molecular formula C10H14FNO B1385775 5-Fluoro-2-isobutoxyaniline CAS No. 640768-04-3

5-Fluoro-2-isobutoxyaniline

Cat. No.: B1385775
CAS No.: 640768-04-3
M. Wt: 183.22 g/mol
InChI Key: MKLQNMDZNBGDRA-UHFFFAOYSA-N
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Description

5-Fluoro-2-isobutoxyaniline is a useful research compound. Its molecular formula is C10H14FNO and its molecular weight is 183.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLQNMDZNBGDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651426
Record name 5-Fluoro-2-(2-methylpropoxy)aniline
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Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640768-04-3
Record name 5-Fluoro-2-(2-methylpropoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=640768-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-(2-methylpropoxy)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Aniline Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Fluoro-2-isobutoxyaniline and its Role as a Key Synthetic Building Block

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1] Fluorine, the most electronegative element, imparts unique properties to organic molecules that can profoundly influence their pharmacokinetic and pharmacodynamic profiles.[1][2] When combined with other functional groups, such as the alkoxy-substituted aniline, it creates a class of building blocks with exceptional utility. This compound serves as a prime example of such a scaffold, offering a versatile platform for synthesizing complex molecules with potential therapeutic applications.[3][4][5]

The presence of a fluorine atom can modulate acidity (pKa), lipophilicity, and metabolic stability.[1] Specifically, it can block sites of metabolic oxidation, thereby increasing a drug's half-life, or enhance binding affinity to target proteins through favorable electrostatic interactions.[2][4] The isobutoxy group, in concert with the fluorine, further refines the molecule's lipophilicity and steric profile, providing chemists with a nuanced tool for navigating the complex chemical space of drug development. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical characterization of this compound, contextualized for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. While specific experimental data for this compound is not widely published, we can infer its characteristics based on established chemical principles and data from closely related analogs.

Table 1: Physicochemical Properties of this compound and a Related Analog

PropertyThis compound5-Fluoro-2-methoxyaniline (Analog for Comparison)
CAS Number 1864063-88-71978-39-8[6]
Molecular Formula C₁₀H₁₄FNOC₇H₈FNO[6]
Molecular Weight 183.22 g/mol 141.14 g/mol [6]
Appearance Not available (likely a liquid or low-melting solid)Liquid[6]
Boiling Point 282.2 ± 20.0 °C (Predicted)90 °C / 760 mmHg[6]
Density 1.081 ± 0.06 g/cm³ (Predicted)1.1981 g/mL at 25 °C[6]
pKa 3.84 ± 0.10 (Predicted)Not available
Solubility Expected to be soluble in organic solvents (e.g., ethanol, ether, dichloromethane) and slightly soluble in water.Not specified, but generally expected to follow the same trend.

Note: Predicted values are derived from computational models and should be used as estimates pending experimental verification.

Synthesis and Reactivity Profile

The synthesis of fluoroalkoxy anilines typically follows a reliable and scalable two-step sequence, which is a common industrial practice for producing substituted anilines.

  • Nucleophilic Aromatic Substitution (SNAAr): The synthesis often commences with a fluorinated nitrobenzene derivative, such as 1,4-difluoro-2-nitrobenzene or 4-fluoro-2-nitrophenol. The isobutoxy group is introduced via an SNAr reaction using sodium isobutoxide. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of a fluoride or other suitable leaving group by the isobutoxide nucleophile.

  • Nitro Group Reduction: The resulting 5-fluoro-2-isobutoxynitrobenzene intermediate is then reduced to the target aniline. This transformation is most commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.[7] Alternative methods include reduction with metals in acidic media, such as iron powder in the presence of ammonium chloride.[8]

The reactivity of this compound is dominated by the primary aromatic amine. This functional group is a versatile handle for a wide range of chemical transformations essential for drug synthesis:

  • Amide Coupling: The amine readily reacts with carboxylic acids, acid chlorides, or acid anhydrides to form stable amide bonds, a fundamental linkage in many pharmaceutical agents.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, another critical pharmacophore.

  • Diazotization: The amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups (e.g., halogens, hydroxyl, cyano) via Sandmeyer or related reactions.

The electronic properties of the substituents influence this reactivity. The isobutoxy group is an electron-donating group (EDG), which increases the nucleophilicity of the amine. Conversely, the fluorine atom is an electron-withdrawing group (EWG) through induction, which slightly attenuates this effect.

Analytical and Spectroscopic Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of any synthetic intermediate. A standard workflow for characterizing this compound would involve a combination of chromatographic and spectroscopic techniques.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation prep Dissolve Sample in Suitable Solvent (e.g., CDCl3, DMSO-d6) ms Mass Spectrometry (LC-MS) Confirm Molecular Weight prep->ms nmr NMR Spectroscopy (1H, 13C, 19F) Elucidate Structure prep->nmr ir IR Spectroscopy Identify Functional Groups prep->ir hplc Purity Assessment (HPLC) Quantify Purity prep->hplc interpret Correlate Spectroscopic Data & Confirm Structure ms->interpret nmr->interpret ir->interpret hplc->interpret G cluster_reactants Reactants aniline This compound hatu HATU (Coupling Agent) + DIPEA (Base) aniline->hatu acid Carboxylic Acid (R-COOH) acid->hatu product Amide Product hatu->product Forms Amide Bond solvent Solvent (e.g., DMF, DCM) solvent->hatu

Caption: Schematic of a HATU-mediated amide coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the acid in an appropriate anhydrous solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Activation: Add the coupling agent HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add a solution of this compound (1.05 equivalents) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [9][10]6. Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure amide.

This self-validating protocol includes monitoring steps (TLC, LC-MS) to ensure the reaction proceeds as expected before moving to the work-up and purification stages, reflecting a robust and trustworthy experimental design.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not readily available, general precautions for handling substituted anilines and fluorinated aromatic compounds should be strictly followed. [11][12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [11][14]* Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors. [11][14]* Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [11][12]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids. [11][15]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. [11]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of 2-Fluoroaniline: A Chemist's Perspective.
  • U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • Fisher Scientific. Safety Data Sheet (for 2,5-Difluoroaniline).
  • ResearchGate. Determination of aniline and its substituted derivatives in sewage water by gas chromatography.
  • Fisher Scientific. Safety Data Sheet (for 5-Fluoro-2-nitroaniline).
  • Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • PubMed Central (PMC) - NIH. Quantification of aniline and N-methylaniline in indigo.
  • Fisher Scientific. Safety Data Sheet (for 5'-Fluoro-2'-iodoacetophenone).
  • Fisher Scientific. Safety Data Sheet (for 2-Fluoroaniline).
  • ACS Publications. Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography.
  • PubMed. Fluorine in Drug Design: A Case Study With Fluoroanisoles.
  • Fisher Scientific. Safety Data Sheet (for 2-Fluoro-5-nitroaniline).
  • Benchchem. The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis.
  • Der Pharma Chemica. Fluorine in drug discovery: Role, design and case studies.
  • Gerig, J.T. Fluorine NMR.
  • ChemicalBook. 5-Fluoroindole synthesis.
  • ChemicalBook. 5-BROMO-2-FLUOROANILINE | 2924-09-6.
  • Sigma-Aldrich. 5-Fluoro-2-methoxyaniline 97%.

Sources

An In-Depth Technical Guide to 5-Fluoro-2-isopropoxyaniline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An important introductory note: This technical guide focuses on 5-Fluoro-2-isopropoxyaniline (CAS No: 1019484-18-4) . Initial searches for the requested "5-Fluoro-2-isobutoxyaniline" did not yield readily available technical data or a specific CAS number, suggesting it is a less common or not commercially available compound. To provide a scientifically accurate and verifiable guide, the closely related and well-documented analogue, 5-Fluoro-2-isopropoxyaniline, has been selected. The isopropoxy group is structurally similar to the isobutoxy group, and the principles of synthesis, properties, and applications discussed herein are expected to be highly relevant.

Introduction: The Significance of Fluorinated Anilines in Medicinal Chemistry

Fluorinated anilines are a class of organic compounds that have garnered significant interest in the field of drug discovery and development. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's physicochemical and biological properties.[1] These modifications can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles.[2] 5-Fluoro-2-isopropoxyaniline, a member of this important class of molecules, serves as a valuable building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring a fluorine atom at the 5-position and an isopropoxy group at the 2-position of the aniline ring, offers a versatile platform for the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

A comprehensive understanding of a molecule's fundamental properties is crucial for its application in research and development. The key identifiers and physicochemical properties of 5-Fluoro-2-isopropoxyaniline are summarized in the table below.

PropertyValue
Chemical Name 5-Fluoro-2-isopropoxyaniline
CAS Number 1019484-18-4[3][4]
Molecular Formula C₉H₁₂FNO[3]
Molecular Weight 169.20 g/mol [3]
Appearance Not specified, likely a solid or liquid
SMILES CC(C)OC1=C(C=C(C=C1)F)N[3]
Hazard Codes H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]
Precautionary Codes P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.), P332+P313 (If skin irritation occurs: Get medical advice/attention.)[3]

Synthesis of 5-Fluoro-2-isopropoxyaniline: A Step-by-Step Protocol

The synthesis of 5-Fluoro-2-isopropoxyaniline can be achieved through a multi-step process, typically starting from a readily available fluorinated precursor. The following protocol is a representative method for the preparation of this compound.

Experimental Protocol:

Step 1: Nitration of 4-Fluoroanisole

  • To a stirred solution of 4-fluoroanisole in a suitable solvent such as acetic anhydride, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-5 °C).

  • After the addition is complete, allow the reaction mixture to stir for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction by pouring it into ice water.

  • Extract the product, 5-Fluoro-2-nitroanisole, with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Step 2: Reduction of the Nitro Group

  • Dissolve the 5-Fluoro-2-nitroanisole obtained in the previous step in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, such as tin(II) chloride dihydrate or catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • If using tin(II) chloride, heat the reaction mixture at reflux for several hours.

  • After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the tin salts.

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Dry the organic layer and concentrate it to yield 5-Fluoro-2-methoxyaniline.

Step 3: Etherification to 5-Fluoro-2-isopropoxyaniline

  • A Williamson ether synthesis approach can be employed. To a solution of 5-Fluoro-2-aminophenol (which can be prepared by demethylation of 5-Fluoro-2-methoxyaniline) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as sodium hydride or potassium carbonate.

  • To this mixture, add isopropyl bromide or isopropyl iodide and heat the reaction to drive the etherification.

  • Monitor the reaction by TLC. Once complete, cool the reaction and quench with water.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain pure 5-Fluoro-2-isopropoxyaniline.

SynthesisWorkflow Start 4-Fluoroanisole Step1 Nitration (HNO3/H2SO4) Start->Step1 Intermediate1 5-Fluoro-2-nitroanisole Step1->Intermediate1 Step2 Reduction (SnCl2·2H2O or H2/Pd-C) Intermediate1->Step2 Intermediate2 5-Fluoro-2-methoxyaniline Step2->Intermediate2 Step3 Demethylation Intermediate2->Step3 Intermediate3 5-Fluoro-2-aminophenol Step3->Intermediate3 Step4 Williamson Ether Synthesis (Isopropyl bromide, Base) Intermediate3->Step4 Product 5-Fluoro-2-isopropoxyaniline Step4->Product

A representative synthetic workflow for 5-Fluoro-2-isopropoxyaniline.

Spectroscopic Characterization

The structural elucidation of 5-Fluoro-2-isopropoxyaniline is confirmed through various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. The coupling patterns of the aromatic protons will be influenced by the fluorine atom.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon atoms attached to the fluorine will exhibit characteristic splitting (carbon-fluorine coupling).

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether linkage, and C-F stretching.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (169.20 g/mol ).

Applications in Drug Discovery and Medicinal Chemistry

Substituted anilines, particularly those containing fluorine, are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds.[1] The presence of the fluorine atom in 5-Fluoro-2-isopropoxyaniline can enhance the metabolic stability of drug candidates by blocking potential sites of oxidation.[2] Furthermore, the isopropoxy group can modulate the lipophilicity and steric profile of a molecule, which can be fine-tuned to optimize interactions with biological targets. This compound can serve as a precursor for the synthesis of inhibitors for various enzymes and receptors implicated in diseases such as cancer, inflammation, and infectious diseases.

Safety and Handling

5-Fluoro-2-isopropoxyaniline is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Precautionary Measures: It is essential to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.[3] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors or dust. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

5-Fluoro-2-isopropoxyaniline is a valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a fluorine atom and an isopropoxy group on an aniline scaffold provides a powerful tool for the synthesis of novel drug candidates with potentially improved pharmacological properties. A thorough understanding of its synthesis, physicochemical properties, and safe handling is essential for its effective utilization in the pursuit of new and improved therapeutics.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 5-Fluoro-2-nitroaniline.
  • Sigma-Aldrich. (2024, March 2). Safety Data Sheet: 5-Fluorouracil.
  • Angene Chemical. (2025, March 25). Safety Data Sheet: 3-Isopropoxyaniline.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 4-Isopropoxyaniline.
  • Spectrum Chemical. (2016, September 9). Safety Data Sheet: 3-Isopropoxyaniline.
  • New Journal of Chemistry. (n.d.). Supporting Information.
  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8379–8410.
  • Meanwell, N. A., & Meanwell, P. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
  • Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919.
  • Raines, R. T., et al. (2011). Synthesis of Conformationally Constrained 5-Fluoro- and 5-Hydroxymethanopyrrolidines. Ring-Puckered Mimics of Gauche- and Anti-3. The Journal of Organic Chemistry, 76(10), 3845–3852.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-isobutoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, substituted anilines serve as pivotal structural motifs. 5-Fluoro-2-isobutoxyaniline is a compound of interest, combining the electronic influence of a fluorine atom with the steric and lipophilic properties of an isobutoxy group on an aniline core. This unique combination makes it a valuable intermediate for the synthesis of novel pharmaceutical agents and functional materials. Accurate structural elucidation and purity assessment are paramount, and for this, a multi-technique spectroscopic approach is indispensable.

This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a self-validating system of protocols and data interpretation, this document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this compound with confidence. The data presented herein is based on established principles of spectroscopic interpretation and predictive models, providing a robust baseline for experimental verification.

Molecular Structure

The structural integrity of a compound is the bedrock of its function. Understanding the precise arrangement of atoms and their electronic environment is the primary goal of spectroscopic analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular structure.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, amine, and isobutoxy protons. The electron-donating effects of the amino and isobutoxy groups, along with the electron-withdrawing effect of the fluorine atom, will dictate the chemical shifts of the aromatic protons.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constants (J, Hz)
Aromatic H (H-6)~ 6.8 - 7.0ddJH-H ≈ 8-9, JH-F ≈ 4-5
Aromatic H (H-4)~ 6.6 - 6.8dddJH-H ≈ 8-9, JH-F ≈ 9-10, JH-H ≈ 2-3
Aromatic H (H-3)~ 6.5 - 6.7ddJH-H ≈ 2-3, JH-F ≈ 4-5
NH₂~ 3.5 - 4.5br s-
-OCH₂-~ 3.8 - 4.0dJ = 6.5 - 7.0
-CH(CH₃)₂~ 2.0 - 2.2mJ = 6.5 - 7.0
-CH(CH ₃)₂~ 1.0 - 1.1dJ = 6.5 - 7.0

Causality Behind Predictions: The isobutoxy and amino groups are ortho, para-directing and activating, while the fluorine is ortho, para-directing but deactivating. The strong electron-donating resonance effect of the amino group and the ether oxygen will shield the aromatic protons, shifting them upfield. The fluorine atom will introduce characteristic H-F couplings. The isobutoxy group will exhibit a classic doublet for the -OCH₂ protons due to coupling with the adjacent methine proton, a multiplet for the methine proton, and a doublet for the diastereotopic methyl protons.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will show nine distinct signals. The carbon attached to the fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF). Other carbons in proximity to the fluorine will also exhibit smaller C-F couplings.

Carbon Assignment Predicted δ (ppm) Multiplicity (due to C-F coupling)
C-F (C-5)~ 155 - 160d, ¹JCF ≈ 235-245 Hz
C-NH₂ (C-1)~ 140 - 145d, ⁴JCF ≈ 1-3 Hz
C-O (C-2)~ 145 - 150d, ³JCF ≈ 7-9 Hz
C-6~ 115 - 120d, ²JCF ≈ 22-25 Hz
C-4~ 110 - 115d, ²JCF ≈ 20-23 Hz
C-3~ 105 - 110d, ³JCF ≈ 7-9 Hz
-OC H₂-~ 74 - 76s
-C H(CH₃)₂~ 28 - 30s
-CH(C H₃)₂~ 19 - 21s

Trustworthiness of Predictions: These chemical shift predictions are based on established substituent effects on benzene rings. The large ¹JCF coupling is a hallmark of a fluorine atom directly attached to a carbon.[1] The magnitudes of the two- and three-bond C-F couplings are also predictable based on extensive empirical data for fluorinated aromatic compounds.[1]

¹⁹F NMR Spectroscopy

A proton-decoupled ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift of fluorine is sensitive to its electronic environment.[2] For a fluorine atom on a benzene ring with electron-donating groups, the signal is expected to be in the typical range for fluoroaromatic compounds. This signal will appear as a multiplet in the proton-coupled spectrum due to couplings with the ortho and meta protons.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Spectral Width: 0 to 200 ppm.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to the N-H, C-H, C=C, C-O, C-N, and C-F bonds.

Predicted Characteristic IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Intensity
3400 - 3500N-H stretch (asymmetric)Medium
3300 - 3400N-H stretch (symmetric)Medium
3000 - 3100Aromatic C-H stretchMedium-Weak
2850 - 3000Aliphatic C-H stretchStrong
1600 - 1620N-H bendMedium
1500 - 1520Aromatic C=C stretchStrong
1450 - 1480Aromatic C=C stretchStrong
1200 - 1250Aryl C-O stretchStrong
1200 - 1300C-F stretchStrong
1250 - 1335Aromatic C-N stretchMedium
800 - 880C-H out-of-plane bendStrong

Authoritative Grounding: The N-H stretching of primary amines typically appears as two bands in this region.[3] The aromatic C=C stretching vibrations usually give rise to a pair of bands in the 1500-1600 cm⁻¹ region.[4] The C-F stretch of fluoroaromatic compounds is typically a strong band in the 1200-1300 cm⁻¹ range.[5] The out-of-plane C-H bending is diagnostic of the substitution pattern on the benzene ring.[6]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For a liquid sample, a drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For a solid, a small amount of the powder is placed on the ATR crystal and pressure is applied.

  • Data Acquisition:

    • Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

    • Accessory: ATR is recommended for ease of use and minimal sample preparation.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected before the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum Data (Electron Ionization - EI)
  • Molecular Formula: C₁₀H₁₄FNO

  • Molecular Weight: 183.22 g/mol

  • Predicted Molecular Ion (M⁺): m/z 183 (This peak should be reasonably intense due to the aromatic nature of the compound).

Predicted Key Fragment Ions
m/z Proposed Fragment Notes
127[M - C₄H₈]⁺Loss of isobutylene via McLafferty-type rearrangement.
126[M - C₄H₉]⁺Loss of the isobutyl radical.
99[M - C₄H₉ - CO]⁺Subsequent loss of CO from the phenoxy cation.
57[C₄H₉]⁺Isobutyl cation.

Mechanistic Claims: The fragmentation of aromatic ethers often involves cleavage of the alkyl-oxygen bond.[7] For this compound, a significant fragmentation pathway is expected to be the loss of the isobutyl group as a radical (m/z 126) or the loss of isobutylene (m/z 127).[8] The "nitrogen rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the predicted molecular ion of 183.[9]

G M [C10H14FNO]+. m/z = 183 F1 [C6H5FNO]+. m/z = 127 M->F1 - C4H8 F2 [C4H9]+. m/z = 57 M->F2 - C6H5FNO.

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum.

  • Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

  • Data Interpretation: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions to confirm the structure.

Conclusion

The comprehensive spectroscopic data profile detailed in this guide—encompassing NMR, IR, and MS—provides a robust framework for the unequivocal identification and characterization of this compound. By understanding the predicted spectral features and the underlying chemical principles, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory. This guide serves as a testament to the power of integrating multiple analytical techniques for a complete and validated understanding of molecular structure.

References

  • Proprep. Compare the IR spectrum for benzene with that of its substituted derivatives to understand the effect of substitution on aromatic compounds. Proprep. [Link]

  • Wikipedia. Infrared spectroscopy correlation table. Wikipedia. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. [Link]

  • Arivazhagan, M., & Arjunan, V. (2011). Infrared, Raman spectra and DFT calculations of chlorine substituted anilines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Wishart DS Research Group. PROSPRE - 1H NMR Predictor. University of Alberta. [Link]

  • Scribd. Mass Spectrometry: Fragmentation Patterns.[Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.[Link]

  • Química Orgánica. IR Spectrum: Aromatics.[Link]

  • Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring.[Link]

  • Mestrelab Research. Download NMR Predict.[Link]

  • Wence, D. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

  • University of California, Santa Cruz. IR Tables.[Link]

  • Spectra Analysis Instruments, Inc. Determining benzene ring substitution patterns from IR spectra.[Link]

  • NMRium. Predict - NMRium demo.[Link]

  • Scribd. FTIR Tables.[Link]

  • Patiny, L. Simulate and predict NMR spectra.[Link]

  • Studylib. Mass Spectrometry Fragmentation: Ethers, Amines, More.[Link]

  • Semantic Scholar. Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols.[Link]

  • Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link]

  • ResearchGate. An Overview of Fluorine NMR.[Link]

  • Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.[Link]

  • ResearchGate. Calculated and experimental 13C NMR chemical shifts.[Link]

  • Chemistry LibreTexts. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups.[Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.[Link]

  • MDPI. (2020). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.[Link]

  • Quora. (2024). How to interpret the 19F NMR spectra.[Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions.[Link]

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.[Link]

  • Kwantlen Polytechnic University. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.[Link]

  • UCLA. IR Chart.[Link]

  • University of Calgary. Mass Spectrometry: Fragmentation.[Link]

  • ResearchGate. ¹³C-NMR spectra of 5-fluoro-2-hydroxy butyrophenone.[Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.[Link]

  • ChemComplete. (2016). Mass Spectrometry: Fragmentation Mechanisms.[Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.[Link]

  • MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.[Link]

  • ChemComplete. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns.[Link]

  • OSTI.GOV. Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns.[Link]

  • Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry.[Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 5-Fluoro-2-isobutoxyaniline from 4-Fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, two-step synthetic pathway for the preparation of 5-Fluoro-2-isobutoxyaniline, a key intermediate in the synthesis of various pharmaceutical compounds, including the angiogenesis inhibitor Pazopanib. The synthesis begins with the O-alkylation of 4-fluoro-2-nitrophenol using isobutyl bromide via a Williamson ether synthesis, followed by the catalytic hydrogenation of the resulting 1-fluoro-4-isobutoxy-2-nitrobenzene intermediate to yield the target aniline. This document offers an in-depth analysis of reaction mechanisms, optimization of critical parameters, step-by-step experimental protocols, and a thorough safety and hazard analysis. The methodologies described are designed for researchers, chemists, and drug development professionals, emphasizing scientific integrity, reproducibility, and safety.

Introduction

Significance of this compound

This compound is a valuable substituted aniline derivative that serves as a critical building block in medicinal chemistry. Its structure is prominently featured in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, it is a key precursor for Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2] The strategic placement of the fluoro and isobutoxy groups can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] The fluorine atom, in particular, is a bioisostere of a hydrogen atom but possesses unique electronic properties that can enhance drug efficacy and resistance to metabolic degradation.[3][5]

Overview of the Synthetic Strategy

The synthesis of this compound from 4-fluoro-2-nitrophenol is efficiently achieved through a robust two-step process. This strategy is widely adopted for its high yields and operational simplicity.

  • Step 1: Williamson Ether Synthesis: The phenolic hydroxyl group of 4-fluoro-2-nitrophenol is deprotonated by a strong base, and the resulting phenoxide ion acts as a nucleophile, attacking an alkyl halide (isobutyl bromide) to form an ether linkage.

  • Step 2: Nitro Group Reduction: The nitro group of the ether intermediate is selectively reduced to a primary amine using catalytic hydrogenation, a clean and efficient method that typically yields the desired product with high purity.[6]

This guide will elaborate on the mechanistic underpinnings and practical execution of each step.

G cluster_0 Overall Synthetic Pathway start 4-Fluoro-2-nitrophenol intermediate 1-Fluoro-4-isobutoxy-2-nitrobenzene start->intermediate Step 1: Williamson Ether Synthesis end This compound intermediate->end Step 2: Catalytic Hydrogenation

Caption: High-level overview of the two-step synthesis.

Synthesis Pathway and Mechanism

Step 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an organohalide.[7] In this context, it is used to append the isobutoxy group to the phenolic oxygen of the starting material.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8]

  • Deprotonation: A strong base, such as sodium hydride (NaH), is used to abstract the acidic proton from the hydroxyl group of 4-fluoro-2-nitrophenol. This step is crucial as it generates the potent nucleophile, the sodium 4-fluoro-2-nitrophenoxide ion. Sodium hydride is particularly effective because the reaction's byproduct, hydrogen gas (H₂), is inert and escapes the reaction mixture, driving the equilibrium towards the product side.[9][10]

  • Nucleophilic Attack: The generated phenoxide ion then attacks the primary carbon of isobutyl bromide. This attack occurs from the backside relative to the bromine leaving group in a concerted step, inverting the stereochemistry if the carbon were chiral (though it is not in this case).[8] Primary alkyl halides are ideal for this reaction as they are highly susceptible to SN2 attack and less prone to competing elimination (E2) reactions.[9]

G cluster_1 Williamson Ether Synthesis Mechanism Phenol 4-Fluoro-2-nitrophenol Phenoxide Sodium 4-fluoro-2-nitrophenoxide Phenol->Phenoxide Deprotonation Base NaH Base->Phenoxide H2 H₂ (gas) Product 1-Fluoro-4-isobutoxy-2-nitrobenzene Phenoxide->Product SN2 Attack AlkylHalide Isobutyl Bromide AlkylHalide->Product Salt NaBr

Caption: Mechanism of the Williamson ether synthesis step.

  • Base Selection: While sodium hydride is highly effective, other bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures. K₂CO₃ is less hazardous than NaH but may lead to longer reaction times.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is preferred. These solvents effectively solvate the cation (Na⁺) without interfering with the nucleophile, thus accelerating the SN2 reaction.

  • Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) during the addition of sodium hydride to control the exothermic deprotonation and hydrogen evolution.[11] Subsequently, the temperature can be raised to ambient or slightly elevated temperatures (e.g., 60-70 °C) to ensure the completion of the alkylation step.[12]

  • Stoichiometry: A slight excess (1.05-1.2 equivalents) of both the base and the alkylating agent is commonly used to drive the reaction to completion.

Step 2: Reduction of the Aromatic Nitro Group

The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is the method of choice for this step due to its high efficiency, chemoselectivity, and the generation of water as the only byproduct.[6]

The catalytic hydrogenation of a nitroarene is a complex heterogeneous catalytic process that occurs on the surface of a metal catalyst.[13]

  • Adsorption: Both the nitro-containing substrate (1-fluoro-4-isobutoxy-2-nitrobenzene) and molecular hydrogen (H₂) are adsorbed onto the surface of the palladium catalyst.

  • Hydrogen Activation: On the palladium surface, the H-H bond of H₂ is cleaved, forming reactive metal-hydride species.

  • Stepwise Reduction: The nitro group is reduced in a stepwise fashion, likely proceeding through nitroso and hydroxylamine intermediates. These intermediates are highly reactive and are further reduced on the catalyst surface to the final aniline product before they can desorb.[14]

  • Desorption: The final product, this compound, desorbs from the catalyst surface, freeing up the active sites for the next catalytic cycle.

  • Catalyst: 10% Palladium on activated carbon (Pd/C) is the most common and effective catalyst for this transformation.[15] It offers high activity and selectivity under relatively mild conditions. The catalyst is pyrophoric, especially after use and when dry, and must be handled with extreme care under an inert atmosphere.[16][17][18]

  • Solvent: Protic solvents like ethanol, methanol, or ethyl acetate are excellent choices as they facilitate the reaction and dissolve the substrate.

  • Hydrogen Source: The reaction is typically performed under a positive pressure of hydrogen gas, often supplied from a balloon (for lab scale) or a pressurized cylinder.[17]

  • Temperature and Pressure: The reduction usually proceeds efficiently at room temperature and atmospheric pressure, although slight heating or increased pressure can accelerate the reaction rate if necessary.

  • Workup: After the reaction is complete, the catalyst must be carefully removed by filtration through a pad of Celite. The used catalyst should be kept wet to prevent ignition upon exposure to air.[16]

G cluster_2 Catalytic Hydrogenation Workflow A Setup: Flask with Substrate, Solvent, and Pd/C B Inerting: Evacuate and backfill with N₂/Ar (3x) A->B C Hydrogenation: Introduce H₂ gas (e.g., balloon) B->C D Reaction: Stir at RT until completion (TLC/GC) C->D E Inerting (Post-Rxn): Evacuate H₂ and backfill with N₂/Ar D->E F Workup: Filter through Celite to remove Pd/C E->F G Isolation: Evaporate solvent to obtain product F->G

Caption: A typical workflow for a laboratory-scale hydrogenation.

Experimental Protocols

Materials and Instrumentation
  • Reagents: 4-fluoro-2-nitrophenol (99%), Sodium hydride (60% dispersion in mineral oil), Isobutyl bromide (98%), Anhydrous DMF, 10% Palladium on carbon, Ethanol, Ethyl acetate, Celite 545.

  • Equipment: Round-bottom flasks, magnetic stirrer, heating mantle with temperature control, condenser, dropping funnel, inert atmosphere setup (N₂ or Ar manifold), hydrogen balloon, Buchner funnel, rotary evaporator.

Detailed Protocol for Step 1: Synthesis of 1-Fluoro-4-isobutoxy-2-nitrobenzene

Safety Warning: Sodium hydride reacts violently with water to produce flammable hydrogen gas.[19][20] It is pyrophoric in air. All operations must be conducted under a dry, inert atmosphere. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and gloves.[19]

  • Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a nitrogen inlet.

  • Under a positive flow of nitrogen, charge the flask with sodium hydride (60% dispersion in oil).

  • Wash the sodium hydride by adding anhydrous hexane, stirring briefly, and carefully removing the hexane supernatant via cannula. Repeat this process twice to remove the mineral oil.

  • Add anhydrous DMF to the flask, followed by the portion-wise addition of 4-fluoro-2-nitrophenol at 0 °C (ice bath). Vigorous hydrogen evolution will be observed.

  • After the addition is complete and gas evolution has ceased, allow the mixture to stir at room temperature for 30 minutes.

  • Add isobutyl bromide dropwise via a dropping funnel, maintaining the temperature below 25 °C.

  • After the addition, heat the reaction mixture to 65 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the mixture to room temperature and cautiously quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Detailed Protocol for Step 2: Synthesis of this compound

Safety Warning: Palladium on carbon is highly flammable, especially when dry or containing adsorbed hydrogen.[17][18] Hydrogen gas is explosive.[16] Ensure the reaction is conducted in a well-ventilated fume hood, and the system is properly purged of air before introducing hydrogen.

  • To a round-bottom flask containing 1-fluoro-4-isobutoxy-2-nitrobenzene and a magnetic stir bar, add ethanol as the solvent.

  • Carefully add 10% Pd/C catalyst to the flask under a nitrogen atmosphere. Note: Adding the dry catalyst to a flammable solvent can cause ignition. It is safer to add the solvent to the catalyst or to wet the catalyst with a small amount of water or a non-flammable solvent first.[18]

  • Seal the flask and evacuate the atmosphere, then backfill with nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[17]

  • Replace the nitrogen atmosphere with hydrogen gas from a balloon.

  • Stir the mixture vigorously at room temperature. The progress of the hydrogenation can be monitored by TLC or by observing the consumption of hydrogen.

  • Once the reaction is complete, carefully purge the flask with nitrogen again (3x) to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol. Warning: Do not allow the catalyst on the filter pad to dry out. Immediately quench the used catalyst with water.

  • Combine the filtrates and remove the solvent under reduced pressure to yield this compound. The product is often of sufficient purity for subsequent steps, but can be purified further if needed.

Data Summary

Tabulated Reaction Data

The following table summarizes the typical quantities and expected yields for a laboratory-scale synthesis.

Step Reagent MW ( g/mol ) Equivalents Quantity Expected Yield
1 4-Fluoro-2-nitrophenol157.101.010.0 g
Sodium Hydride (60%)40.001.12.78 g
Isobutyl Bromide137.021.19.6 g (7.0 mL)
Product: 1-Fluoro-4-isobutoxy-2-nitrobenzene213.20--12.0 g (~89%)
2 1-Fluoro-4-isobutoxy-2-nitrobenzene213.201.010.0 g
10% Pd/C-~5 mol%0.5 g
Product: this compound183.22--7.9 g (~92%)

Safety and Hazard Analysis

  • 4-Fluoro-2-nitrophenol: Harmful if swallowed, in contact with skin, or if inhaled.[21] Causes skin and serious eye irritation. Handle with appropriate PPE in a fume hood.

  • Sodium Hydride (NaH): Extremely reactive with water, releasing flammable hydrogen gas which can ignite spontaneously.[22] The 60% dispersion in mineral oil is safer to handle than pure NaH.[19] All handling must be under an inert atmosphere.[20] Use a Class D fire extinguisher for NaH fires; DO NOT use water, CO₂, or foam extinguishers.

  • Isobutyl Bromide: Flammable liquid and vapor. Causes skin and eye irritation.

  • Palladium on Carbon (Pd/C): Highly flammable, especially when spent and exposed to air.[18] Can ignite flammable solvents. Always handle in an inert atmosphere and keep the used catalyst wet with water during storage and disposal.[17]

  • Hydrogen Gas (H₂): Extremely flammable and forms explosive mixtures with air. Ensure all reaction setups are free of leaks and are purged with inert gas before and after the reaction.[17]

Conclusion

The synthesis of this compound from 4-fluoro-2-nitrophenol is a highly efficient and reliable two-step process. The Williamson ether synthesis provides a direct route to the key ether intermediate, while the subsequent catalytic hydrogenation offers a clean, high-yielding, and selective reduction of the nitro group. Careful attention to reaction conditions and adherence to strict safety protocols, particularly when handling sodium hydride and the palladium catalyst, are paramount for the successful and safe execution of this synthesis. This guide provides the necessary technical depth and practical insights for researchers to confidently reproduce this important transformation in a laboratory setting.

References

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
  • Hydrogenation (atmospheric pressure) with Pd/C. Vertex AI Search.
  • palladium - Organic Syntheses Procedure. Organic Syntheses.
  • Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. (ChemRxiv). Vertex AI Search.
  • Hydrogen
  • Selective Catalytic Hydrogenation of Nitroarenes to Anilines. (2020).
  • Sodium Hydride - Standard Operating Procedure. (2012).
  • Catalytic hydrogenation of nitroarenes 6 into anilines 7.
  • Standard Operating Procedures - The Sarpong Group. (2010). University of California, Berkeley.
  • 4-Fluoro-2-nitrophenol 99 394-33-2. Sigma-Aldrich.
  • Catalytic Hydrogenation of Nitrobenzene to Aniline. Mettler Toledo.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry.
  • How do organic chemists prepare sodium hydride for reaction? (2017). Quora.
  • Sodium hydride is used as a base for the deprotonation of various organic substr
  • Sodium hydride - Organic Syntheses Procedure. Organic Syntheses.
  • 4-Fluoro-2-nitrophenol | 394-33-2. Tokyo Chemical Industry Co., Ltd..
  • Williamson ether synthesis. Wikipedia.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Fluorine in drug discovery: Role, design and case studies. Vertex AI Search.
  • Pazopanib Synthetic Routes. MedKoo Biosciences.
  • Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube.
  • A process for the preparation of pazopanib using novel intermediate.
  • Williamson Ether Synthesis. (2018). YouTube.
  • 5-Fluoro-2-nitroanisole synthesis. ChemicalBook.
  • Applications of fluorine-containing amino acids for drug design. (2020). PubMed.
  • Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications. (2025).

Sources

5-Fluoro-2-isobutoxyaniline derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Fluoro-2-isobutoxyaniline Derivatives and Analogs for Drug Discovery Professionals

Authored by a Senior Application Scientist

Foreword: Unlocking New Therapeutic Potential

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and alkoxy groups into aromatic scaffolds has become a cornerstone of rational drug design. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, thereby enhancing its therapeutic index. This guide focuses on a promising, yet underexplored, chemical scaffold: This compound . Its unique substitution pattern presents a versatile platform for the development of novel derivatives and analogs with significant potential in oncology and other therapeutic areas. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a deep dive into the synthesis, characterization, and potential applications of this exciting class of compounds.

The Core Moiety: this compound

The this compound molecule combines three key structural features that are highly advantageous in medicinal chemistry:

  • Aniline Core: A primary aromatic amine that serves as a versatile synthetic handle for the introduction of a wide array of functional groups and for the construction of various heterocyclic systems.

  • Fluorine Substituent: The presence of a fluorine atom at the 5-position can significantly alter the electronic properties of the aromatic ring, enhance metabolic stability by blocking potential sites of oxidation, and improve binding interactions with target proteins.[1]

  • Isobutoxy Group: A bulky, lipophilic ether group at the 2-position that can enhance membrane permeability and provide specific steric interactions within a protein's binding pocket.

This unique combination of functionalities makes this compound an attractive starting material for the synthesis of novel drug candidates.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to the core molecule can be envisioned starting from the readily available 4-fluorophenol. The synthesis involves three key steps: O-alkylation, nitration, and reduction.

Synthesis of this compound start 4-Fluorophenol step1 O-Alkylation start->step1 Isobutyl bromide, K2CO3, Acetone intermediate1 1-Fluoro-4-isobutoxybenzene step1->intermediate1 step2 Nitration intermediate1->step2 HNO3, H2SO4 intermediate2 4-Fluoro-1-isobutoxy-2-nitrobenzene step2->intermediate2 step3 Reduction intermediate2->step3 H2, Pd/C or SnCl2, HCl product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: O-Alkylation to form 1-Fluoro-4-isobutoxybenzene

  • To a solution of 4-fluorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add isobutyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-fluoro-4-isobutoxybenzene.

Step 2: Nitration to form 4-Fluoro-1-isobutoxy-2-nitrobenzene

  • To a cooled (0 °C) mixture of concentrated nitric acid and concentrated sulfuric acid, add 1-fluoro-4-isobutoxybenzene (1.0 eq) dropwise, maintaining the temperature below 5 °C.[2]

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Pour the reaction mixture slowly into ice-water with stirring.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield 4-fluoro-1-isobutoxy-2-nitrobenzene.

Step 3: Reduction to form this compound

  • Dissolve 4-fluoro-1-isobutoxy-2-nitrobenzene (1.0 eq) in ethanol.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain this compound. Alternatively, reduction can be achieved using SnCl2 in the presence of concentrated HCl.

Synthesis of Key Derivatives: Quinazolines and Benzoxazoles

The aniline functionality of the core molecule is a gateway to a vast chemical space of derivatives. Here, we focus on two classes of heterocyclic compounds with well-established importance in medicinal chemistry: quinazolines and benzoxazoles.

Quinazoline Derivatives: Potential Anticancer Agents

Quinazoline and its derivatives are a prominent class of heterocyclic compounds known for their broad range of biological activities, particularly as anticancer agents.[3][4][5] Several FDA-approved drugs, such as gefitinib and erlotinib, feature a quinazoline core and act as tyrosine kinase inhibitors.[6]

Synthesis of Quinazoline Derivatives start This compound step1 Condensation/Cyclization start->step1 reagent1 Substituted 2-Aminobenzamide reagent1->step1 product Substituted Quinazoline Derivative step1->product e.g., I2, EtOH or acid catalysis

Caption: General synthetic scheme for quinazoline derivatives.

Experimental Protocol: Synthesis of a 2,4-Disubstituted Quinazoline Derivative
  • To a solution of this compound (1.0 eq) and a substituted 2-aminobenzamide (1.0 eq) in ethanol, add a catalytic amount of iodine.[5]

  • Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired quinazoline derivative.

Benzoxazole Derivatives: A Scaffold of Diverse Bioactivity

Benzoxazoles are another important class of heterocyclic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8] The synthesis of benzoxazoles from ortho-aminophenols is a well-established transformation.

To synthesize benzoxazole derivatives from this compound, a preliminary step to introduce a hydroxyl group ortho to the amine is necessary. This can be achieved through a diazotization reaction followed by hydrolysis.

Synthesis of Benzoxazole Derivatives start This compound step1 Diazotization & Hydrolysis start->step1 1. NaNO2, H2SO4 2. H2O, heat intermediate 2-Amino-4-fluoro-5-isobutoxyphenol step1->intermediate step2 Condensation/Cyclization intermediate->step2 reagent Carboxylic Acid or Equivalent reagent->step2 product Substituted Benzoxazole Derivative step2->product e.g., Polyphosphoric acid (PPA)

Caption: Synthetic pathway to benzoxazole derivatives.

Experimental Protocol: Synthesis of a 2-Substituted Benzoxazole Derivative

Step 1: Synthesis of 2-Amino-4-fluoro-5-isobutoxyphenol

  • Dissolve this compound (1.0 eq) in aqueous sulfuric acid at 0-5 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C.

  • Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.

  • After the addition is complete, continue heating for 1 hour.

  • Cool the reaction mixture and extract the product with a suitable organic solvent.

  • Purify the crude product to obtain 2-Amino-4-fluoro-5-isobutoxyphenol.

Step 2: Synthesis of the Benzoxazole Derivative

  • Mix 2-Amino-4-fluoro-5-isobutoxyphenol (1.0 eq) with a substituted carboxylic acid (1.2 eq).

  • Add polyphosphoric acid (PPA) as a condensing agent and solvent.

  • Heat the mixture at 180-200 °C for 4-6 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography to yield the 2-substituted benzoxazole derivative.

Biological Significance and Structure-Activity Relationship (SAR)

The derivatives of this compound are poised to exhibit significant biological activities, largely influenced by the nature of the heterocyclic system and the substituents appended to it.

Anticancer Potential

Quinazoline Derivatives: As previously mentioned, the quinazoline scaffold is a hallmark of many tyrosine kinase inhibitors.[6][9] The 4-anilinoquinazoline moiety is crucial for binding to the ATP-binding site of EGFR. It is hypothesized that quinazoline derivatives of this compound, particularly those with a substituted aniline at the 4-position, will exhibit potent anticancer activity. The isobutoxy group at the 2-position of the aniline-derived ring can provide beneficial steric and lipophilic interactions within the kinase domain.

Benzoxazole Derivatives: Fluorinated benzoxazoles have demonstrated promising anticancer activity.[10] The mechanism of action can vary, from inhibition of topoisomerase to induction of apoptosis. The specific substitution on the benzoxazole ring will dictate the primary mode of action.

Structure-Activity Relationship (SAR) Insights

Based on the literature for related compounds, we can predict some key SAR trends for these novel derivatives.

Derivative ClassPosition of SubstitutionEffect of SubstituentRationale
Quinazoline 4-position of quinazolineA substituted aniline is often optimal for tyrosine kinase inhibition.Mimics the adenine portion of ATP, forming key hydrogen bonds in the kinase hinge region.[9]
6- and 7-positions of quinazolineSmall, electron-donating groups (e.g., methoxy) can enhance activity.Improves solubility and can form additional interactions in the ATP-binding pocket.
Benzoxazole 2-position of benzoxazoleAromatic or heteroaromatic rings can enhance anticancer and antimicrobial activity.Provides opportunities for π-π stacking and other non-covalent interactions with biological targets.[11]
Substituents on the benzoxazole ringElectron-withdrawing groups (e.g., nitro, chloro) can increase antiproliferative effects.[11]Modulates the electronic properties of the heterocyclic system, potentially enhancing binding or reactivity.

Physicochemical and Spectroscopic Characterization

A thorough characterization of these novel compounds is essential for their validation. Below is a summary of the expected analytical data.

Expected NMR Data
NucleusCompound TypeExpected Chemical Shift Range (ppm)Key Features
¹H NMR This compoundAromatic: 6.5-7.5Isobutoxy: 0.9-1.1 (d, 6H), 2.0-2.2 (m, 1H), 3.7-3.9 (d, 2H)NH₂: 3.5-4.5 (br s)Coupling between the fluorine and aromatic protons. Characteristic signals for the isobutoxy group.
Quinazoline DerivativeAromatic/Heteroaromatic: 7.0-9.0Complex aromatic region with signals from both the quinazoline and the aniline-derived rings.
Benzoxazole DerivativeAromatic/Heteroaromatic: 7.0-8.5Signals corresponding to the fused ring system.
¹³C NMR This compoundAromatic: 110-160Isobutoxy: ~19 (CH₃), ~28 (CH), ~75 (CH₂)Large C-F coupling constants for the carbon bearing the fluorine and adjacent carbons.
Expected Infrared (IR) Spectroscopy Data
Functional GroupExpected Wavenumber (cm⁻¹)Appearance
N-H Stretch (Aniline) 3300-3500Two sharp bands for primary amine.[12]
C-F Stretch 1200-1300Strong absorption.
C-O Stretch (Ether) 1200-1250Strong, characteristic band.
Aromatic C=C Stretch 1450-1600Multiple sharp bands.
C=N Stretch (Quinazoline/Benzoxazole) 1600-1650Medium to strong absorption.
Expected Mass Spectrometry (MS) Data

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) should be clearly visible. Key fragmentation patterns would likely involve the loss of the isobutyl group or cleavage of the ether bond. The presence of a single fluorine atom will not result in a characteristic M+2 peak, which is typical for chlorine and bromine.[13]

Conclusion and Future Perspectives

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic routes outlined in this guide provide a clear path to the core molecule and its key derivatives, namely quinazolines and benzoxazoles. The strong precedent for the biological activity of these heterocyclic systems, particularly in oncology, suggests that the derivatives of this compound are prime candidates for screening in anticancer assays.

Future work should focus on:

  • Library Synthesis: Expanding the range of substituents on the quinazoline and benzoxazole rings to build a diverse chemical library for high-throughput screening.

  • Biological Evaluation: Screening these novel compounds against a panel of cancer cell lines and relevant biological targets, such as tyrosine kinases.

  • Optimization of "Hits": For any active compounds, further medicinal chemistry efforts can be directed towards optimizing their potency, selectivity, and pharmacokinetic properties.

This in-depth technical guide provides the foundational knowledge and practical protocols to empower researchers to explore the rich chemical and biological landscape of , with the ultimate goal of developing next-generation therapeutics.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (URL not available)
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. ([Link])

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC - NIH. ([Link])

  • Design and synthesis of quinazoline derivatives as potential anticancer agents. ([Link])

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL not available)
  • Benzoxazole derivatives incorporating fluorine. - ResearchGate. ([Link])

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (URL not available)
  • Synthesis of Some New Quinazoline Derivatives and Theoretical Studies of their Geometries. ([Link])

  • Quinazoline synthesis - Organic Chemistry Portal. ([Link])

  • Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). ([Link])

  • Synthesis of quinazolines/quinazoline‐4‐ones from substituted anilines, pyrazole amine, and different amidines. - ResearchGate. ([Link])

  • Electron Ionization Mass Spectrometry of Halogenated Anilines - Jariwala, Freneil B.; Attygalle, Athula B. - Morawa. ([Link])

  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. ([Link])

  • Structure activity relationship of benzoxazole derivatives - ResearchGate. ([Link])

  • 1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600... - ResearchGate. ([Link])

  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - MDPI. ([Link])

  • (PDF) BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW - ResearchGate. ([Link])

  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator. ([Link])

  • Infrared Spectroscopy - CDN. ([Link])

  • The Infrared Spectra of Complexes of Variously-Substituted Anilines with Pl
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL not available)
  • Buy Electron Ionization Mass Spectrometry of Halogenated Anilines by Jariwala Freneil B at Low Price in India | Flipkart.com. ([Link])

  • Electron Ionization Mass Spectrometry of Halogenated Anilines | 9783848439010 |... | bol. ([Link])

  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate. ([Link])

  • Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxid
  • Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research. ([Link])

  • Benzoxazole: Synthetic Methodology and Biological Activities. (URL not available)
  • Preparation of 4-fluorophenols - European Patent Office - EP 0188848 A1. ([Link])

  • Basic 1H- and 13C-NMR Spectroscopy. (URL not available)
  • Fluorinated Benzazoles and Benzazines | Request PDF - ResearchGate. ([Link])

  • Pharmacological Profile and Pharmaceutical Importance of Substituted Benzoxazoles: A Comprehensive Review | Semantic Scholar. ([Link])

  • Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. ([Link])

  • 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds - Chemistry LibreTexts. ([Link])

  • 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed. ([Link])

  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. ([Link])

  • Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. ([Link])

  • 4-Fluorophenol | C6H5FO | CID 9732 - PubChem. ([Link])

  • Liquid phase alkylation of phenol with 1-octene over large pore zeolites. (URL not available)
  • US2950325A - Process for making fluorophenols - Google P
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. ([Link])

  • ¹³C-NMR spectra of 5-fluoro-2-hydroxy butyrophenone. - ResearchGate. ([Link])

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - Beilstein Journals. ([Link])

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. ([Link])

  • High-field NMR spectroscopy and FTICR mass spectrometry - BG. ([Link])

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed. ([Link])

  • Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - MDPI. ([Link])

Sources

The Biological Potential of Fluorinated Isobutoxyanilines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical and biological properties.[1][2] This technical guide explores the latent biological potential of a specific, yet underexplored, class of compounds: fluorinated isobutoxyanilines. While direct research on this unique scaffold is nascent, this document synthesizes existing knowledge on the synthesis and biological activities of analogous fluorinated anilines and alkoxy-substituted anilines to build a predictive framework for their utility. We will delve into rational design principles, propose robust synthetic strategies, and outline potential therapeutic applications in oncology, infectious diseases, and neurology, providing a comprehensive roadmap for researchers and drug development professionals poised to investigate this promising chemical space.

Introduction: The Strategic Imperative of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can lead to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets.[1][2] Fluorinated aromatic compounds, in particular, are prevalent in a wide range of approved drugs.[3] Anilines, as versatile synthetic intermediates, are frequently employed in the construction of complex bioactive molecules.[4] The convergence of these two motifs in fluorinated anilines presents a rich area for drug discovery.[5] This guide will specifically focus on the isobutoxy-substituted variants, proposing that the combination of the lipophilic and flexible isobutoxy group with the unique electronic properties of fluorine on an aniline scaffold can unlock novel biological activities.

The Fluorinated Isobutoxyaniline Scaffold: A Rational Design Approach

The core structure of a fluorinated isobutoxyaniline offers several points for strategic modification to tune its biological activity. The interplay between the electron-donating isobutoxy group, the electron-withdrawing fluorine atom, and the reactive amino group creates a unique electronic and steric environment.

Key Structural Features and Their Predicted Influence:
  • Isobutoxy Group: This branched alkoxy substituent can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. Its non-planar structure can also disrupt crystal packing and influence solubility.

  • Fluorine Atom(s): The position and number of fluorine substituents on the aniline ring are critical. Fluorination can alter the pKa of the amino group, influencing its ionization state at physiological pH and its ability to form hydrogen bonds. Furthermore, fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life.[2]

  • Aniline Moiety: The primary amino group serves as a crucial handle for further synthetic elaboration, allowing for the introduction of diverse pharmacophores to target specific biological pathways.

The following diagram illustrates the key components of the fluorinated isobutoxyaniline scaffold and their potential impact on drug-like properties.

Fluorinated_Isobutoxyaniline_Scaffold Scaffold Fluorinated Isobutoxyaniline Isobutoxy Isobutoxy Group Scaffold->Isobutoxy Lipophilicity, Solubility Fluorine Fluorine Atom(s) Scaffold->Fluorine Metabolic Stability, pKa Modulation, Binding Interactions Aniline Aniline Moiety Scaffold->Aniline Synthetic Handle, Pharmacophore Attachment

Caption: Key structural features of the fluorinated isobutoxyaniline scaffold.

Synthetic Strategies for Accessing Fluorinated Isobutoxyanilines

The synthesis of fluorinated isobutoxyanilines can be approached through several strategic pathways, leveraging established methodologies in aromatic chemistry. The choice of route will depend on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

A generalized workflow for the synthesis of fluorinated isobutoxyanilines is depicted below. This typically involves either the introduction of the isobutoxy group onto a pre-fluorinated aniline or the fluorination of an existing isobutoxyaniline derivative.

Synthetic_Workflow Start1 Fluorinated Aniline Precursor Step1a Alkylation with Isobutyl Halide Start1->Step1a Start2 Isobutoxyaniline Precursor Step1b Electrophilic Fluorination Start2->Step1b Step2 Functional Group Interconversion (e.g., Diazotization, Reduction) Step1a->Step2 Step1b->Step2 Product Fluorinated Isobutoxyaniline Step2->Product

Caption: Generalized synthetic workflow for fluorinated isobutoxyanilines.

Detailed Experimental Protocol: Synthesis of 2-Fluoro-4-isobutoxyaniline

This protocol provides a representative, step-by-step method for the synthesis of a specific fluorinated isobutoxyaniline derivative.

Objective: To synthesize 2-fluoro-4-isobutoxyaniline from 4-amino-3-fluorophenol.

Materials:

  • 4-amino-3-fluorophenol

  • Isobutyl bromide

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Alkylation:

    • To a solution of 4-amino-3-fluorophenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add isobutyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60°C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the desired 2-fluoro-4-isobutoxyaniline.

Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Predicted Biological Potential: A Landscape of Therapeutic Opportunities

Based on the known biological activities of structurally related compounds, fluorinated isobutoxyanilines are predicted to exhibit potential in several therapeutic areas.

Anticancer Activity

Derivatives of 4-anilinoquinazolines and bis-benzamides containing alkoxy groups have demonstrated potent anticancer activities.[4][6][7] The isobutoxy moiety in these scaffolds can enhance binding to hydrophobic pockets of target proteins. The introduction of fluorine can further improve potency and overcome drug resistance.[8]

Hypothesized Mechanism of Action: Fluorinated isobutoxyanilines could be elaborated into inhibitors of key signaling pathways implicated in cancer, such as receptor tyrosine kinases (e.g., EGFR, VEGFR-2) or protein-protein interactions.[4][6]

Antimicrobial Activity

Alkoxy-substituted anilines have been reported to possess antibacterial properties.[9] For instance, certain azo-compounds derived from 4-isobutoxyaniline have shown selective activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9][10] Fluorination is a known strategy to enhance the potency of antimicrobial agents.[11]

Hypothesized Mechanism of Action: The lipophilic nature of the isobutoxy group could facilitate the penetration of bacterial cell membranes. The fluorinated aniline core could then interact with essential bacterial enzymes or disrupt membrane integrity.

Neuroprotective Effects

The development of drugs for neurodegenerative diseases is a significant challenge, with the blood-brain barrier (BBB) being a major obstacle. Fluorination can improve BBB permeability.[12] While direct evidence for isobutoxyanilines is lacking, the general class of anilines has been explored for neuroprotective properties.

Hypothesized Mechanism of Action: Fluorinated isobutoxyanilines could be designed to modulate targets relevant to neurodegeneration, such as inhibiting amyloid-β aggregation or acting on specific neurotransmitter receptors.[13]

Structure-Activity Relationship (SAR) Insights and Future Directions

While a definitive SAR for fluorinated isobutoxyanilines is yet to be established, we can extrapolate from related compound classes.

Table 1: Predicted Structure-Activity Relationships for Fluorinated Isobutoxyanilines

Structural Modification Predicted Effect on Biological Activity Rationale
Position of Fluorine Ortho- or meta-fluorination may enhance potency.Can influence the conformation and electronic properties of the aniline ring, impacting target binding.[14]
Number of Fluorines Di- or tri-fluorination could increase metabolic stability.Blocks multiple sites of potential metabolism.
Isobutoxy Chain Isomers Altering the branching of the alkoxy group may fine-tune lipophilicity.Can optimize the balance between solubility and membrane permeability.
Aniline N-Substitution Derivatization of the amino group is key to targeting specific proteins.Allows for the introduction of pharmacophores that dictate the biological target.

Future research should focus on:

  • Systematic Synthesis: Prepare a library of fluorinated isobutoxyanilines with varying fluorine substitution patterns and isobutoxy chain isomers.

  • In Vitro Screening: Evaluate the synthesized compounds in a panel of assays relevant to cancer, infectious diseases, and neurodegeneration.

  • Mechanism of Action Studies: Elucidate the molecular targets and pathways through which active compounds exert their effects.

  • In Vivo Evaluation: Test promising candidates in relevant animal models to assess their efficacy and pharmacokinetic profiles.

Conclusion

Fluorinated isobutoxyanilines represent a promising, yet largely untapped, area of chemical space for drug discovery. By combining the beneficial properties of both fluorine and the isobutoxy group on a versatile aniline scaffold, it is plausible to develop novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. This technical guide provides a foundational framework to stimulate and guide future research into this exciting class of compounds. The synthetic routes are accessible, and the potential for discovering novel biological activities is significant, making fluorinated isobutoxyanilines a compelling target for academic and industrial drug discovery programs.

References

  • Sparrow Chemical. (n.d.). Fluoroaniline Series.
  • Di Masi, A., Turella, P., & Ascenzi, P. (2019). Synthesis and Antimicrobial Studies of New Antibacterial Azo-Compounds Active against Staphylococcus aureus and Listeria monocytogenes. Molecules, 24(19), 3563. [Link]

  • Di Masi, A., Turella, P., & Ascenzi, P. (2019). (PDF) Synthesis and Antimicrobial Studies of New Antibacterial Azo-Compounds Active against Staphylococcus aureus and Listeria monocytogenes. ResearchGate. [Link]

  • Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., Aceña, J. L., ... & Liu, H. (2016). Next generation of fluorine-containing pharmaceuticals, compounds currently in phase II− III clinical trials of major pharmaceutical companies: new structural trends and therapeutic areas. Chemical reviews, 116(2), 422-518. [Link]

  • Kim, J. Y., Lee, S. H., Heo, J. R., Kim, H. J., & Park, H. (2018). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Molecules, 23(10), 2588. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2014). Fluorine in medicinal chemistry. Chemical reviews, 114(4), 2291-2326. [Link]

  • Török, B., Sood, A., Bag, S., Kulkarni, A., Borkin, D., Lawler, E., ... & Török, M. (2012). Structure–activity relationships of organofluorine inhibitors of β‐amyloid self‐assembly. ChemMedChem, 7(5), 910-919. [Link]

  • Google Patents. (n.d.). CN101786980A - Synthesis method of isatin derivatives.
  • Franzyk, H., & Nielsen, H. M. (2018). Fluorinated antimicrobial lysine-based peptidomimetics with activity against methicillin-resistant Staphylococcus pseudintermedius. Journal of peptide science, 24(8), e3098. [Link]

  • Gomes, B., Loureiro, J. A., Coelho, M. A., & Pereira, M. D. C. (2015). The potential effect of fluorinated compounds in the treatment of Alzheimer's disease. Current pharmaceutical design, 21(39), 5725-5735. [Link]

  • Ojima, I., Vite, G. D., & Altmann, K. H. (2016). Strategic Incorporation of Fluorine into Taxoid Anticancer Agents for Medicinal Chemistry and Chemical Biology Studies. The journal of organic chemistry, 81(19), 8495-8515. [Link]

  • Google Patents. (n.d.). US9024093B2 - Fluorination of organic compounds.
  • Google Patents. (n.d.). US4145364A - Preparation of fluorinated anilines.
  • Filler, R., & Saha, R. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future medicinal chemistry, 1(5), 777-791. [Link]

  • Google Patents. (n.d.). US20210053911A1 - Process of Fluorinating Inorganic or Organic Compounds by Direct....
  • ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

  • Miller, M. J., & Mobashery, S. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. ACS chemical biology, 16(6), 999-1007. [Link]

  • Makriyannis, A., & Deng, H. (2000). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Medical chemistry research, 9(7), 499-511. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Liu, Y., Zhang, Y., & Liu, J. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Bioorganic & medicinal chemistry, 27(21), 115082. [Link]

  • National Institutes of Health. (2023). On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. Retrieved from [Link]

  • Google Patents. (n.d.). US4443631A - Selective halogenation of 2-fluoroaniline.
  • Google Patents. (n.d.). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
  • National Institutes of Health. (2012). Synthesis of 2-fluoro-substituted and 2,6-modified purine 2′,3′-dideoxy-2′,3′-difluoro-d-arabinofuranosyl nucleosides from d-xylose. Retrieved from [Link]

  • Leroux, F. R., Pazenok, S., & Vors, J. P. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic letters, 23(13), 4915-4919. [Link]

  • Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
  • Kumar, A., Srivastava, K., & Kumar, S. R. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & medicinal chemistry letters, 17(13), 3667-3671. [Link]

  • ResearchGate. (n.d.). Biological activity of some 4-anilinoquinazolines: Cytotoxic, genotoxic and antiprotease effects, induction of necrosis and changes of actin cytoskeleton. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of 4-Substituted Isoquinolines. Retrieved from [Link]

  • Wink, M. (2020). The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens. Molecules, 25(22), 5434. [Link]

  • Wozniak, D., & Capan, M. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules, 25(21), 5208. [Link]

  • Chen, J., Wang, X., & Qu, Y. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Current medicinal chemistry, 26(32), 5946-5984. [Link]

  • Fiedler, S., & Jori, G. (2010). Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. Molecules, 15(4), 2574-2585. [Link]

Sources

Navigating the Synthesis and Procurement of 5-Fluoro-2-isobutoxyaniline: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties imparted by fluorine and fluoroalkyl groups can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides an in-depth technical overview of 5-Fluoro-2-isobutoxyaniline, a promising building block, with a focus on its commercial availability, synthesis, and the context of its application.

Executive Summary: The Status of this compound Availability

The Strategic Importance of Fluoroalkoxy Anilines in Drug Discovery

The introduction of a fluorine atom into a drug candidate can profoundly influence its metabolic stability, lipophilicity, and binding affinity.[1][2][3] The presence of an alkoxy group, such as isobutoxy, further modulates these properties. Fluoroalkoxy anilines are therefore highly valued intermediates in the synthesis of complex molecules for pharmaceuticals and agrochemicals. The trifluoromethoxy (-OCF3) group, for instance, is known to enhance lipophilicity and metabolic stability, leading to improved pharmacokinetic profiles.[4] While an isobutoxy group is not fluorinated itself, its combination with a fluorine atom on the aniline ring allows for fine-tuning of the molecule's electronic and steric properties.

Physicochemical Properties of a Close Analogue: 5-Fluoro-2-isopropoxyaniline

To provide researchers with a reasonable expectation of the properties of this compound, the known data for the closely related and commercially available compound, 5-Fluoro-2-isopropoxyaniline (CAS: 1019484-18-4), is presented below. The primary difference is the substitution of an isopropyl group for an isobutyl group, which would be expected to have a minor impact on the overall physicochemical properties.

PropertyValue (for 5-Fluoro-2-isopropoxyaniline)Source
CAS Number 1019484-18-4[5]
Molecular Formula C9H12FNO[5]
Molecular Weight 169.20 g/mol [5]
Appearance Not specified, likely a liquid or low-melting solid
Storage Keep in dark place, inert atmosphere, 2-8°C[5]

Commercial Availability and Sourcing

Custom Synthesis Providers

Given that this compound is not a stock item, researchers will need to engage with a company specializing in custom chemical synthesis. Several companies have expertise in the synthesis of fluorinated compounds and can provide quotes for the synthesis of this target molecule. When approaching a custom synthesis provider, it is beneficial to provide a potential synthetic route.

Some companies with expertise in fluorinated compounds include:

  • Amfluoro [6]

  • BLD Pharm [5][7]

  • Matrix Scientific [8]

Commercially Available Precursors and Analogues

The following tables detail commercially available precursors that can be used for the synthesis of this compound, as well as its commercially available isomers.

Table 1: Key Precursor for the Synthesis of this compound

Compound NameCAS NumberSupplier(s)
4-Fluoro-1-isobutoxy-2-nitrobenzene640768-03-2BLD Pharm[7]

Table 2: Commercially Available Isomers and Close Analogues

Compound NameCAS NumberSupplier(s)
5-Fluoro-2-isopropoxyaniline1019484-18-4BLD Pharm[5]
3-Fluoro-2-isobutoxyaniline1286264-86-5BLD Pharm
2-Fluoro-5-isobutoxyaniline180797-28-8Matrix Scientific[8]
5-Fluoro-2-methoxyaniline1978-39-8Sigma-Aldrich[9]
5-Fluoro-2-iodoaniline255724-71-1Sigma-Aldrich

Proposed Synthetic Route for this compound

A straightforward and high-yielding synthesis of this compound can be envisioned from the commercially available precursor, 4-Fluoro-1-isobutoxy-2-nitrobenzene. The key transformation is the reduction of the nitro group to an amine.

Experimental Protocol: Reduction of 4-Fluoro-1-isobutoxy-2-nitrobenzene

This protocol is a general procedure for the reduction of a nitroarene to an aniline using palladium on carbon as a catalyst and hydrogen gas.

Materials:

  • 4-Fluoro-1-isobutoxy-2-nitrobenzene

  • Methanol (or Ethanol)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas (H2)

  • Diatomaceous earth (e.g., Celite®)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • Dissolution: In a suitable reaction vessel (e.g., a Parr hydrogenation apparatus or a round-bottom flask equipped with a balloon of hydrogen), dissolve 4-Fluoro-1-isobutoxy-2-nitrobenzene in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst is typically 5-10 mol% relative to the starting material.

  • Hydrogenation: The reaction mixture is then placed under a hydrogen atmosphere (typically 1-3 atm). The reaction is stirred vigorously at room temperature.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is completely consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the Pd/C catalyst. The filter cake is washed with methanol.

  • Purification: The filtrate is concentrated under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the final product.

Synthesis_Workflow start_material 4-Fluoro-1-isobutoxy-2-nitrobenzene (Starting Material) reaction_step Reduction (H2, Pd/C, Methanol) start_material->reaction_step product This compound (Final Product) reaction_step->product

Caption: Proposed synthesis of this compound.

Safety and Handling

Anilines and their derivatives should be handled with care as they can be toxic and are often skin and eye irritants. While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for similar compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

While this compound is not a readily available chemical, its synthesis is straightforward from a commercially available precursor. Its structural analogues are present in the catalogs of major chemical suppliers, indicating the accessibility of this chemical class. For researchers in drug discovery and medicinal chemistry, the ability to access novel fluorinated building blocks is critical. By understanding the commercial landscape and the feasible synthetic routes, the procurement of this compound for research and development programs is a manageable task.

References

  • ResearchGate. Synthesis and characterization of fluorine-substituted polyanilines. [Link]

  • The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. [Link]

  • Google Patents.
  • CP Lab Safety. 4-Fluoro-1-nitro-2-propoxybenzene, 98% Purity, C9H10FNO3, 25 grams. [Link]

  • Google Patents.
  • PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

  • ResearchGate. The role of fluorine in medicinal chemistry | Request PDF. [Link]

  • PubMed. The role of fluorine in medicinal chemistry. [Link]

Sources

Literature review of 5-Fluoro-2-isobutoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Fluoro-2-isobutoxyaniline: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a valuable fluorinated building block for drug discovery and development. While this specific molecule is not widely cataloged, its synthesis is highly feasible from commercially available precursors. This document details a robust, two-stage synthetic pathway, including a Williamson ether synthesis to form the key nitroaromatic intermediate, followed by a catalytic reduction. We will delve into the rationale behind the chosen synthetic strategy, provide detailed experimental protocols, and outline expected analytical characterization data. Furthermore, this guide explores the reactivity of the title compound and its potential applications as a precursor for complex, biologically active molecules, grounded in the established role of fluorinated anilines in modern medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this and similar scaffolds in their synthetic programs.

The Strategic Role of Fluorinated Anilines in Drug Discovery

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] Its unique properties—high electronegativity, small atomic size, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[2] Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate pKa to improve cell permeability and target binding, and increase binding affinity through favorable electrostatic interactions.[3] It is estimated that over 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its profound impact.[4]

Within this context, fluorinated anilines are particularly privileged scaffolds. The aniline moiety is a versatile synthetic handle and a common feature in a vast array of bioactive molecules. When combined with fluorine substitution, these building blocks offer a powerful platform for creating novel therapeutics with improved Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. The specific placement of the fluoro and alkoxy groups in this compound creates a unique electronic and steric environment, making it an attractive precursor for targeted therapies, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Physicochemical and Spectroscopic Profile

PropertyValue (Predicted / From Precursor)Source / Basis
IUPAC Name 5-Fluoro-2-(2-methylpropoxy)anilineStandard nomenclature rules.
Synonyms 5-Fluoro-2-isobutoxybenzenamine-
Molecular Formula C₁₀H₁₄FNOCalculated from structure.
Molecular Weight 183.22 g/mol Calculated from atomic weights.
Appearance Predicted: Colorless to pale yellow oil or low-melting solidBased on analogous fluoroanilines.
Key Precursor 4-Fluoro-1-isobutoxy-2-nitrobenzeneCommercially available intermediate.
Precursor CAS Number 640768-03-2BLD Pharm.[5]
Predicted Spectroscopic Data

Full spectroscopic characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure, the following spectral features are anticipated:

  • ¹H NMR:

    • Aromatic Protons: Three signals in the aromatic region (~6.5-7.0 ppm), exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.

    • Amine Protons (-NH₂): A broad singlet (~3.5-4.5 ppm), which is exchangeable with D₂O.

    • Isobutoxy Protons (-OCH₂(CH(CH₃)₂)): A doublet for the -OCH₂- protons (~3.8 ppm), a multiplet for the methine (-CH-) proton (~2.1 ppm), and a doublet for the six equivalent methyl (-CH₃) protons (~1.0 ppm).

  • ¹³C NMR:

    • Ten distinct carbon signals are expected. The carbons attached to fluorine and oxygen will show characteristic shifts and C-F coupling constants. The C-F bond will result in a large coupling constant for the directly attached carbon (¹JCF ≈ 240 Hz) and smaller couplings for carbons two and three bonds away (²JCF, ³JCF).

  • ¹⁹F NMR:

    • A single resonance in the typical range for aromatic fluorine compounds, likely appearing as a multiplet due to coupling with the ortho and meta aromatic protons.

  • IR Spectroscopy:

    • Characteristic N-H stretching bands for the primary amine at ~3350-3500 cm⁻¹.

    • C-O stretching for the ether linkage at ~1200-1250 cm⁻¹.

    • C-F stretching at ~1150-1200 cm⁻¹.

    • Aromatic C-H and C=C stretching bands.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be observed at m/z = 183.22.

Synthesis of this compound

The most logical and efficient synthesis of the title compound involves a two-stage process starting from the readily available 4-fluoro-2-nitrophenol.

Retrosynthetic Analysis

The retrosynthesis traces the origin of the target molecule back to simple, commercially available starting materials. The key disconnection is the reduction of the nitro group, which is a highly reliable transformation. The second disconnection breaks the ether bond, pointing to a Williamson ether synthesis.

G target This compound intermediate 4-Fluoro-1-isobutoxy-2-nitrobenzene (CAS: 640768-03-2) target->intermediate Nitro Group Reduction start1 4-Fluoro-2-nitrophenol intermediate->start1 Williamson Ether Synthesis start2 Isobutyl Bromide (or other isobutyl halide) intermediate->start2 Williamson Ether Synthesis

Figure 1: Retrosynthetic pathway for this compound.
Synthetic Workflow

The forward synthesis involves two key steps:

  • Stage 1: Williamson Ether Synthesis. Formation of the isobutoxy ether by reacting the phenoxide of 4-fluoro-2-nitrophenol with an isobutyl halide. This is a classic Sₙ2 reaction.[6][7]

  • Stage 2: Catalytic Hydrogenation. Reduction of the nitro group of the intermediate to the target primary aniline using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

G cluster_stage1 Stage 1: Williamson Ether Synthesis cluster_stage2 Stage 2: Nitro Group Reduction S1 4-Fluoro-2-nitrophenol + Isobutyl Bromide S2 Reaction Mixture (Base, e.g., K₂CO₃ in DMF) S1->S2 Combine & Heat S3 Workup & Purification S2->S3 Reaction Complete S4 4-Fluoro-1-isobutoxy-2-nitrobenzene S3->S4 S5 Intermediate + Pd/C Catalyst S4->S5 Proceed to Stage 2 S6 Reaction under H₂ atmosphere (Solvent, e.g., EtOH or EtOAc) S5->S6 Pressurize S7 Filtration & Solvent Removal S6->S7 Reaction Complete S8 Target: this compound S7->S8

Figure 2: Overall two-stage synthetic workflow.
Experimental Protocols

Stage 1: Synthesis of 4-Fluoro-1-isobutoxy-2-nitrobenzene (Intermediate)

  • Causality and Method Selection: The Williamson ether synthesis is selected for its reliability, high yields, and operational simplicity.[7] An Sₙ2 reaction is favored by using a primary alkyl halide (isobutyl bromide) to minimize competing elimination reactions.[8] A polar aprotic solvent like DMF or acetonitrile is chosen to solvate the potassium carbonate and facilitate the nucleophilic attack of the phenoxide. Potassium carbonate is a sufficiently strong base to deprotonate the phenol but is milder and easier to handle than sodium hydride.

  • Protocol:

    • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-2-nitrophenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and dimethylformamide (DMF, approx. 5-10 mL per gram of phenol).

    • Addition of Alkylating Agent: Add isobutyl bromide (1.2 eq.) to the stirring suspension.

    • Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

    • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. A yellow solid or oil (the product) should separate.

    • Extraction: Extract the aqueous mixture three times with ethyl acetate.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure nitro-ether intermediate.

Stage 2: Synthesis of this compound (Target Compound)

  • Causality and Method Selection: Catalytic hydrogenation with palladium on carbon (Pd/C) is the preferred method for nitro group reduction in a laboratory setting. It is clean, high-yielding, and the workup is simple (filtration). The reaction proceeds under mild conditions and avoids the use of harsh, stoichiometric metal reductants like tin or iron, which can complicate purification.

  • Protocol:

    • Setup: To a hydrogenation flask or a suitable pressure vessel, add the intermediate 4-fluoro-1-isobutoxy-2-nitrobenzene (1.0 eq.) and a solvent such as ethanol or ethyl acetate.

    • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon).

    • Hydrogenation: Seal the vessel, evacuate the air, and replace it with hydrogen gas (H₂). Stir the reaction vigorously under a positive pressure of hydrogen (typically 1-3 atm or 50 psi) at room temperature.

    • Monitoring: The reaction is typically complete within 2-4 hours. Progress can be monitored by TLC or by observing the cessation of hydrogen uptake.

    • Workup: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

    • Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound. The product is often pure enough for subsequent steps, but can be further purified by chromatography or distillation if necessary.

Key Reactions and Derivative Synthesis

The synthetic utility of this compound lies in the reactivity of its primary aromatic amine. This functional group serves as a versatile handle for constructing more complex molecular architectures, which is a fundamental activity in drug discovery.

G cluster_reactions Derivative Synthesis Pathways cluster_products Potential Products / Scaffolds start This compound amide Amide Formation (Acyl Halide, Base) start->amide sulfonamide Sulfonamide Formation (Sulfonyl Chloride, Base) start->sulfonamide urea Urea Formation (Isocyanate) start->urea sandmeyer Diazotization (NaNO₂, HCl) -> Sandmeyer Reactions start->sandmeyer prod_amide N-(5-Fluoro-2-isobutoxyphenyl)amides amide->prod_amide prod_sulfonamide N-(5-Fluoro-2-isobutoxyphenyl)sulfonamides sulfonamide->prod_sulfonamide prod_urea N-(5-Fluoro-2-isobutoxyphenyl)ureas urea->prod_urea prod_sandmeyer Halogenated, Cyanated, or Hydroxylated Derivatives sandmeyer->prod_sandmeyer

Figure 3: Key synthetic transformations of this compound.

These transformations are fundamental in medicinal chemistry for linking the aniline fragment to other pharmacophores or heterocyclic cores, enabling the exploration of structure-activity relationships (SAR).

Applications in Medicinal Chemistry

While there are no specific FDA-approved drugs that explicitly name this compound as a starting material, its structure is highly relevant to scaffolds found in modern therapeutics. Substituted fluoroanilines are key intermediates in the synthesis of a wide range of pharmaceuticals.[9]

  • Kinase Inhibitors: Many tyrosine kinase inhibitors (TKIs) used in oncology feature an aniline or fluoroaniline core that forms a critical hydrogen bond within the ATP-binding site of the target kinase. The subject compound is an ideal precursor for such molecules.

  • GPCR Modulators: The lipophilic isobutoxy group combined with the hydrogen-bonding capacity of the aniline and the electronic effect of the fluorine makes this an attractive scaffold for ligands targeting GPCRs, which are involved in a multitude of physiological processes.

  • Agrochemicals: Fluorinated aromatic compounds also play a significant role in the development of modern pesticides and herbicides, where metabolic stability and target affinity are crucial.[10]

Safety, Handling, and Storage

No specific safety data sheet (SDS) exists for this compound. However, based on data for analogous compounds like 5-bromo-2-fluoroaniline and other substituted anilines, the following precautions are mandatory:

  • Hazard Classification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

    • Keep away from oxidizing agents.

Conclusion

This compound represents a valuable, yet underutilized, building block for chemical synthesis. This guide has demonstrated that despite its limited commercial availability, its synthesis is straightforward and based on well-established, reliable organic reactions. By providing a detailed retrosynthetic analysis, step-by-step protocols, and a discussion of its potential applications, this document serves as a practical resource for chemists in the pharmaceutical and agrochemical industries. The unique combination of its functional groups makes it a promising scaffold for the discovery of novel bioactive compounds with optimized properties.

References

  • BLD Pharm. 5-Fluoro-2-isopropoxyaniline.
  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Ashenhurst, J. The Williamson Ether Synthesis. Master Organic Chemistry. (2014). Available at: [Link]

  • PubChem. 5-Fluoro-2-(trifluoromethoxy)aniline. National Center for Biotechnology Information. Available at: [Link]

  • PrepChem.com. Synthesis of 5-Fluoro-2-oxindole. Available at: [Link]

  • PubChem. 5-Fluoro-2-(2-methoxy-4-methylphenoxy)aniline. National Center for Biotechnology Information. Available at: [Link]

  • The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. YouTube. (2018). Available at: [Link]

  • Organic Chemistry Videos by Dr. Mike. Williamson Ether Synthesis. YouTube. (2020). Available at: [Link]

  • ResearchGate. A Convenient Synthesis of 5-Fluoroalkyloxazoline. (2021). Available at: [Link]

  • ResearchGate. Synthesis and biological evaluation of 5-[18F]fluoro-2-pyridinamine and 6-[18F]fluoro-2-pyridinamine. (2006). Available at: [Link]

  • PubChem. 3-Fluoro-5-(5-fluoro-2-methylphenoxy)aniline. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2022). Available at: [Link]

  • Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Available at: [Link]

  • PubChem. 4-Ethyl-1-fluoro-2-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

  • Organic Letters. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (2021). Available at: [Link]

  • NIH National Center for Biotechnology Information. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2022). Available at: [Link]

  • NIH National Center for Biotechnology Information. Synthesis of Conformationally Constrained 5-Fluoro- and 5-Hydroxymethanopyrrolidines. (2011). Available at: [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Available at: [Link]

Sources

An In-Depth Technical Guide to the Reactivity of the Amino Group in 5-Fluoro-2-isobutoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-isobutoxyaniline is a substituted aniline that presents a unique combination of electronic and steric features, making it a valuable building block in medicinal chemistry and materials science. The strategic placement of a fluoro group at the 5-position and an isobutoxy group at the 2-position modulates the reactivity of the aromatic ring and, most critically, the nucleophilicity of the amino group. Understanding and controlling the reactivity of this amino group is paramount for its successful incorporation into complex molecular architectures.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the factors governing the reactivity of the amino group in this compound. We will delve into the electronic and steric effects of the substituents, predict the regioselectivity of common aromatic substitution reactions, and provide field-proven, adaptable protocols for key transformations including N-acylation, sulfonamide formation, and diazotization.

Molecular Structure and Electronic Profile

The reactivity of the amino group in this compound is a direct consequence of the interplay between the inductive and resonance effects of its substituents. A thorough understanding of these electronic influences is crucial for predicting reaction outcomes and optimizing conditions.

Substituent Effects on the Aromatic Ring

The amino (-NH₂), isobutoxy (-OCH₂(CH(CH₃)₂)), and fluoro (-F) groups each exert distinct electronic effects on the aniline ring:

  • Amino Group (-NH₂): The nitrogen atom's lone pair of electrons participates in resonance with the aromatic π-system, acting as a strong activating group (+R effect). This increases the electron density of the ring, particularly at the ortho and para positions. Inductively, the nitrogen is more electronegative than carbon, exerting a weak electron-withdrawing effect (-I). However, the resonance effect is dominant, making the amino group a powerful ortho, para-director.[1]

  • Isobutoxy Group (-OCH₂(CH(CH₃)₂)): Similar to the amino group, the oxygen atom of the isobutoxy group possesses lone pairs that can be delocalized into the aromatic ring, resulting in a strong activating (+R) effect. It also has a moderate electron-withdrawing inductive (-I) effect. Overall, alkoxy groups are strong activators and ortho, para-directors.[2]

  • Fluoro Group (-F): The fluorine atom is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). Conversely, its lone pairs can participate in resonance, exhibiting a weak electron-donating resonance effect (+R). In the case of halogens, the inductive effect typically outweighs the resonance effect, making them deactivating groups overall.[1] However, they are still considered ortho, para-directors because they can stabilize the arenium ion intermediate at these positions through resonance.

The combined influence of these groups results in a highly activated aromatic system with nuanced regioselectivity. The strong electron-donating character of the amino and isobutoxy groups significantly enhances the nucleophilicity of the aromatic ring, making it susceptible to electrophilic attack.

Table 1: Hammett Substituent Constants for Relevant Functional Groups

Substituentσ_meta_σ_para_Dominant Effect
-NH₂-0.16-0.66+R >> -I (Activating)
-OCH₃ (similar to -OR)+0.12-0.27+R > -I (Activating)
-F+0.34+0.06-I > +R (Deactivating)

Data sourced from Wikipedia and Stenutz.[2][3]

The Hammett constants quantify the electron-donating or electron-withdrawing nature of substituents. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group. As seen in the table, both the amino and alkoxy groups have negative σ_para values, confirming their activating nature through resonance. The fluoro group has a positive σ_para_ value, highlighting its deactivating inductive effect.

G cluster_effects Electronic Effects on this compound Structure Amino (-NH2) Amino (-NH2) Aromatic Ring Aromatic Ring Amino (-NH2)->Aromatic Ring +R >> -I (Strongly Activating) Isobutoxy (-OR) Isobutoxy (-OR) Isobutoxy (-OR)->Aromatic Ring +R > -I (Strongly Activating) Fluoro (-F) Fluoro (-F) Fluoro (-F)->Aromatic Ring -I > +R (Deactivating)

Figure 1: A diagram illustrating the electronic contributions of the substituents on the aromatic ring of this compound.

Reactivity of the Amino Group

The primary focus of this guide is the reactivity of the exocyclic amino group. Its nucleophilic character is central to a variety of important chemical transformations.

N-Acylation and Amide Bond Formation

The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile, readily participating in reactions with electrophilic acylating agents to form stable amide bonds. This reaction is fundamental in drug development for introducing diverse functionalities and modifying the physicochemical properties of the parent aniline.[4]

Causality Behind Experimental Choices:

  • Choice of Acylating Agent: Acyl chlorides and anhydrides are common choices due to their high reactivity. Acetic anhydride is frequently used for simple acetylations.

  • Role of a Base: A mild base, such as sodium acetate or pyridine, is often employed to neutralize the acidic byproduct (e.g., HCl or acetic acid), driving the reaction to completion.[5]

  • Solvent Selection: The choice of solvent depends on the solubility of the reactants. Aprotic solvents are generally preferred to avoid competition with the nucleophilic amino group.

Self-Validating Protocol for N-Acetylation:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add 1.1 equivalents of the desired acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

G cluster_workflow N-Acylation Workflow Start Start Dissolve Aniline Dissolve this compound and base in solvent Start->Dissolve Aniline Add Acylating Agent Add acylating agent dropwise at 0 °C Dissolve Aniline->Add Acylating Agent React Stir at room temperature (Monitor by TLC) Add Acylating Agent->React Workup Quench, extract, and dry React->Workup Purify Recrystallization or Column Chromatography Workup->Purify Product Product Purify->Product

Figure 2: A generalized workflow for the N-acylation of this compound.

Sulfonamide Formation

The formation of sulfonamides is another critical transformation, often utilized in the synthesis of antibacterial agents and other therapeutic compounds.[6] The reaction proceeds via the nucleophilic attack of the amino group on a sulfonyl chloride.

Causality Behind Experimental Choices:

  • Steric Hindrance: The isobutoxy group at the ortho position introduces significant steric bulk around the amino group. This can hinder the approach of the electrophile, potentially requiring more forcing reaction conditions (e.g., elevated temperatures) or the use of a stronger base to enhance the nucleophilicity of the amine.[7]

  • Base: Pyridine is a common choice as it acts as both a base and a nucleophilic catalyst.

Self-Validating Protocol for Sulfonamide Synthesis:

  • Setup: To a solution of this compound (1.0 equivalent) in pyridine, add the desired sulfonyl chloride (1.1 equivalents) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight.

  • Workup: Pour the reaction mixture into ice-water and acidify with concentrated HCl.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diazotization and Azo Coupling

Primary aromatic amines can be converted to diazonium salts upon treatment with nitrous acid, typically generated in situ from sodium nitrite and a strong acid.[8] These diazonium salts are versatile intermediates that can undergo a variety of transformations, including azo coupling to form brightly colored azo dyes.

Causality Behind Experimental Choices:

  • Low Temperature: The diazotization reaction must be carried out at low temperatures (0-5 °C) as diazonium salts are unstable and can decompose at higher temperatures.

  • Acidic Conditions: A strong acid is required for the formation of the electrophilic nitrosyl cation (NO⁺) from nitrous acid.

Self-Validating Protocol for Diazotization and Azo Coupling:

Part A: Diazotization

  • Aniline Solution: Dissolve 1.0 equivalent of this compound in an aqueous solution of hydrochloric acid (approximately 3 equivalents) at 0-5 °C in an ice bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Monitoring: After the addition is complete, stir the mixture for an additional 15-20 minutes. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (detects excess nitrous acid).

Part B: Azo Coupling

  • Coupling Agent Solution: In a separate beaker, dissolve a suitable coupling partner (e.g., β-naphthol) in an aqueous solution of sodium hydroxide.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the coupling agent solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.

  • Isolation: After stirring for 30 minutes, collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude azo dye can be purified by recrystallization.

G cluster_diazotization Diazotization & Azo Coupling Mechanism Aniline Ar-NH₂ Diazonium Ar-N₂⁺ Cl⁻ Aniline->Diazonium NaNO₂, HCl 0-5 °C AzoDye Ar-N=N-Ar' Diazonium->AzoDye Coupling Partner (e.g., β-naphthol, NaOH)

Figure 3: A simplified reaction scheme for the diazotization of this compound followed by azo coupling.

Predicted Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Aromatic6.7 - 6.9m-3H, Ar-H
Amine3.5 - 4.5br s-2H, -NH₂
Isobutoxy~3.8d~6.52H, -OCH₂-
Isobutoxy~2.0m~6.71H, -CH(CH₃)₂
Isobutoxy~1.0d~6.76H, -CH(CH₃)₂
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
Aromatic155 - 160 (d, J_CF ≈ 240 Hz)C-F
Aromatic140 - 145C-O
Aromatic135 - 140C-N
Aromatic110 - 120Ar-C
Isobutoxy~75-OCH₂-
Isobutoxy~28-CH(CH₃)₂
Isobutoxy~19-CH(CH₃)₂

Note: These are predicted values and may vary from experimental results. d = doublet, m = multiplet, br s = broad singlet.

Conclusion

This compound is a highly functionalized aniline derivative with significant potential in synthetic chemistry. The reactivity of its amino group is governed by a delicate balance of electronic and steric factors. The strong activating effects of the amino and isobutoxy groups render the molecule highly nucleophilic, while the ortho-isobutoxy group introduces steric considerations that must be taken into account when designing synthetic routes.

The protocols provided in this guide are based on well-established, robust methodologies and serve as a solid starting point for the successful utilization of this compound in a variety of chemical transformations. As with any novel substrate, empirical optimization of reaction conditions is recommended to achieve optimal yields and purity.

References

  • Shaikh, I., Pawar, S., Shaikh, M., & Abed, S. (n.d.). A Novel Clay catalyst: N-Acetylation of Aniline. Journal of Chemical and Pharmaceutical Research, 5(7), 725-729. Retrieved from [Link]

  • (2021, August 16). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]

  • (2021, October 1). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Retrieved from [Link]

  • (n.d.). The Synthesis of Functionalised Sulfonamides. CORE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Hartwell, J. L., & Fieser, L. F. (1936). COUPLING OF o-TOLIDINE AND CHICAGO ACID. Organic Syntheses, 16, 12. doi:10.15227/orgsyn.016.0012. Retrieved from [Link]

  • Abdel-Wahab, B. F., & Mohamed, H. A. (2021). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Saudi Chemical Society, 25(8), 101281. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Hammett equation. In Wikipedia. Retrieved from [Link]

  • (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]

  • (2016, September 27). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. National Institutes of Health. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]

  • (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. Retrieved from [Link]

Sources

Methodological & Application

Synthetic Strategies Utilizing 5-Fluoro-2-isobutoxyaniline: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Fluoro-2-isobutoxyaniline in Drug Discovery

This compound is a versatile starting material in medicinal chemistry, offering a unique combination of functionalities that are highly sought after in the design of novel therapeutic agents. The presence of a nucleophilic aniline group, a strategically positioned fluorine atom, and a bulky isobutoxy group provides a scaffold ripe for derivatization into a multitude of complex heterocyclic systems. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups, while the isobutoxy group can impart favorable pharmacokinetic properties and provide a handle for further structural modifications. This guide provides detailed application notes and protocols for the synthetic utilization of this compound, focusing on its application in the synthesis of kinase inhibitors and other biologically relevant scaffolds. The protocols described herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

Core Synthetic Applications: Building Complexity from a Versatile Scaffold

The reactivity of this compound can be harnessed to construct a variety of important heterocyclic cores. This section will detail the synthesis of key intermediates and final compounds, with a focus on reactions that have been successfully employed in the synthesis of bioactive molecules.

Synthesis of N-Acylsulfonamide Derivatives: A Key Step in Kinase Inhibitor Synthesis

A critical application of this compound is in the synthesis of N-acylsulfonamide derivatives, a common motif in kinase inhibitors. The following protocol details the synthesis of a key intermediate, N-(5-fluoro-2-isobutoxyphenyl)acetamide, which serves as a precursor for more complex sulfonamide structures. This transformation protects the aniline nitrogen, allowing for subsequent selective reactions at other positions of the aromatic ring.

Protocol 1: Synthesis of N-(5-fluoro-2-isobutoxyphenyl)acetamide

This protocol is adapted from the synthesis of intermediates for TrkA kinase inhibitors as described in patent WO2012062784.

Reaction Scheme:

G start This compound product N-(5-fluoro-2-isobutoxyphenyl)acetamide start->product Acetylation reagent Acetic Anhydride, Pyridine G cluster_0 Step 1: Demethylation cluster_1 Step 2: Cyclization a This compound b 2-Amino-4-fluorophenol a->b BBr₃ c 2-Amino-4-fluorophenol d 6-Fluoro-2-methyl-5-isobutoxy-1,3-benzoxazole c->d Acetic Anhydride, Reflux

Caption: Two-step synthesis of a substituted benzoxazole.

Step 1: Synthesis of 2-Amino-4-fluorophenol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound183.225.0 g27.3 mmol
Boron Tribromide (BBr₃) (1M in DCM)250.5230 mL30.0 mmol
Dichloromethane (DCM)84.93100 mL-
Methanol32.04As needed-
Saturated Sodium Bicarbonate (NaHCO₃)84.01As needed-

Procedure:

  • Dissolve this compound (5.0 g, 27.3 mmol) in dry DCM (100 mL) and cool to -78 °C under a nitrogen atmosphere.

  • Add a 1M solution of BBr₃ in DCM (30 mL, 30.0 mmol) dropwise over 30 minutes.

  • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of methanol (20 mL).

  • Carefully add saturated aqueous NaHCO₃ until the effervescence ceases.

  • Separate the layers and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 2-Amino-4-fluorophenol .

Step 2: Synthesis of 6-Fluoro-2-methyl-5-isobutoxy-1,3-benzoxazole

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Amino-4-fluorophenol127.123.0 g23.6 mmol
Acetic Anhydride102.0920 mL-

Procedure:

  • To 2-Amino-4-fluorophenol (3.0 g, 23.6 mmol), add acetic anhydride (20 mL).

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture to room temperature and pour it onto ice water (100 mL).

  • Neutralize the solution with saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 6-Fluoro-2-methyl-5-isobutoxy-1,3-benzoxazole .

Causality Behind Experimental Choices:

  • Boron Tribromide for Demethylation: BBr₃ is a powerful Lewis acid commonly used for the cleavage of ethers, particularly aryl alkyl ethers. The isobutoxy group is readily cleaved under these conditions.

  • Acetic Anhydride for Cyclization: Acetic anhydride serves as both the acetylating agent and the dehydrating agent, facilitating the one-pot cyclization of the intermediate N-acetylated aminophenol to the benzoxazole ring system.

Conclusion and Future Directions

This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with potential biological activity. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic utility of this compound. Further derivatization of the aniline nitrogen, the aromatic ring, and the isobutoxy group can lead to the generation of large and diverse chemical libraries for drug discovery programs. The strategic incorporation of fluorine and the isobutoxy moiety makes this starting material particularly attractive for the development of novel kinase inhibitors and other targeted therapies.

References

  • AstraZeneca AB. (2012). Pyrazolopyrimidine derivatives as TrkA kinase inhibitors. WO2012062784A1.
  • Wang, Z., Wan, W., Jiang, H., & Hao, J. (2007). One-pot cyclization of 2-aminophenethyl alcohols: a novel and direct approach to the synthesis of N-acyl indolines. The Journal of organic chemistry, 72(24), 9364–9367. [Link]

The Strategic Role of 5-Fluoro-2-isobutoxyaniline in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Kinase Inhibitor Synthesis

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment, offering targeted therapies with improved efficacy and reduced side effects compared to traditional chemotherapy. Within the medicinal chemist's arsenal, fluorinated aniline derivatives are prized building blocks, valued for their ability to enhance binding affinity, modulate physicochemical properties, and improve metabolic stability. 5-Fluoro-2-isobutoxyaniline, a readily available synthetic intermediate, represents a key reagent for the construction of potent and selective kinase inhibitors, particularly those based on the anilinopyrimidine scaffold.

The strategic placement of the fluorine atom and the isobutoxy group on the aniline ring provides a unique combination of electronic and steric properties. The electron-withdrawing nature of the fluorine atom can influence the pKa of the aniline nitrogen, which is often crucial for forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The isobutoxy group, on the other hand, can provide a vector for exploring hydrophobic pockets within the active site, contributing to both potency and selectivity.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of a representative anilinopyrimidine-based kinase inhibitor. We will delve into the causality behind the experimental choices, provide step-by-step methodologies, and discuss the broader context of the targeted signaling pathways.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic route for incorporating this compound into a kinase inhibitor scaffold is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction typically involves the displacement of a leaving group, such as a chlorine atom, from a heterocyclic core (e.g., a pyrimidine) by the aniline nitrogen.

The success of the SNAr reaction is contingent on several factors, including the nature of the solvent, the choice of base, and the reaction temperature. The use of a polar aprotic solvent, such as isopropanol or dioxane, is generally preferred to facilitate the formation of the Meisenheimer complex, a key intermediate in the SNAr mechanism. A base is often required to deprotonate the aniline nitrogen, increasing its nucleophilicity.

Application Protocol: Synthesis of a Representative Anilinopyrimidine Kinase Inhibitor

This protocol details the synthesis of a representative N-(5-fluoro-2-isobutoxyphenyl)pyrimidin-2-amine, a core scaffold for a variety of kinase inhibitors.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
2,4-Dichloropyrimidine≥98%Commercially Available
Isopropanol (IPA)AnhydrousCommercially Available
Diisopropylethylamine (DIPEA)≥99%Commercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Silica Gel230-400 meshCommercially Available
Standard Laboratory Glassware--
Magnetic Stirrer with Hotplate--
Reflux Condenser--
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F254Commercially Available
Experimental Workflow

G reagents 1. Add this compound, 2,4-dichloropyrimidine, and isopropanol to flask. base 2. Add DIPEA to the reaction mixture. reagents->base Base Addition reflux 3. Heat the mixture to reflux (approx. 82°C) and monitor by TLC. base->reflux Reaction Initiation workup 4. Cool, concentrate, and perform aqueous workup. reflux->workup Reaction Completion purify 5. Purify the crude product by column chromatography. workup->purify Purification characterize 6. Characterize the final product (NMR, MS, etc.). purify->characterize Final Analysis

Caption: General workflow for the synthesis of an anilinopyrimidine kinase inhibitor.

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), 2,4-dichloropyrimidine (1.1 eq), and isopropanol (10 mL per gram of aniline).

  • Base Addition: To the stirred suspension, add diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The reaction is typically complete within 4-8 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the isopropanol. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-(5-fluoro-2-isobutoxyphenyl)-4-chloropyrimidin-2-amine.

  • Characterization: Characterize the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Targeted Signaling Pathways and Biological Context

Anilinopyrimidine-based kinase inhibitors are known to target a wide range of kinases, playing crucial roles in various cellular signaling cascades that are often dysregulated in cancer. The specific kinase targets of an inhibitor derived from this compound would depend on the further functionalization of the pyrimidine core. However, common targets for this class of inhibitors include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth.

  • Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase that can be involved in oncogenic fusion proteins.

  • Janus Kinases (JAKs): A family of tyrosine kinases that mediate signaling from cytokine receptors and are implicated in inflammatory diseases and cancers.

The inhibition of these pathways can lead to the suppression of tumor growth, proliferation, and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, ALK) RAS RAS RTK->RAS JAK JAK RTK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression STAT STAT JAK->STAT STAT->Gene_Expression Inhibitor Anilinopyrimidine Kinase Inhibitor Inhibitor->RTK Inhibition Inhibitor->JAK Inhibition

Caption: Simplified representation of kinase signaling pathways targeted by anilinopyrimidine inhibitors.

Data Presentation and Characterization

The synthesized kinase inhibitors should be evaluated for their biological activity against a panel of relevant kinases. The data is typically presented as IC₅₀ values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.

Compound IDTarget KinaseIC₅₀ (nM)
Representative Inhibitor 1EGFRValue
Representative Inhibitor 2ALKValue
Representative Inhibitor 3JAK2Value

Note: The IC₅₀ values are hypothetical and would need to be determined experimentally.

Safety and Handling of this compound

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion and Future Perspectives

This compound serves as a valuable and versatile building block in the synthesis of novel kinase inhibitors. The straightforward SNAr chemistry allows for its efficient incorporation into various heterocyclic scaffolds. The unique electronic and steric properties conferred by the fluoro and isobutoxy substituents provide medicinal chemists with a powerful tool to modulate the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. Further exploration of the chemical space around the anilinopyrimidine core, enabled by starting materials like this compound, will undoubtedly lead to the discovery of next-generation targeted therapies for a host of human diseases.

References

Sources

The Strategic Application of 5-Fluoro-2-isobutoxyaniline in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fluorinated Scaffolds in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. The strategic incorporation of fluorine atoms and functionalized aniline scaffolds has proven to be a powerful approach to modulate the physicochemical and pharmacokinetic properties of drug candidates. 5-Fluoro-2-isobutoxyaniline emerges as a valuable building block in this context, offering a unique combination of electronic and steric features that can be exploited to enhance target engagement, improve metabolic stability, and optimize drug-like properties.

This technical guide provides an in-depth exploration of the application of this compound in medicinal chemistry, with a focus on its use in the synthesis of pyrimidine-based kinase inhibitors. We will delve into the rationale behind its use, present detailed synthetic protocols, and discuss the structure-activity relationships of the resulting compounds.

The Rationale for Employing this compound in Drug Discovery

The utility of this compound as a synthetic intermediate in medicinal chemistry is rooted in the synergistic effects of its constituent functional groups: the fluoro, isobutoxy, and aniline moieties.

  • The Role of the Fluorine Atom: The introduction of a fluorine atom into a drug molecule can have profound effects on its biological activity.[1][2] Its high electronegativity can alter the pKa of nearby functional groups, influencing protein-ligand interactions and membrane permeability.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at that position, thereby increasing the metabolic stability and half-life of the drug.[1]

  • The Influence of the Isobutoxy Group: The isobutoxy group, a bulky and lipophilic moiety, can effectively probe and occupy hydrophobic pockets within the ATP-binding site of kinases. This can lead to enhanced binding affinity and selectivity. The branched nature of the isobutyl group can also provide steric hindrance that influences the overall conformation of the molecule, potentially locking it into a bioactive conformation.

  • The Aniline Moiety as a Versatile Handle: The primary amine of the aniline group serves as a crucial nucleophile in various cross-coupling reactions, most notably in the synthesis of 2-anilinopyrimidine scaffolds, which are a hallmark of many successful kinase inhibitors. This amine is essential for forming key hydrogen bond interactions with the hinge region of the kinase domain.

Application Note: Synthesis of 2-((5-Fluoro-2-isobutoxyphenyl)amino)pyrimidine Scaffolds

A primary application of this compound is in the synthesis of 2-anilinopyrimidine derivatives. These scaffolds are central to a multitude of kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR), a key player in various cancers. The general synthetic strategy involves the nucleophilic aromatic substitution (SNA) or palladium-catalyzed cross-coupling of this compound with a suitably substituted pyrimidine core, typically a 2,4-dichloropyrimidine.

The regioselectivity of the reaction is a critical consideration. Generally, in the reaction of an aniline with 2,4-dichloropyrimidine, the initial substitution occurs at the more reactive C4 position. However, under certain conditions, particularly with palladium catalysis, the selectivity can be directed towards the C2 position. For the purpose of this application note, we will focus on the synthesis of 2-anilinopyrimidine derivatives, which typically involves a subsequent reaction at the C4 position to introduce further diversity.

Below is a representative workflow for the synthesis of a 2-((5-fluoro-2-isobutoxyphenyl)amino)pyrimidine library for kinase inhibitor screening.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Diversification cluster_4 Final Products A This compound C Buchwald-Hartwig Amination A->C B 2,4-Dichloropyrimidine B->C D 2-Chloro-N-(5-fluoro-2-isobutoxyphenyl)pyrimidin-4-amine C->D E Second Nucleophilic Substitution or Cross-Coupling D->E G Library of 2,4-Disubstituted Pyrimidine Derivatives E->G F Diverse Amines, Alcohols, Boronic Acids, etc. F->E

Caption: Synthetic workflow for a 2-anilinopyrimidine library.

Detailed Experimental Protocol: Synthesis of a 2-((5-Fluoro-2-isobutoxyphenyl)amino)pyrimidine Intermediate

This protocol describes a general procedure for the synthesis of a key intermediate, which can be further functionalized to generate a library of potential kinase inhibitors.

Reaction: Buchwald-Hartwig amination of 2,4-dichloropyrimidine with this compound.

Materials:

  • This compound

  • 2,4-Dichloropyrimidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), 2,4-Dichloropyrimidine (1.1 mmol, 1.1 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2-chloro-N-(5-fluoro-2-isobutoxyphenyl)pyrimidin-4-amine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Structure-Activity Relationship (SAR) Insights

The 2-((5-fluoro-2-isobutoxyphenyl)amino)pyrimidine scaffold provides a versatile platform for exploring structure-activity relationships.

MoietyPositionPotential ModificationsImpact on Activity
Aniline Ring C5-FluoroSubstitution with other halogens or small alkyl groupsModulates electronics and lipophilicity, affecting binding and cell permeability.
C2-IsobutoxyVariation of the alkyl chain (e.g., isopropoxy, cyclopropylmethoxy)Probes the size and nature of the hydrophobic pocket, influencing potency and selectivity.
Pyrimidine Ring C4-PositionIntroduction of various amines, ethers, or carbon-linked substituents via a second coupling reactionInteracts with the solvent-exposed region of the kinase, allowing for optimization of solubility and ADME properties.
C5-PositionSubstitution with small groups (e.g., methyl, cyano)Can fine-tune the electronic properties of the pyrimidine ring and introduce additional interactions with the target.

Case Study: Relevance to EGFR Inhibitors

While a direct marketed drug synthesized from this compound is not prominently documented, its structural motifs are highly relevant to the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. For instance, the recently approved drug Zorifertinib (AZD3759) features a substituted 2-anilino-quinazoline core.[3][4] Zorifertinib is a potent, CNS-penetrant EGFR inhibitor designed to treat non-small-cell lung cancer with brain metastases.[1][5] The aniline portion of Zorifertinib is a 3-chloro-2-fluoroaniline, highlighting the importance of the fluoro-substituted aniline scaffold in achieving high potency and desirable pharmacokinetic properties. The isobutoxy group in our building block of interest can be seen as a surrogate for other lipophilic groups that occupy the hydrophobic pocket of the EGFR kinase domain.

G cluster_0 Key Building Block cluster_1 Core Scaffold Synthesis cluster_2 Structural Analogy cluster_3 Exemplar Drug Candidate A This compound B Reaction with a Pyrimidine/Quinazoline Core A->B C Anilino-pyrimidine/quinazoline Scaffold B->C D Zorifertinib (AZD3759) (EGFR Inhibitor) C->D Shares Core Structural Features

Caption: Logical relationship of the building block to a known drug.

Conclusion and Future Perspectives

This compound stands as a strategically designed building block for the synthesis of novel kinase inhibitors. Its unique combination of a fluorine atom for metabolic stability and electronic modulation, an isobutoxy group for probing hydrophobic pockets, and an aniline moiety for versatile coupling reactions makes it an attractive starting material for drug discovery campaigns. The protocols and insights provided herein offer a foundation for researchers and drug development professionals to leverage this compound in the creation of next-generation targeted therapies. Further exploration of derivatives of this compound is warranted to fully elucidate its potential in generating potent and selective inhibitors for a range of kinase targets.

References

  • Yang, Z., et al. (2016). Phase I study of AZD3759, a CNS penetrable EGFR inhibitor, for the treatment of non-small-cell lung cancer (NSCLC) with brain metastasis (BM) and leptomeningeal metastasis (LM). Journal of Clinical Oncology, 34(15_suppl), 9050-9050.
  • Zeng, Q., et al. (2016). AZD3759, a BBB-penetrating EGFR inhibitor for the treatment of EGFR mutant NSCLC with CNS metastases. Science Translational Medicine, 8(368), 368ra172-368ra172.
  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]

  • MDPI. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Available from: [Link]

  • Google Patents. Anilinopyrimidine derivatives as ikk inhibitors and compositions and methods related thereto.
  • Google Patents. 2-(2,4,5-substituted-anilino)pyrimidine compounds.
  • Wikipedia. Zorifertinib. Available from: [Link]

Sources

Application Notes and Protocols: The Untapped Potential of 5-Fluoro-2-isobutoxyaniline in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Prospective Scaffold for Future Medicinal Chemistry Endeavors

Introduction

In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is a cornerstone of successful drug discovery campaigns. The inherent properties of a scaffold dictate the spatial arrangement of pharmacophoric groups, influence physicochemical characteristics, and provide a framework for synthetic elaboration. While numerous scaffolds have been extensively explored, the quest for novel core structures with advantageous profiles remains a perpetual endeavor. This document aims to explore the theoretical potential of 5-Fluoro-2-isobutoxyaniline as a scaffold for the development of new therapeutic agents. However, a comprehensive search of the current scientific literature and patent databases reveals a significant gap in knowledge regarding the specific application of this molecule in drug discovery. To date, there are no publicly available reports detailing the synthesis of derivatives, its incorporation into drug candidates, or associated biological activity.

Therefore, this document will adopt a forward-looking perspective, extrapolating from the known principles of medicinal chemistry to propose potential applications and hypothetical protocols for the use of this compound. It is intended to serve as a conceptual guide for researchers and drug development professionals who may consider this scaffold for their future research programs.

Part 1: The Rationale for this compound as a Drug Scaffold

The structure of this compound presents several features that, in theory, make it an attractive starting point for medicinal chemistry exploration.

  • Fluorine Substitution: The presence of a fluorine atom at the 5-position of the aniline ring is a well-established strategy in drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa to improve oral bioavailability. The strategic placement of fluorine can also alter the conformation of a molecule, potentially leading to improved selectivity for its biological target.

  • Isobutoxy Group: The 2-isobutoxy group provides a lipophilic handle that can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins. The branched nature of the isobutyl group can also impart a degree of steric hindrance, which may contribute to metabolic stability and influence the orientation of substituents.

  • Aniline Moiety: The primary amine of the aniline group is a versatile functional handle for a wide array of chemical transformations. It can be readily acylated, alkylated, or used as a nucleophile in the construction of various heterocyclic systems, which are prevalent in many approved drugs. This synthetic tractability is a key advantage for building diverse chemical libraries for screening.

Physicochemical Properties (Hypothetical)

While experimental data is not available, we can predict some of the key physicochemical properties of this compound that would be relevant for its use as a scaffold.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~183.22 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
logP Moderately lipophilicThe isobutoxy group contributes to lipophilicity, while the aniline and fluorine add some polarity.
Hydrogen Bond Donors 1 (from the -NH2 group)Allows for hydrogen bonding interactions with target proteins.
Hydrogen Bond Acceptors 2 (from the ether oxygen and fluorine)Provides additional points for interaction with biological targets.
Reactivity The aniline nitrogen is nucleophilic.Enables a wide range of synthetic modifications.

Part 2: Proposed Synthetic Strategies and Protocols

Given the lack of specific examples, this section will outline general and hypothetical protocols for the derivatization of the this compound scaffold. These are based on standard, well-established organic chemistry reactions.

Workflow for Scaffold Elaboration

G start This compound Scaffold acylation Amide Formation (Acylation) start->acylation RCOCl or RCOOH, coupling agent reductive_amination Secondary Amine Formation (Reductive Amination) start->reductive_amination RCHO or RCOR', reductant heterocycle Heterocycle Synthesis start->heterocycle e.g., with β-ketoesters urea Urea/Thiourea Formation start->urea Isocyanate or Isothiocyanate suzuki Suzuki Coupling (Post-functionalization) acylation->suzuki If R contains a handle (e.g., halide) reductive_amination->suzuki If R contains a handle heterocycle->suzuki If heterocycle can be functionalized G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Derivative of This compound Inhibitor->RAF Inhibition

Application Notes: 5-Fluoro-2-isobutoxyaniline as a Versatile Building Block for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Anilines in Crop Protection

In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing the efficacy, metabolic stability, and overall performance of active ingredients.[1][2] 5-Fluoro-2-isobutoxyaniline is a prime example of a "smart" building block, offering a unique combination of functional groups that are highly desirable for the synthesis of advanced fungicides and other crop protection agents.

The aniline moiety provides a reactive handle for constructing complex molecules, most commonly through amide bond formation. The fluorine atom at the 5-position significantly alters the electronic properties of the ring and can improve the binding affinity of the final molecule to its biological target, while also increasing its resistance to metabolic degradation in the target pest and the environment.[2] Finally, the isobutoxy group at the 2-position modulates the molecule's lipophilicity, which is critical for its ability to penetrate biological membranes and reach its site of action. This guide provides an in-depth look at the applications of this compound, with a focus on its role in synthesizing potent fungicidal agents.

Core Application: Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

This compound and its structural analogs are key intermediates in the synthesis of a powerful class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[3][4]

Mechanism of Action: Energy Depletion in Fungal Pathogens SDHI fungicides disrupt the life cycle of pathogenic fungi by targeting a critical enzyme in their respiratory process.[4][5]

  • Targeting Complex II: SDHIs specifically bind to the succinate dehydrogenase (SDH) enzyme, also known as Complex II, located in the mitochondria of fungal cells.

  • Blocking Electron Transport: This binding event blocks the transport of electrons, a crucial step in the production of adenosine triphosphate (ATP), the primary energy currency of the cell.

  • Inhibiting Growth: Deprived of energy, the fungal cells cannot carry out essential life functions, and their growth is arrested.[4]

The aniline portion of the building block is typically acylated with a substituted pyrazole or a similar heterocycle to form the final carboxamide structure characteristic of many modern SDHIs, such as Bixafen and Benzovindiflupyr.

Physicochemical Properties

A clear understanding of the building block's properties is essential for its effective use in synthesis.

PropertyValue
Chemical Name This compound
CAS Number Not explicitly available; Isomer 2-Fluoro-5-isobutoxyaniline is 180797-28-8[6]
Molecular Formula C₁₀H₁₄FNO
Molecular Weight 183.22 g/mol
Appearance Expected to be a liquid or low-melting solid
Solubility Soluble in common organic solvents like Toluene, Dichloromethane, and Ethyl Acetate

Experimental Protocols

Protocol 1: Synthesis of a Key Agrochemical Intermediate – A Pyrazole Carboxamide

This protocol details the synthesis of N-(5-fluoro-2-isobutoxyphenyl)-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide, a representative structure found in highly active SDHI fungicides. This reaction demonstrates the primary application of this compound as a nucleophile in an acylation reaction.

Reaction Scheme:

Caption: Workflow for the synthesis of a pyrazole carboxamide fungicide core.

Materials and Equipment:

  • This compound (1.0 eq)

  • 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.05 eq)

  • Triethylamine (1.2 eq)

  • Toluene (anhydrous)

  • Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet

  • Heating mantle with temperature controller

  • Standard laboratory glassware for work-up

Step-by-Step Procedure:

  • Setup: Under a nitrogen atmosphere, charge the three-neck flask with this compound (1.0 eq) and anhydrous toluene (approx. 10 mL per gram of aniline).

  • Addition of Base: Add triethylamine (1.2 eq) to the stirred solution. Triethylamine acts as an acid scavenger to neutralize the HCl generated during the reaction.

  • Acylation: In a separate flask, dissolve the 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.05 eq) in a minimal amount of anhydrous toluene. Add this solution dropwise to the aniline solution at room temperature over 20-30 minutes. An exotherm may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed. A similar synthesis for Bixafen is completed in 4 hours at 60 °C.[7]

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic solution sequentially with water (2x), 1M HCl solution (1x), and brine (1x).

  • Isolation: Separate the organic phase, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure carboxamide product.

Expected Outcome: This procedure should yield the target pyrazole carboxamide with high purity. The expected yield, based on similar reported syntheses, is typically in the range of 90-99%.[7]

Protocol 2: Proposed Synthesis of the this compound Building Block

This protocol outlines a plausible and efficient laboratory-scale synthesis of the title compound from a commercially available starting material, 4-fluoro-2-nitrophenol.

Synthetic Workflow:

G A 4-Fluoro-2-nitrophenol B 1-Fluoro-4-isobutoxy-2-nitrobenzene A->B Williamson Ether Synthesis C This compound B->C Nitro Group Reduction reagent1 + Isobutyl bromide + K2CO3, Acetone reagent2 Reduction (e.g., Fe/NH4Cl or H2/Pd-C)

Caption: A two-step synthesis route to this compound.

Part A: Williamson Ether Synthesis

  • Combine 4-fluoro-2-nitrophenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and isobutyl bromide (1.2 eq) in acetone.

  • Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.

  • After cooling, filter off the inorganic salts and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain 1-fluoro-4-isobutoxy-2-nitrobenzene.

Part B: Nitro Group Reduction

  • Dissolve the nitro compound from Part A (1.0 eq) in ethanol.

  • Create a mixture of iron powder (Fe, 5.0 eq) and a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Add the ethanolic solution of the nitro compound to the Fe/NH₄Cl slurry and heat at 70-80 °C for 4-6 hours. This method is a common industrial practice for reducing nitroarenes.[8]

  • Cool the reaction, filter through celite to remove the iron sludge, and wash the filter cake with ethanol.

  • Concentrate the filtrate to remove ethanol.

  • Perform a liquid-liquid extraction with ethyl acetate and water.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under vacuum to yield the final product, this compound.

Safety and Handling

As an aniline derivative, this compound and its precursors require careful handling. Safety protocols for structurally similar compounds should be followed.

  • Hazard Classification: Aniline derivatives are often classified as toxic and irritants. Based on data for similar compounds like 5-Fluoro-2-nitroaniline and 5-Bromo-2-fluoroaniline, expect potential hazards such as skin/eye irritation and toxicity if swallowed, inhaled, or in contact with skin.[9][10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[9][10] Work should be conducted in a well-ventilated fume hood.

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[9]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

    • Ingestion: Rinse mouth and seek immediate medical attention.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from oxidizing agents.[9]

Conclusion

This compound is a high-value building block for the agrochemical industry. Its trifunctional nature—a reactive aniline group, a performance-enhancing fluorine atom, and a lipophilicity-modifying isobutoxy group—makes it an ideal starting material for the synthesis of sophisticated molecules, particularly SDHI fungicides. The protocols provided herein offer a clear pathway for both the synthesis of this key intermediate and its subsequent conversion into a fungicidally-active core structure, demonstrating its significant potential for researchers and scientists in the field of drug and pesticide development.

References

  • Xin, F., Du, C., Lan, G., & Wu, Z. (n.d.). Synthesis, Characterization, and Agricultural Biological Activities of 5-Fluoro-2-hydroxy Butyrophenone. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Anonymous. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). WO2021234531A1 - A stabilization system for an agrochemical composition.
  • SciSpace. (n.d.). Synthesis, Characterization, and Agricultural Biological Activities of 5-Fluoro-2-hydroxy Butyrophenone. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN116178264A - A kind of synthetic method of bixafen.
  • Penn State Extension. (2025). SDHI Fungicides for Turfgrass Diseases. Retrieved January 19, 2026, from [Link]

  • Ishii, H., Miyamoto, T., & Ushio, S. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US4029661A - Process for producing 5-fluorouracil and derivatives thereof in acid and/or alcohol solvents.
  • University of Georgia Extension. (2019). SDHI fungicides and turfgrass disease control: An overview. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2008). (PDF) Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Retrieved January 19, 2026, from [Link]

  • FAO AGRIS. (n.d.). Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain. Retrieved January 19, 2026, from [Link]

  • MDPI. (n.d.). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Retrieved January 19, 2026, from [Link]

  • PubMed. (n.d.). Efficacy of SDHI fungicides, including benzovindiflupyr, against Colletotrichum species. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone.
  • ResearchGate. (2017). (PDF) Resistance to the SDHI fungicides boscalid, fluopyram, fluxapyroxad, and penthiopyrad in Botrytis cinerea from commercial strawberry fields in Spain. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved January 19, 2026, from [Link]

Sources

Application Notes and Protocols for N-Alkylation of 5-Fluoro-2-isobutoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Anilines in Modern Chemistry

N-alkylated anilines are foundational scaffolds in a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials. The strategic introduction of alkyl groups onto the nitrogen atom of anilines profoundly modulates their electronic, steric, and physicochemical properties, thereby fine-tuning their biological activity and material characteristics. 5-Fluoro-2-isobutoxyaniline, in particular, presents a valuable starting material. The presence of a fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the isobutoxy group offers a handle for further functionalization and influences solubility. The N-alkylation of this specific aniline derivative opens a gateway to novel chemical entities with significant potential in drug discovery and materials science.

This comprehensive guide provides detailed experimental protocols for the N-alkylation of this compound, targeting researchers, scientists, and professionals in drug development. We will delve into three robust and widely applicable methodologies: Classical N-Alkylation with Alkyl Halides, Reductive Amination with Carbonyl Compounds, and a green, catalytic approach known as "Borrowing Hydrogen" N-Alkylation with Alcohols. Beyond mere procedural steps, this document elucidates the underlying chemical principles, offering insights into the causality behind experimental choices to ensure both success and safety in the laboratory.

Safety First: Handling this compound and Reagents

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents used. While a specific SDS for this compound should be obtained from the supplier[1], general precautions for analogous fluoro- and alkoxy-substituted anilines should be observed. These compounds are typically harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation[2][3][4].

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store chemicals in a cool, dry, and well-ventilated area in tightly sealed containers.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Methodology 1: Classical N-Alkylation with Alkyl Halides

This traditional and straightforward approach involves the nucleophilic substitution of a halide from an alkyl halide by the aniline nitrogen. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.

Chemical Principles and Mechanistic Insights

The N-alkylation of anilines with alkyl halides is a classic SN2 reaction. The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. The choice of base is crucial to deprotonate the resulting ammonium salt, regenerating the neutral N-alkylated aniline and preventing the reaction from stalling. Weaker bases like potassium carbonate are often sufficient, though stronger bases may be required for less reactive systems. The reaction rate is influenced by the nature of the alkyl halide (iodides > bromides > chlorides) and the steric hindrance around the nitrogen atom.

Diagram 1: General Workflow for Classical N-Alkylation

A Dissolve this compound and base in solvent B Add alkyl halide A->B C Heat reaction mixture B->C D Monitor reaction by TLC C->D E Aqueous work-up D->E Upon completion F Extraction with organic solvent E->F G Drying and concentration F->G H Purification (e.g., column chromatography) G->H

Caption: A generalized workflow for the classical N-alkylation of this compound.

Detailed Experimental Protocol

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), anhydrous

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the aniline in anhydrous DMF or acetonitrile (to a concentration of 0.1-0.5 M).

  • Add anhydrous potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq) to the solution.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (disappearance of the starting aniline), cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Expected Yield (%)
IodomethaneK₂CO₃DMF604-885-95
Ethyl bromideK₂CO₃Acetonitrile80 (reflux)6-1280-90
Benzyl bromideCs₂CO₃Acetonitrile703-690-98

Methodology 2: Reductive Amination with Aldehydes or Ketones

Reductive amination is a highly versatile and widely used method for the formation of C-N bonds. It proceeds in a one-pot fashion by reacting an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Chemical Principles and Mechanistic Insights

This reaction is a two-step process that occurs in a single pot[5][6][7]. First, the aniline reacts with the aldehyde or ketone to form a hemiaminal, which then dehydrates to form an imine (or an iminium ion). This equilibrium is often favored by the removal of water or by carrying out the reaction in a suitable solvent. The second step is the reduction of the C=N double bond of the imine to a C-N single bond. A key feature of this method is the use of a mild reducing agent that selectively reduces the imine in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common and effective reagent for this purpose, as it is less reactive towards aldehydes and ketones compared to imines[8].

Diagram 2: Mechanism of Reductive Amination

A This compound C Hemiaminal Intermediate A->C B Aldehyde/Ketone B->C D Imine/Iminium Ion C->D - H₂O F N-Alkylated Product D->F E Reducing Agent (e.g., NaBH(OAc)₃) E->F Catalyst [M]-Catalyst MetalHydride [M]-H₂ Catalyst->MetalHydride + H₂ (from alcohol) Alcohol R-CH₂OH Aldehyde R-CHO Alcohol->Aldehyde - H₂ Imine Ar-N=CHR Aldehyde->Imine MetalHydride->Catalyst - H₂ (to imine) Aniline Ar-NH₂ Aniline->Imine - H₂O Product Ar-NH-CH₂R Imine->Product + H₂ Water H₂O

Sources

Scale-up synthesis of 5-Fluoro-2-isobutoxyaniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-up Synthesis of 5-Fluoro-2-isobutoxyaniline Derivatives

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Anilines

Fluorinated aniline derivatives are cornerstone building blocks in modern medicinal and agricultural chemistry.[1] The strategic incorporation of fluorine atoms into molecular scaffolds can significantly enhance crucial properties such as metabolic stability, membrane permeability, and binding affinity to biological targets.[2] Among these valuable intermediates, this compound and its derivatives are of particular interest for the synthesis of advanced pharmaceutical ingredients (APIs) and specialized agrochemicals.[1][2]

However, the path from laboratory-scale synthesis to industrial production is fraught with challenges. These include managing highly energetic reactions, ensuring regiochemical control, and handling potentially hazardous materials.[3][4] This document provides a detailed, field-proven guide for the robust and scalable synthesis of this compound, designed for researchers, process chemists, and drug development professionals. We will move beyond a simple recitation of steps to explain the underlying chemical principles and process safety considerations essential for successful scale-up.

Part 1: Synthetic Strategy and Process Overview

The selected synthetic route is a robust, three-step process designed for scalability, cost-effectiveness, and high yields. The strategy begins with a common starting material, 2,4-difluoronitrobenzene, and proceeds through a regioselective nucleophilic aromatic substitution (SNAr) followed by a catalytic reduction.

Overall Synthetic Scheme

Synthetic_Scheme start 2,4-Difluoronitrobenzene step1 Step 1: Nucleophilic Aromatic Substitution (S N Ar) start->step1 Isobutanol, NaH THF intermediate 4-Fluoro-2-isobutoxy-1-nitrobenzene step1->intermediate step2 Step 2: Catalytic Hydrogenation (Reduction) intermediate->step2 H2 (g), Pd/C Ethanol product This compound step2->product

Caption: High-level overview of the three-step synthesis.

The logic behind this approach is threefold:

  • Regioselectivity: The nitro group in 2,4-difluoronitrobenzene strongly activates the fluorine atom at the C2 position for nucleophilic attack, ensuring high regioselectivity in the etherification step.

  • Scalability: The chosen reactions, particularly catalytic hydrogenation, are well-established and highly efficient for industrial-scale production.[5]

  • Safety: This route avoids some of the more hazardous fluorinating agents that might be required in other synthetic approaches.[3][6]

Part 2: Detailed Experimental Protocols and Scale-Up Considerations

Step 1: Synthesis of 4-Fluoro-2-isobutoxy-1-nitrobenzene
Reaction Principle

This step involves a nucleophilic aromatic substitution (SNAr) reaction. Sodium hydride (NaH) is used as a strong base to deprotonate isobutanol, forming the sodium isobutoxide nucleophile. This nucleophile then attacks the electron-deficient aromatic ring at the C2 position, displacing the fluoride ion.

Protocol (100 g Scale)
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2,4-Difluoronitrobenzene159.09100.0 g0.629Starting Material
Sodium Hydride (60% in oil)24.00 (as NaH)27.7 g0.6921.1 eq.
Isobutanol74.12279 mL3.04.8 eq. (acts as reagent and solvent)
Tetrahydrofuran (THF), anhydrous-500 mL-Solvent

Equipment:

  • 3 L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel under a nitrogen atmosphere.

  • Ice-water bath.

Procedure:

  • Preparation: Under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil) to the 3 L flask. Carefully wash the NaH with 2 x 100 mL of anhydrous hexanes to remove the mineral oil, decanting the hexanes each time. Add 500 mL of anhydrous THF to the washed NaH.

  • Nucleophile Formation: Cool the THF/NaH slurry to 0-5 °C using an ice-water bath. Slowly add the isobutanol via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous hydrogen gas evolution will occur. Causality: Slow addition is critical to control the exotherm and the rate of hydrogen evolution, preventing a dangerous pressure buildup.

  • SNAr Reaction: Once the hydrogen evolution ceases, slowly add the 2,4-difluoronitrobenzene to the reaction mixture over 45-60 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Carefully cool the reaction mixture back to 0-5 °C. Slowly and cautiously add 200 mL of water dropwise to quench any unreacted sodium hydride. Safety: This is a highly exothermic step and must be done with extreme care.

  • Work-up and Isolation: Transfer the mixture to a separatory funnel. Add 500 mL of ethyl acetate and 500 mL of water. Separate the organic layer. Wash the organic layer with 2 x 300 mL of brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product as a yellow-orange oil.

  • Purification: The crude product can often be carried forward to the next step without further purification. If necessary, purify by vacuum distillation.

Step 2: Synthesis of this compound
Reaction Principle

This is a classic catalytic hydrogenation where the nitro group (-NO2) is reduced to a primary amine (-NH2) using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is highly efficient and produces water as the only byproduct, making it ideal for large-scale synthesis.[5]

Protocol (Based on 100 g starting material from Step 1)
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
4-Fluoro-2-isobutoxy-1-nitrobenzene213.21~134 g (crude)0.629From Step 1
Palladium on Carbon (10% Pd/C)-6.7 g-5 wt% catalyst
Ethanol (200 proof)-1.3 L-Solvent
Hydrogen Gas (H2)2.02--Reductant

Equipment:

  • Parr-type hydrogenation apparatus or a suitable high-pressure reactor.

  • Filtration setup with Celite®.

Procedure:

  • Reactor Charging: In the hydrogenation reactor, dissolve the crude 4-Fluoro-2-isobutoxy-1-nitrobenzene in 1.3 L of ethanol.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under a nitrogen atmosphere. Safety: Pd/C can be pyrophoric, especially when dry or in the presence of solvents. Always handle it wet or under an inert atmosphere.

  • Hydrogenation: Seal the reactor. Purge the system with nitrogen three times, then with hydrogen gas three times. Pressurize the reactor with hydrogen gas to 50 psi (or as optimized for your equipment).

  • Reaction: Begin vigorous stirring. The reaction is exothermic, and a slight temperature increase will be observed. Maintain the temperature below 40°C. The reaction progress can be monitored by the uptake of hydrogen gas.

  • Reaction Completion: Once hydrogen uptake ceases (typically 4-8 hours), continue stirring for an additional hour to ensure complete conversion.

  • Catalyst Removal: Depressurize the reactor and purge thoroughly with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with 200 mL of ethanol. Safety: The used catalyst is highly pyrophoric and must be kept wet and handled with extreme care. Quench it immediately under water.

  • Isolation: Concentrate the combined filtrate under reduced pressure to remove the ethanol. The resulting crude oil is the desired this compound.

  • Purification: The product can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Part 3: Process Safety and Hazard Management

The scale-up of any chemical process requires a rigorous approach to safety. The handling of fluorinated organic compounds, strong bases, and flammable materials necessitates strict adherence to safety protocols.[7]

Core Safety Workflow

Safety_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls cluster_handling Hazardous Material Handling cluster_emergency Emergency Preparedness ppe_node Flame-Resistant Lab Coat Chemical Splash Goggles Nitrile Gloves (Double-gloved) Face Shield eng_node Certified Chemical Fume Hood Inert Atmosphere (Nitrogen/Argon) Blast Shield (for pressure reactions) handling_node Sodium Hydride: Handle under inert gas; quench slowly. Hydrogen Gas: Use in certified pressure reactor; check for leaks. Pyrophoric Catalysts (Pd/C): Never handle dry; quench immediately after use. emergency_node Eyewash Station & Safety Shower Appropriate Fire Extinguisher (Class B/D) Spill Kits

Caption: Essential safety pillars for the synthesis protocol.

Key Hazard Information:
  • Sodium Hydride (NaH): Highly reactive and flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled in an inert, dry atmosphere.[4]

  • Hydrogen Gas (H2): Extremely flammable. Mixtures with air are explosive. Requires specialized high-pressure equipment and proper ventilation.

  • Palladium on Carbon (Pd/C): The catalyst, especially after use, is pyrophoric and can ignite spontaneously in air. It must be kept wet and handled with extreme care.

  • Fluorinated Compounds: While the target molecule is not acutely toxic, many fluorinated intermediates can be. Always handle these compounds in a well-ventilated fume hood and wear appropriate PPE to avoid inhalation or skin contact.[7][8]

A thorough risk assessment should be conducted before beginning any work.[4] All waste must be collected in clearly labeled, compatible containers for proper disposal according to institutional and local regulations.[7]

Part 4: Characterization and Quality Control

Ensuring the purity and identity of the final product is paramount. The following analytical techniques are recommended for the final product and key intermediates.

Analysis TechniqueIntermediate (4-Fluoro-2-isobutoxy-1-nitrobenzene)Final Product (this compound)
1H NMR Confirm incorporation of isobutoxy group and aromatic substitution pattern.Confirm reduction of NO2 to NH2 and retention of all other groups.
19F NMR Single peak confirming the presence of one fluorine atom.Single peak with a chemical shift distinct from the intermediate.
GC-MS Confirm molecular weight (213.21 g/mol ) and fragmentation pattern.Confirm molecular weight (183.23 g/mol ) and fragmentation pattern.
HPLC Purity assessment (>98% desired).Purity assessment (>99% desired).
FTIR Presence of strong NO2 stretches (~1520, 1350 cm-1).Disappearance of NO2 stretches; appearance of N-H stretches (~3300-3500 cm-1).

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By focusing on a robust synthetic strategy, paying meticulous attention to process safety, and implementing rigorous in-process controls, researchers and chemists can confidently scale this process from the benchtop to pilot plant production. The principles outlined here—regiochemical control, catalytic efficiency, and uncompromising safety—are fundamental to the successful development of valuable fluorinated intermediates for the pharmaceutical and agrochemical industries.

References

  • BenchChem. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of 2-Fluoroaniline: A Chemist's Perspective.
  • Google Patents. (1979).
  • Google Patents. (2006).
  • ChemicalBook. 4-Fluoroaniline synthesis.
  • CHIMIA. (2004).
  • CHIMIA.
  • Sparrow Chemical. Fluoroaniline Series.
  • Purdue University. Fluorine Safety.
  • Organic Syntheses. Working with Hazardous Chemicals.

Sources

Application Notes: 5-Fluoro-2-isobutoxyaniline as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed application notes and robust protocols for the utilization of 5-Fluoro-2-isobutoxyaniline as a strategic starting material in the synthesis of high-value heterocyclic compounds. The presence of the fluorine atom and the isobutoxy group on the aniline scaffold offers significant advantages in modulating physicochemical properties such as metabolic stability, lipophilicity, and target binding affinity.[1][2] This document outlines expert-driven, field-proven methodologies for constructing two critical pharmacophores: quinolines and benzimidazoles. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, grounded in established chemical principles.

Precursor Analysis: this compound

This compound is a substituted aniline that serves as a valuable building block. The strategic placement of its functional groups makes it an attractive precursor for complex molecular architectures.

  • 5-Fluoro Group: The fluorine atom is a bioisostere of a hydrogen atom but with profound effects on the molecule's electronic properties and metabolic stability. Its high electronegativity can influence pKa and enhance binding interactions, while the strength of the C-F bond can block metabolic oxidation at that position.[3]

  • 2-Isobutoxy Group: This bulky, lipophilic group can improve membrane permeability and solubility in organic media. It sterically influences the ortho amino group, which can be leveraged for regioselective control in certain cyclization reactions.

  • Amino Group: The primary amine is the key functional handle for a wide array of classical and modern cyclization and condensation reactions to form N-heterocycles.

Physicochemical Properties & Safety Data

A thorough understanding of the precursor's properties and handling requirements is critical for experimental success and laboratory safety.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₀H₁₄FNON/A
Molecular Weight 183.22 g/mol N/A
Appearance (Expected) Light-colored oil or low-melting solidN/A
Solubility Soluble in most organic solvents (DCM, THF, DMF)N/A

Safety & Handling Precautions: Substituted anilines should be handled with care as they can be harmful if inhaled, swallowed, or absorbed through the skin.[4][5]

  • Hazard Statements: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Application I: Synthesis of Substituted Quinolines via Doebner-von Miller Reaction

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals, including antimalarial and antibacterial agents.[6][7] The Doebner-von Miller reaction is a robust and versatile method for constructing the quinoline core from anilines and α,β-unsaturated carbonyl compounds.[8]

Rationale and Mechanistic Insight

This acid-catalyzed reaction proceeds through a sequence of aza-Michael addition of the aniline to the α,β-unsaturated aldehyde (e.g., crotonaldehyde), followed by electrophilic cyclization onto the electron-rich aromatic ring, dehydration, and finally oxidation to furnish the aromatic quinoline ring.[9] Using this compound, we anticipate the formation of a highly functionalized 6-fluoro-7-isobutoxy-4-methylquinoline, a novel scaffold for further elaboration.

Experimental Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A This compound R Doebner-von Miller Reaction Reflux, 4-6 h A->R B Crotonaldehyde B->R C HCl, Oxidant (e.g., I₂ or air) C->R W 1. Quench with ice 2. Basify with NaOH 3. Extract with EtOAc R->W P Column Chromatography (Silica gel, Hexane/EtOAc) W->P FP 6-Fluoro-7-isobutoxy-4-methylquinoline P->FP

Caption: Workflow for the synthesis of a substituted quinoline.

Detailed Protocol: Synthesis of 6-Fluoro-7-isobutoxy-4-methylquinoline
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 g, 54.6 mmol).

  • Acidification: Carefully add 50 mL of 6M hydrochloric acid to the flask while stirring. The mixture may warm up.

  • Addition of Reactants: To the stirred solution, add crotonaldehyde (9.2 g, 131 mmol, ~2.4 equiv) dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Neutralization: After cooling to room temperature, carefully pour the reaction mixture over 200 g of crushed ice in a large beaker. Slowly neutralize the mixture by adding 10M sodium hydroxide solution until the pH is ~9-10. Perform this step in an ice bath to control the exotherm.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to yield the pure product.

Application II: Synthesis of Substituted Benzimidazoles

Benzimidazoles are a cornerstone of medicinal chemistry, forming the core of drugs used as proton pump inhibitors, anthelmintics, and anticancer agents.[10] The most common synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent, known as the Phillips condensation.

Rationale and Multi-Step Synthetic Strategy

This compound is not a diamine and therefore cannot directly form a benzimidazole. A strategic, multi-step approach is required, demonstrating the foresight necessary in drug development campaigns. The proposed pathway involves:

  • Nitration: Regioselective electrophilic nitration of the aniline ring to introduce a nitro group. The directing effects of the amino and isobutoxy groups are expected to favor nitration at the C6 position.

  • Reduction: Reduction of the newly introduced nitro group to an amine, yielding the required o-phenylenediamine precursor.

  • Cyclization: Condensation of the diamine with a suitable carboxylic acid under acidic conditions to form the target benzimidazole.

Experimental Workflow Diagram

G A This compound B Step 1: Nitration (H₂SO₄, KNO₃, 0 °C) A->B C 4-Fluoro-5-isobutoxy-2-nitroaniline B->C D Step 2: Reduction (SnCl₂·2H₂O, EtOH, Reflux) C->D E 4-Fluoro-5-isobutoxybenzene-1,2-diamine D->E F Step 3: Phillips Condensation (Carboxylic Acid, 4M HCl, Reflux) E->F G Substituted 5-Fluoro-6-isobutoxy-1H-benzimidazole F->G

Caption: Multi-step workflow for benzimidazole synthesis.

Detailed Protocols

Protocol 3.3.1: Nitration of this compound

  • Setup: To a 100 mL flask cooled in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid (20 mL).

  • Addition of Aniline: Slowly add this compound (5.0 g, 27.3 mmol) to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 5 °C.

  • Nitrating Mixture: In a separate beaker, dissolve potassium nitrate (KNO₃) (2.8 g, 27.3 mmol) in a minimal amount of concentrated sulfuric acid (10 mL).

  • Reaction: Add the nitrating mixture dropwise to the aniline solution over 30 minutes, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture for an additional 2 hours at 0 °C.

  • Workup: Carefully pour the reaction mixture onto 150 g of crushed ice. A yellow precipitate should form. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to obtain 4-Fluoro-5-isobutoxy-2-nitroaniline.

Protocol 3.3.2: Reduction to form the o-Phenylenediamine

  • Setup: Suspend the nitroaniline from the previous step (assume ~5.0 g, 21.9 mmol) in ethanol (60 mL) in a 250 mL round-bottom flask.

  • Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O) (24.7 g, 109.5 mmol, 5 equiv) to the suspension.

  • Reaction: Heat the mixture to reflux for 3 hours. The yellow color should disappear, indicating the reduction of the nitro group. Monitor by TLC.

  • Workup: Cool the reaction mixture and concentrate it under reduced pressure. Add water (50 mL) and basify to pH > 8 with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 4-Fluoro-5-isobutoxybenzene-1,2-diamine, which can be used in the next step without further purification.

Protocol 3.3.3: Phillips Condensation to form the Benzimidazole

  • Setup: Place the crude diamine (assume ~3.5 g, 17.7 mmol) and a selected carboxylic acid (e.g., acetic acid for a 2-methyl derivative, 1.1 equiv) in a 100 mL round-bottom flask.

  • Reaction: Add 4M hydrochloric acid (40 mL) and heat the mixture to reflux for 4-6 hours.[11]

  • Workup: Cool the reaction mixture to room temperature. A precipitate of the benzimidazole hydrochloride salt may form. Add ammonium hydroxide solution to neutralize the mixture (pH ~7-8), which will precipitate the free base.

  • Purification: Filter the solid product, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-Fluoro-6-isobutoxy-1H-benzimidazole derivative.

Summary and Outlook

This compound is a highly valuable and versatile precursor for constructing complex heterocyclic systems of interest to the pharmaceutical and agrochemical industries. This guide provides robust, adaptable protocols for the synthesis of functionalized quinolines and benzimidazoles. The methodologies are based on fundamental, reliable organic reactions, but their application to this specific precursor unlocks access to novel chemical space. The principles outlined here can be extended to other cyclization strategies, further cementing the role of this compound as a power-user's building block in modern synthetic chemistry.

References

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • Synthesis of pharmaceutical compounds
  • Arylselenyl Radical-Mediated Cyclization of N-(2-Alkynyl)anilines: Access to 3-Selenylquinolines.
  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
  • Synthesis of Substituted Quinolines by Electrophilic Cyclization of N -(2-Alkynyl)anilines | Request PDF.
  • Synthesis of some new substituted fluoro benzimidazoles and their antimicrobial screening.Der Pharma Chemica.
  • Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates.
  • SAFETY DATA SHEET - 5-Fluoro-2-nitroaniline.Fisher Scientific.
  • An In-depth Technical Guide to 5-Fluoro-2-methyl-8-nitroquinoline Deriv
  • Synthesis and Characterization of Some New Benzimidazole Derivatives.
  • Recent achievements in the synthesis of benzimidazole derivatives.
  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv
  • SAFETY DATA SHEET - 5-Fluoro-2'-deoxyuridine.Fisher Scientific.
  • SAFETY DATA SHEET - Norfloxacin-d5.Sigma-Aldrich.
  • SAFETY D
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorin
  • FDA-Approved Fluorinated Heterocyclic Drugs
  • Preparation and Properties of Quinoline.Unknown Source.
  • Synthesis of quinolines.Organic Chemistry Portal.
  • Synthesis, Reactions and Medicinal Uses of Quinoline.Pharmaguideline.
  • 5-Bromo-2-fluoroaniline Safety D
  • FLUORIN
  • Polycyclic N-heterocyclic compounds.
  • Fluorine-Containing Heterocycles. Part II.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.PubMed Central.
  • Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines.PubMed Central.
  • Synthesis and biological evaluation of 5-fluoro-2'-deoxyuridine phosphoramidate analogs.Journal of Medicinal Chemistry.
  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles.PubMed Central.
  • An In-depth Technical Guide to the Molecular Structure of 5-Fluoroisoquinoline.BenchChem.

Sources

The Elusive Role of 5-Fluoro-2-isobutoxyaniline in Patent Literature: A Technical Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 19, 2026 – Despite its potential as a key building block in medicinal chemistry, a comprehensive review of patent literature reveals a notable absence of specific applications and detailed synthetic protocols for 5-Fluoro-2-isobutoxyaniline. While the broader class of fluoro-alkoxy-anilines features in numerous patents as crucial intermediates in the development of novel therapeutics, this compound itself remains a surprisingly under-documented entity within this domain. This analysis suggests that while the compound holds theoretical value, its practical application in patented drug discovery and development pipelines has yet to be explicitly detailed.

This report aims to provide researchers, scientists, and drug development professionals with a technical overview of the synthesis and potential applications of this compound, drawing upon analogous examples from the patent literature for structurally similar compounds. The information presented herein is intended to serve as a foundational guide for those exploring the utility of this and related compounds in their research endeavors.

I. Synthetic Pathways to Fluoro-Alkoxy-Anilines: A General Protocol

The synthesis of fluoro-alkoxy-anilines, including the target compound this compound, typically proceeds through a multi-step sequence. A general and adaptable protocol, based on established methodologies for analogous compounds, is outlined below. This protocol is designed to be a self-validating system, with suggested in-process controls to ensure reaction progression and product purity.

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis starting from a commercially available fluorinated nitroaromatic compound.

Step 1: Nucleophilic Aromatic Substitution to Introduce the Isobutoxy Group

  • Rationale: The electron-withdrawing nature of the nitro group and the fluorine atom activates the aromatic ring for nucleophilic substitution. Sodium isobutoxide is used as the nucleophile to displace a suitable leaving group, typically a halogen, ortho to the nitro group.

  • Procedure:

    • To a solution of isobutanol in a suitable anhydrous solvent (e.g., Tetrahydrofuran), add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

    • Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium isobutoxide.

    • Add a solution of a suitable starting material, such as 1,4-difluoro-2-nitrobenzene or 1-chloro-4-fluoro-2-nitrobenzene, dropwise to the sodium isobutoxide solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-fluoro-1-isobutoxy-2-nitrobenzene.

Step 2: Reduction of the Nitro Group to an Aniline

  • Rationale: The nitro group is a versatile precursor to the aniline functionality. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve the crude 4-fluoro-1-isobutoxy-2-nitrobenzene from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or HPLC until the starting material is completely consumed.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Purify the product by column chromatography on silica gel if necessary.

Workflow Diagram:

G start Starting Material (e.g., 1,4-difluoro-2-nitrobenzene) snar Nucleophilic Aromatic Substitution (SNAr Reaction) start->snar isobutoxide Sodium Isobutoxide (from Isobutanol + NaH) isobutoxide->snar intermediate 4-Fluoro-1-isobutoxy-2-nitrobenzene snar->intermediate reduction Nitro Group Reduction (Catalytic Hydrogenation, Pd/C, H2) intermediate->reduction product This compound reduction->product

Caption: Synthetic scheme for this compound.

II. Potential Applications in Drug Discovery: An Extrapolation from Patent Literature

While specific patents for this compound are not readily identifiable, the broader class of fluoro-alkoxy-anilines are prominently featured as key intermediates in the synthesis of a variety of therapeutic agents. Based on the patent landscape for these analogous compounds, we can infer the potential applications of this compound.

Table 1: Potential Therapeutic Targets and Rationale for the Inclusion of the this compound Moiety

Therapeutic AreaPotential TargetsRationale for Moiety Inclusion
Oncology Kinase Inhibitors (e.g., EGFR, VEGFR, ALK)The aniline group serves as a versatile handle for the construction of heterocyclic cores common in kinase inhibitors. The fluorine atom can enhance metabolic stability and binding affinity. The isobutoxy group can modulate lipophilicity and cell permeability.
Neuroscience GPCR Modulators (e.g., Serotonin, Dopamine receptors)The substituted aniline scaffold is a common feature in many CNS-active compounds. The electronic properties of the fluorine and the steric bulk of the isobutoxy group can influence receptor subtype selectivity.
Inflammatory Diseases Protease Inhibitors, Cytokine ModulatorsThe structural motifs derived from this aniline can be designed to fit into the active sites of enzymes or interact with protein-protein interfaces.

Logical Relationship Diagram:

G cluster_0 This compound cluster_1 Pharmacological Properties aniline Aniline Moiety reactivity Chemical Reactivity (for further synthesis) aniline->reactivity enables fluoro Fluoro Group metabolism Metabolic Stability fluoro->metabolism enhances binding Target Binding Affinity fluoro->binding improves isobutoxy Isobutoxy Group permeability Cell Permeability isobutoxy->permeability modulates lipophilicity Lipophilicity isobutoxy->lipophilicity modulates selectivity Receptor Selectivity isobutoxy->selectivity influences

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Fluoro-2-isobutoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-isobutoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this specific synthesis. Our goal is to empower you with the knowledge to not only successfully synthesize this compound but also to understand the underlying chemical principles for effective optimization and problem-solving.

Introduction: The Synthetic Challenge

This compound is a valuable intermediate in pharmaceutical research. Its synthesis, typically achieved via a Williamson ether synthesis, presents a classic chemoselectivity challenge: the selective O-alkylation of 2-amino-4-fluorophenol in the presence of a nucleophilic amino group. Direct alkylation often leads to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, complicating purification and reducing the yield of the desired product.[1][2]

This guide provides a robust, three-step protocol that employs a protecting group strategy to ensure selective O-alkylation. We will delve into the mechanistic rationale behind each step and provide detailed troubleshooting for common issues that may arise during your experiments.

Core Synthesis Workflow: A Three-Step Approach

The recommended synthetic route involves the protection of the more nucleophilic amino group as a Schiff base, followed by the Williamson ether synthesis, and concluding with the deprotection of the amino group.

SynthesisWorkflow Start 2-Amino-4-fluorophenol Step1 Step 1: Protection (Schiff Base Formation) Start->Step1 Intermediate1 N-Benzylidene-5-fluoro-2-hydroxyaniline Step1->Intermediate1 Step2 Step 2: O-Alkylation (Williamson Ether Synthesis) Intermediate1->Step2 Intermediate2 N-Benzylidene-5-fluoro-2-isobutoxyaniline Step2->Intermediate2 Step3 Step 3: Deprotection (Hydrolysis) Intermediate2->Step3 End This compound Step3->End

Caption: Overall workflow for the selective synthesis of this compound.

Part 1: Detailed Experimental Protocols

Step 1: Protection of the Amino Group (Schiff Base Formation)

Objective: To selectively protect the amino group of 2-amino-4-fluorophenol by forming an imine (Schiff base) with benzaldehyde. This temporarily removes the nucleophilicity of the nitrogen atom.[1][3]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-Amino-4-fluorophenol127.1210.0 g0.0787
Benzaldehyde106.128.35 g (7.95 mL)0.0787
Methanol-150 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-amino-4-fluorophenol (10.0 g, 0.0787 mol).

  • Add methanol (150 mL) and stir until the solid is completely dissolved.

  • Add benzaldehyde (8.35 g, 0.0787 mol) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. The formation of a precipitate is expected.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 4:1 Hexane/Ethyl Acetate). The starting material (aminophenol) should be consumed, and a new, less polar spot corresponding to the Schiff base should appear.

  • Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to yield N-benzylidene-5-fluoro-2-hydroxyaniline as a crystalline solid.

Step 2: O-Alkylation (Williamson Ether Synthesis)

Objective: To form the isobutoxy ether by reacting the hydroxyl group of the protected aminophenol with isobutyl bromide. The phenoxide, generated in situ by a base, acts as the nucleophile in an SN2 reaction.[4][5]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
N-Benzylidene-5-fluoro-2-hydroxyaniline215.2315.0 g0.0697
Isobutyl bromide137.0210.5 g (8.4 mL)0.0767
Anhydrous Potassium Carbonate (K₂CO₃)138.2119.3 g0.1394
Acetone (anhydrous)-200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the N-benzylidene-5-fluoro-2-hydroxyaniline (15.0 g, 0.0697 mol) and anhydrous potassium carbonate (19.3 g, 0.1394 mol).

  • Add anhydrous acetone (200 mL) to the flask.

  • Add isobutyl bromide (10.5 g, 0.0767 mol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC (Eluent: 9:1 Hexane/Ethyl Acetate). The starting Schiff base should be consumed, and a new, even less polar spot corresponding to the O-alkylated product should appear.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-benzylidene-5-fluoro-2-isobutoxyaniline as an oil or a low-melting solid. This crude product is typically used in the next step without further purification.

Step 3: Deprotection of the Amino Group (Hydrolysis)

Objective: To hydrolyze the imine bond to regenerate the free amino group, yielding the final product, this compound.

Materials:

ReagentAmount
Crude N-benzylidene-5-fluoro-2-isobutoxyanilinefrom Step 2
Dichloromethane (DCM)100 mL
1M Hydrochloric Acid (HCl)150 mL
Saturated Sodium Bicarbonate (NaHCO₃) solutionas needed
Brine50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)as needed

Procedure:

  • Dissolve the crude N-benzylidene-5-fluoro-2-isobutoxyaniline in dichloromethane (100 mL) in a 500 mL flask.

  • Add 1M HCl (150 mL) and stir the biphasic mixture vigorously at room temperature for 1-2 hours.

  • Monitor the hydrolysis by TLC (Eluent: 4:1 Hexane/Ethyl Acetate). The starting material should disappear, and a new, more polar spot corresponding to the final product should appear.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Part 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of this compound.

Troubleshooting cluster_step1 Step 1: Protection cluster_step2 Step 2: O-Alkylation cluster_step3 Step 3: Deprotection & Purification Issue1 Incomplete Schiff Base Formation Cause1a Impure Benzaldehyde Issue1->Cause1a Cause1b Insufficient Reaction Time Issue1->Cause1b Solution1a Use freshly distilled benzaldehyde. Cause1a->Solution1a Solution1b Extend reaction time and monitor by TLC. Cause1b->Solution1b Issue2 Low Yield of O-Alkylated Product Cause2a N-Alkylation Side Reaction Issue2->Cause2a Cause2b Elimination of Isobutyl Bromide Issue2->Cause2b Cause2c Incomplete Reaction Issue2->Cause2c Solution2a Ensure complete Schiff base formation in Step 1. Cause2a->Solution2a Solution2b Use a less hindered base (e.g., Cs₂CO₃) or lower reaction temperature. Cause2b->Solution2b Solution2c Ensure anhydrous conditions and sufficient reaction time. Cause2c->Solution2c Issue3 Difficulty in Purification Cause3a Incomplete Hydrolysis Issue3->Cause3a Cause3b Presence of Benzaldehyde Issue3->Cause3b Solution3a Increase stirring time or add more acid. Cause3a->Solution3a Solution3b Wash with sodium bisulfite solution during work-up. Cause3b->Solution3b

Caption: A troubleshooting flowchart for the synthesis of this compound.

FAQs

Q1: Why is the protection of the amino group necessary?

A1: The amino group (-NH₂) is generally more nucleophilic than the hydroxyl group (-OH) of the phenol. Direct alkylation of 2-amino-4-fluorophenol would lead to a significant amount of N-alkylation and N,O-dialkylation, resulting in a complex mixture of products that is difficult to separate. By converting the amino group into a less nucleophilic imine (Schiff base), we direct the alkylating agent to react selectively with the hydroxyl group.[1][3]

Q2: I am observing a significant amount of N-alkylation even after the protection step. What could be the reason?

A2: This indicates that the protection of the amino group was incomplete. The unreacted 2-amino-4-fluorophenol will compete with the protected intermediate during the O-alkylation step.

  • Troubleshooting:

    • Ensure that you are using an equimolar amount of high-purity, freshly distilled benzaldehyde in Step 1.

    • Extend the reaction time for the Schiff base formation and monitor its completion carefully by TLC before proceeding to the next step.

Q3: The yield of the O-alkylation step is low, and I suspect a side reaction. What is the likely culprit?

A3: Besides N-alkylation, another common side reaction in Williamson ether synthesis is the E2 elimination of the alkyl halide, especially with secondary and bulky primary halides like isobutyl bromide.[6] The phenoxide is a strong base that can abstract a proton from the isobutyl bromide, leading to the formation of isobutylene gas.

  • Troubleshooting:

    • Temperature Control: Avoid excessive heating during the reflux. Maintain a gentle reflux.

    • Choice of Base: While potassium carbonate is a good choice, a milder base like cesium carbonate (Cs₂CO₃) can sometimes favor substitution over elimination.

    • Alkyl Halide: While isobutyl bromide is specified, using isobutyl iodide could potentially increase the rate of the desired SN2 reaction.

Q4: During the deprotection step, I have trouble removing all the benzaldehyde from my product. What can I do?

A4: Benzaldehyde can sometimes be persistent.

  • Troubleshooting:

    • During the work-up, after the acidic hydrolysis, you can wash the organic layer with a saturated solution of sodium bisulfite (NaHSO₃). The bisulfite will form an adduct with the residual benzaldehyde, which is water-soluble and will be removed into the aqueous layer.[2]

    • Ensure your column chromatography for purification is performed carefully with an appropriate solvent system to separate the more polar product from the less polar benzaldehyde.

Q5: How can I monitor the progress of the reactions effectively?

A5: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring these reactions.

  • TLC Analysis Guide:

StepRecommended EluentExpected Observation
1: Protection 4:1 Hexane/Ethyl AcetateDisappearance of the polar 2-amino-4-fluorophenol spot and appearance of a new, less polar Schiff base spot.
2: O-Alkylation 9:1 Hexane/Ethyl AcetateDisappearance of the Schiff base spot and appearance of a new, even less polar O-alkylated product spot.
3: Deprotection 4:1 Hexane/Ethyl AcetateDisappearance of the O-alkylated Schiff base spot and appearance of the final product spot, which will be more polar.

Part 3: Product Characterization

Accurate characterization of the final product is crucial to confirm its identity and purity. Below are the expected spectroscopic data for this compound.

Predicted Spectroscopic Data
Technique Expected Features
¹H NMR - Aromatic protons (3H) exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with additional coupling to the fluorine atom. - A doublet for the -OCH₂- protons of the isobutyl group. - A multiplet for the -CH- proton of the isobutyl group. - A doublet for the two -CH₃ groups of the isobutyl group. - A broad singlet for the -NH₂ protons.
¹³C NMR - Aromatic carbons (6C), with the carbon attached to fluorine showing a large C-F coupling constant. - Carbons of the isobutyl group: -OCH₂, -CH, and -CH₃.
IR Spectroscopy - N-H stretching of the primary amine as two sharp peaks around 3350-3450 cm⁻¹. - C-H stretching of the aromatic ring and the aliphatic isobutyl group. - C-O-C stretching of the ether linkage. - C-F stretching.

References

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299.
  • Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved January 18, 2026, from [Link]

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.).
  • Selective alkylation of aminophenols. (2010). ARKIVOC, 2010(ix), 293-299.
  • The Williamson Ether Synthesis. (n.d.). Retrieved January 18, 2026, from a university chemistry department website.
  • Williamson Ether Synthesis Final - YouTube. (2021, January 22). Retrieved January 18, 2026, from [Link]...

  • Protective Groups - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

  • Green Chemistry. (n.d.). Retrieved January 18, 2026, from a scientific journal publisher's website.
  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.).
  • Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved January 18, 2026, from [Link]

  • Williamson Ether Synthesis Lab | PDF - Scribd. (n.d.). Retrieved January 18, 2026, from [Link]

  • Method of separating alkyl anilines. (1933). U.S.
  • Selective alkylation of aminophenols. (n.d.).
  • The Williamson Ether Synthesis. (n.d.). Retrieved January 18, 2026, from a university chemistry department website.
  • Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method. (n.d.).
  • De-protection of N-Benzyl groups - Sciencemadness.org. (2019, October 30). Retrieved January 18, 2026, from [Link]

  • Electronic Supplementary Information For Ortho-Vanillin Derived Al(III) and Co(III) Catalyst Systems for Switchable Catalysis. (n.d.).
  • What is the best way to purify a crude reaction mixture that auto-crystallizes? - Biotage. (2023, February 6). Retrieved January 18, 2026, from [Link]

  • How to remove aniline from reaction mixture. - ResearchGate. (2013, January 29). Retrieved January 18, 2026, from [Link]

  • ¹³C-NMR spectra of 5-fluoro-2-hydroxy butyrophenone. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (2023).
  • How do I remove aniline from the reaction mixture? - ResearchGate. (2014, December 12). Retrieved January 18, 2026, from [Link]

  • Infrared Spectroscopy - CDN. (n.d.). Retrieved January 18, 2026, from a university chemistry department's online resources.
  • 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax. (2023, September 20). Retrieved January 18, 2026, from [Link]

  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator. (n.d.). Retrieved January 18, 2026, from [Link]

  • Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. (2024, May 1).
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Retrieved January 18, 2026, from [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed. (2019, October 17). Retrieved January 18, 2026, from [Link]

  • BJOC - Search Results - Beilstein Journals. (n.d.). Retrieved January 18, 2026, from [Link]

  • An Optimised Method to Synthesise N5O2 Aminophenols - MDPI. (2023, November 15). Retrieved January 18, 2026, from [Link]

  • N'-(5-bromofuran-2- carbonyl)isonicotinohydrazide - Preprints.org. (2023, July 3). Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Purification of Crude 5-Fluoro-2-isobutoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Fluoro-2-isobutoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate. The purity of API intermediates is crucial for the safety and efficacy of the final drug product, as impurities can lead to side effects and regulatory hurdles.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of crude this compound.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Product Discoloration (Yellow, Brown, or Reddish Tinge)

Q: My purified this compound is colored. How can I obtain a colorless product?

A: Discoloration in anilines is a common issue, often stemming from the formation of highly colored polymeric oxidation products.[3] Freshly purified anilines are typically colorless but can darken when exposed to air and light.[4][5]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Air Oxidation The amine functionality in anilines is susceptible to oxidation, leading to the formation of colored impurities.Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps. Antioxidants: Consider adding a small amount of an antioxidant like sodium bisulfite during workup, though this will need to be removed in subsequent steps.
Residual Acidic Impurities Traces of acid from the synthesis can catalyze polymerization and color formation.Aqueous Wash: Wash the crude product with a dilute basic solution (e.g., 1M sodium bicarbonate) to neutralize and remove any residual acid before further purification.
High Temperatures During Distillation Prolonged exposure to high temperatures can promote decomposition and polymerization.Vacuum Distillation: Purify the aniline using vacuum distillation to lower its boiling point and minimize thermal stress on the compound.[3][6]
Contaminated Solvents or Reagents Impurities in solvents or reagents can introduce color or catalyze degradation.High-Purity Solvents: Always use high-purity, distilled solvents for extraction and chromatography.
Issue 2: Poor Separation and Peak Tailing in Column Chromatography

Q: I'm observing significant peak tailing and poor separation during the column chromatography of this compound on silica gel. What can I do to improve this?

A: This is a frequent challenge when purifying basic compounds like anilines on standard silica gel.[7] The basic amine group interacts strongly with the acidic silanol groups on the silica surface, leading to tailing and sometimes irreversible adsorption.[7][8]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Strong Acid-Base Interaction with Silica The basic amine functionality forms strong interactions with the acidic silanol groups of the silica gel.[7][8]Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (0.1-1%), to the eluent.[9] This will "neutralize" the acidic sites on the silica, reducing the strong interaction with your product. Alternative Stationary Phase: Consider using an amine-functionalized silica column or basic alumina, which are more suitable for purifying basic compounds.[8][9]
Inappropriate Solvent System The polarity of the eluent may not be optimized for your compound and impurities.Systematic Solvent Screening: Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal mobile phase for separation.
Column Overloading Applying too much crude material to the column can lead to broad peaks and poor separation.Reduce Sample Load: Decrease the amount of crude material loaded onto the column relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

Workflow for Optimizing Column Chromatography of Anilines

Caption: Decision workflow for troubleshooting peak tailing in aniline purification.

Issue 3: Difficulty with Crystallization

Q: My this compound is "oiling out" instead of crystallizing, or the yield is very low.

A: "Oiling out" occurs when the solution becomes supersaturated above the compound's melting point. Low yield can be due to several factors including suboptimal solvent choice or impurities inhibiting crystal formation.[10]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inappropriate Recrystallization Solvent The solvent may be too good at dissolving the compound even at low temperatures, or it may not provide a significant solubility differential between hot and cold.[11]Solvent Screening: Test a variety of solvents and solvent pairs (e.g., ethanol/water, hexane/ethyl acetate). An ideal solvent should dissolve the compound well when hot but poorly when cold.[12] Mixed-Solvent System: If a single solvent is not effective, try a mixed-solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent until the solution becomes turbid. Heat to redissolve and then cool slowly.[12]
Cooling Too Rapidly Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter.Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Presence of Impurities Impurities can interfere with the crystal lattice formation, preventing crystallization.Pre-Purification: If the crude material is very impure, consider a preliminary purification step like an acid-base extraction or a quick filtration through a silica plug before attempting recrystallization.
Supersaturation The solution may be too concentrated, leading to oiling out.Add More Solvent: If the compound oils out, reheat the solution and add a small amount of additional hot solvent before allowing it to cool slowly again.[10]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound? A1: Common impurities often arise from the synthesis process and can include unreacted starting materials, by-products from side reactions, and residual solvents or catalysts. For instance, if synthesized from a nitro precursor, incomplete reduction could leave residual 5-fluoro-2-isobutoxynitrobenzene.

Q2: Is vacuum distillation a suitable method for purifying this compound? A2: Yes, vacuum distillation is an excellent method for purifying liquid anilines.[3] It allows for distillation at a lower temperature, which helps to prevent thermal decomposition and the formation of colored, high-boiling polymeric impurities.[3][6]

Q3: Can I purify this compound by converting it to a salt? A3: This is a viable and often effective technique. You can convert the aniline to its hydrochloride salt by treating a solution of the crude material with hydrochloric acid.[10] The salt will often precipitate and can be purified by recrystallization. Afterward, the pure aniline can be regenerated by neutralizing the purified salt with a base (e.g., NaOH solution) and extracting it with an organic solvent.[10]

Q4: What safety precautions should I take when handling this compound? A4: this compound should be handled with care. It may be harmful if swallowed, in contact with skin, or if inhaled.[13] It can also cause skin and serious eye irritation.[13] Always work in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14]

Q5: How can I effectively remove residual aniline starting material if it's an impurity? A5: If your product is not acid-sensitive, a liquid-liquid extraction with a dilute aqueous acid solution (e.g., 1M HCl) is a very effective way to remove residual aniline. The aniline will be protonated and move into the aqueous layer as its hydrochloride salt, while your potentially less basic product remains in the organic layer.[15]

Part 3: Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

This protocol is designed for the purification of liquid this compound from non-volatile or high-boiling impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flask

  • Heating mantle with stirrer

  • Vacuum pump and pressure gauge

  • Boiling chips or magnetic stir bar

Procedure:

  • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.

  • Begin stirring and slowly apply vacuum, reducing the pressure to 10-20 mmHg.[10]

  • Gradually heat the flask using the heating mantle.

  • Discard any initial low-boiling fractions.

  • Collect the main fraction of this compound at its boiling point corresponding to the applied pressure.

  • Once the main fraction is collected, stop heating and allow the system to cool to room temperature before slowly releasing the vacuum.[10]

Workflow for Vacuum Distillation

Caption: Step-by-step workflow for vacuum distillation of anilines.

Protocol 2: Column Chromatography of this compound

This protocol is for the purification of this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., Hexane/Ethyl Acetate with 0.5% Triethylamine)

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Select Eluent: Determine the optimal eluent system using TLC. The ideal Rf for the product is typically between 0.2 and 0.4.

  • Pack Column: Pack the chromatography column with silica gel as a slurry in the chosen eluent.

  • Load Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.

  • Elute: Begin eluting the column with the mobile phase, collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References

  • Benchchem. Technical Support Center: Purification of 4-Fluoroaniline.
  • Benchchem. Application Note: Recrystallization Techniques for the Purification of Crude N-(9H-Fluoren-9-ylidene)aniline.
  • Benchchem. Technical Support Center: Purification of Polyhalogenated Anilines.
  • Google Patents. US8455691B2 - Process for the purification of aromatic amines.
  • Benchchem. Technical Support Center: Synthesis of 3-Chloro-4-fluoroaniline.
  • Allen. Aniline is usually purified by.
  • Arborpharmchem. API Intermediates Production Purity.
  • Google Patents. US4145364A - Preparation of fluorinated anilines.
  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?.
  • ResearchGate. How do I remove aniline from the reaction mixture?.
  • Biotage. Is there an easy way to purify organic amines?.
  • Benchchem. Technical Support Center: Purification of Polar Aromatic Amines.
  • Texium. Vacuum Distillation of Aniline.
  • Dakenchem. The Importance of Purity in Pharmaceutical Intermediates: A Buyer's Perspective.
  • Fisher Scientific. SAFETY DATA SHEET - 5-Fluoro-2-nitroaniline.
  • PharmaCompass.com. Purification & Separation | Chromatography | HPLC | CDMO.
  • Wikipedia. Vacuum distillation.
  • Benchchem. Technical Support Center: Recrystallization of Substituted Anilines.
  • AK Scientific, Inc. 5-Bromo-2-fluoroaniline Safety Data Sheet.

Sources

Technical Support Center: 5-Fluoro-2-isobutoxyaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Fluoro-2-isobutoxyaniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered when using this versatile building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental observations in a question-and-answer format, providing causal explanations and actionable protocols to resolve common issues.

Q1: My reaction mixture turned dark brown or black upon adding reagents or during heating. What is the likely cause and how can I prevent it?

A1: This is a classic sign of aniline oxidation. Aromatic amines, including this compound, are susceptible to oxidation, which forms highly colored, often polymeric, impurities. This can be initiated by atmospheric oxygen, trace metal impurities, or certain reagents.

Probable Causes & Solutions:

  • Atmospheric Oxygen: The amine can be oxidized by air, a process often accelerated by heat or light.

    • Preventative Measure: Always run reactions under an inert atmosphere (Nitrogen or Argon). Use solvents that have been de-gassed by sparging with an inert gas or through freeze-pump-thaw cycles.

  • Reagent Quality: Oxidizing contaminants in solvents or reagents can initiate decomposition.

    • Preventative Measure: Use freshly distilled or high-purity anhydrous solvents. Ensure the purity of your starting material and all reagents.

  • Reaction Conditions: High temperatures can accelerate oxidative decomposition.

    • Corrective Action: If the reaction chemistry allows, attempt the synthesis at a lower temperature. If a dark color appears upon heating, it confirms thermal instability under the current conditions.

Q2: I'm performing a diazotization reaction (e.g., for a Sandmeyer reaction) and my primary byproduct has a mass corresponding to the replacement of the amine with a hydroxyl group. Why is this happening?

A2: You are observing the formation of 5-Fluoro-2-isobutoxyphenol . This is a very common byproduct in diazotization chemistry and results from the hydrolysis of the intermediate diazonium salt. Aryl diazonium salts, while more stable than their aliphatic counterparts, are highly reactive and susceptible to nucleophilic attack by water.[1][2]

Causality & Prevention:

  • Mechanism: The diazonium salt intermediate ([Ar-N₂]⁺) is an excellent leaving group (N₂ gas). Water acts as a nucleophile, attacking the aromatic ring and leading to the formation of a phenol after loss of nitrogen.[3]

  • Critical Factor - Temperature: The stability of aryl diazonium salts is highly temperature-dependent. The rate of hydrolysis increases significantly with temperature.

    • Protocol: Maintain strict temperature control, typically between 0°C and 5°C, throughout the generation and subsequent reaction of the diazonium salt.[2] Use an ice/salt bath for more consistent cooling.

  • Critical Factor - Acidity & Water Content: The reaction is typically run in a strong aqueous acid. However, an excessively long reaction time or warming of the mixture will favor hydrolysis.

    • Protocol: Generate the diazonium salt in situ and use it immediately in the subsequent step. Avoid delays between the diazotization and the follow-up reaction (e.g., Sandmeyer).

Workflow: Diazotization and Hydrolysis Byproduct Formation

G cluster_main Desired Pathway cluster_side Side Reaction A This compound B [Ar-N₂]⁺X⁻ Diazonium Salt A->B NaNO₂, HX 0-5 °C C Desired Product (e.g., Aryl Halide) B->C CuX (Sandmeyer) 0-5 °C -> RT D 5-Fluoro-2-isobutoxyphenol (Byproduct) B->D H₂O (Nucleophile) Temp > 5°C

Caption: Key decision point in diazotization reactions.

Q3: In my palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination), I'm observing a significant amount of hydrodehalogenation byproduct. How can I suppress this?

A3: Hydrodehalogenation, the replacement of a halide on your coupling partner with a hydrogen atom, is a known side reaction in many cross-coupling protocols, including the Buchwald-Hartwig amination.[4] It can arise from several mechanistic pathways, often involving β-hydride elimination from the palladium amide intermediate or reaction with trace water.

Troubleshooting Strategies:

  • Ligand Choice: The ligand is critical in controlling the relative rates of reductive elimination (desired) versus side reactions.

    • Recommendation: For challenging substrates, consider using more sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos). These ligands often promote faster reductive elimination, outcompeting the hydrodehalogenation pathway.[5]

  • Base Selection: The choice of base can influence the reaction outcome. While strong, non-coordinating bases like NaOtBu are common, they can sometimes promote side reactions.

    • Recommendation: Screen other bases such as K₃PO₄ or Cs₂CO₃. In some cases, weaker bases can provide a cleaner reaction profile, albeit potentially at a slower rate.

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures can lead to catalyst decomposition and an increase in byproducts.

    • Recommendation: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to avoid over-incubation and subsequent byproduct formation.

Q4: My purified product is contaminated with a persistent, highly colored impurity that I suspect is an azo dimer. How is this formed and how can I avoid it?

A4: The formation of an azo dimer, (E)-1,2-bis(5-fluoro-2-isobutoxyphenyl)diazene , is a characteristic byproduct of diazotization reactions. It occurs when the electrophilic diazonium salt intermediate attacks an unreacted, nucleophilic molecule of the starting aniline.

Formation & Prevention:

  • Mechanism: This is an azo coupling reaction. It is most likely to occur in regions of the reaction mixture where there is a high local concentration of both the diazonium salt and the free aniline. This often happens if the pH is not sufficiently acidic, leaving free aniline available to react.

  • Control of Stoichiometry and Addition:

    • Protocol: Ensure a slight excess of the acid and sodium nitrite to drive the full conversion of the aniline to the diazonium salt. The slow, dropwise addition of the sodium nitrite solution into the acidified aniline solution (not the other way around) is crucial. This maintains a low concentration of the nitrite and ensures it reacts as soon as it is added.

  • pH Control:

    • Protocol: The reaction must be kept strongly acidic (pH 1-2) to ensure the aniline is fully protonated, rendering it non-nucleophilic and preventing it from attacking the diazonium salt.

Frequently Asked Questions (FAQs)

What are the most common classes of byproducts in reactions with this compound? The most frequently encountered byproducts can be summarized as:

  • Oxidation Products: Highly colored, often polymeric materials resulting from exposure to air or oxidants.

  • Hydrolysis Products: Specifically, 5-Fluoro-2-isobutoxyphenol, formed during diazotization reactions.

  • Azo Dimers: Formed from the self-coupling of the diazonium salt with the starting aniline.

  • De-alkylation Products: Under strongly acidic or high-temperature conditions, the isobutyl group can be cleaved to yield 2-amino-4-fluorophenol.

  • Coupling Byproducts: In cross-coupling reactions, byproducts like hydrodehalogenated starting materials can form.

What general purification strategies are effective for removing these byproducts? A multi-step approach is often best:

  • Aqueous Workup: An acidic wash (e.g., 1M HCl) can remove unreacted basic starting material, while a basic wash (e.g., NaHCO₃) can remove acidic byproducts like phenols.

  • Recrystallization: This is an excellent technique for removing small amounts of impurities from a solid product. Screening various solvents (e.g., ethanol, isopropanol, heptane/ethyl acetate mixtures) is recommended.[6]

  • Silica Gel Chromatography: This is the most versatile method for separating byproducts with different polarities. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is typically effective.

How can I definitively identify an unknown byproduct? A combination of analytical techniques is required:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the first step. It separates the byproduct from your main product and provides a precise molecular weight, which is invaluable for generating a molecular formula and hypothesizing a structure.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: If the byproduct can be isolated in sufficient quantity and purity (>1 mg), ¹H, ¹³C, and ¹⁹F NMR will provide definitive structural information.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass, allowing you to confirm the elemental composition with confidence.

Data & Protocols
Table 1: Common Byproducts and Their Mass Spectrometry Signatures
Byproduct NameStructureMolecular FormulaMonoisotopic Mass (Da)Likely Origin
5-Fluoro-2-isobutoxyphenolAr-OHC₁₀H₁₃FO₂184.09Hydrolysis of diazonium salt
2-Amino-4-fluorophenolC₆H₆FNO127.04De-isobutylation
Azo DimerAr-N=N-ArC₂₀H₂₄F₂N₂O₂378.18Azo coupling
Oxidation ProductsN/AVariableVariable/PolymericAir/reagent oxidation

Note: "Ar" refers to the 5-Fluoro-2-isobutoxyphenyl moiety. Mass is for the neutral molecule; observed MS peaks will correspond to [M+H]⁺, [M+Na]⁺, etc.

Protocol: Optimized Diazotization for Sandmeyer Reaction

This protocol is designed to minimize the formation of phenol and azo-dimer byproducts.

  • Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine this compound (1.0 eq) and 3M Hydrochloric Acid (4.0 eq).

  • Cooling: Cool the resulting slurry to 0°C using an ice-salt bath. Vigorous stirring is essential.

  • Nitrite Solution Prep: In a separate beaker, dissolve sodium nitrite (NaNO₂) (1.05 eq) in a minimal amount of cold deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the stirred aniline slurry via the dropping funnel. CRITICAL: Maintain the internal temperature below 5°C at all times. The addition should take approximately 20-30 minutes.

  • Confirmation: After the addition is complete, stir for an additional 15 minutes at 0-5°C. Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue). If the test is negative, add a few more drops of the nitrite solution.

  • Sandmeyer Reaction: In a separate flask, prepare a solution or slurry of the copper(I) halide (CuX, 1.2 eq) in concentrated HX (1.2 eq) and cool it to 0°C.

  • Coupling: Slowly add the cold diazonium salt solution to the cold copper halide solution. CRITICAL: Control the rate of addition to manage gas (N₂) evolution.

  • Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat as required by the specific Sandmeyer protocol (e.g., 60°C for 1 hour) to drive the reaction to completion.

  • Workup: Proceed with standard extraction and purification procedures.

Troubleshooting Workflow: Unknown Byproduct Identification

G start Unknown Peak Observed in Crude Reaction Mixture lcms Run LC-MS Analysis start->lcms mass Determine Molecular Weight of Byproduct lcms->mass compare Compare MW to Table 1 (Common Byproducts) mass->compare match Potential Match Found compare->match Yes no_match No Match in Table compare->no_match No isolate Isolate Byproduct via Prep-HPLC or Column match->isolate nmr Acquire NMR Data (¹H, ¹³C, ¹⁹F) isolate->nmr confirm Confirm Structure nmr->confirm hrms Run HRMS for Elemental Composition no_match->hrms deduce Deduce Structure from Reagents & Conditions hrms->deduce deduce->isolate

Caption: A logical workflow for identifying unknown impurities.

References
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Yadav, M., Singh, A. & Singh, A.K. Recent trends in the chemistry of Sandmeyer reaction: a review. J IRAN CHEM SOC19 , 1437–1463 (2022). [Link]

  • Chemistry Steps. The Reaction of Amines with Nitrous Acid. [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). [Link]

  • Minder, M., & Bisseret, P. (2019). The Buchwald–Hartwig Amination After 25 Years. Chemistry–A European Journal, 25(52), 12051-12068. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • Michigan State University Department of Chemistry. Reaction of Amines with Nitrous Acid. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-Alkoxy-5-Fluoroanilines

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note: Direct experimental data and reaction protocols for 5-Fluoro-2-isobutoxyaniline are not extensively available in peer-reviewed literature. This guide has been constructed by leveraging established chemical principles and troubleshooting methodologies for structurally analogous compounds, such as 5-fluoro-2-methoxyaniline and other substituted anilines. The principles and protocols herein provide a robust framework for addressing challenges with 2-alkoxy-5-fluoroaniline derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is designed to be a dynamic resource for researchers. Below are common questions and issues encountered during the synthesis, purification, and handling of 2-alkoxy-5-fluoroanilines.

Section 1: Starting Material Purity and Handling

Question 1: My 2-alkoxy-5-fluoroaniline starting material is a dark oil/solid. Is this normal, and how can I purify it before use?

Answer: Aniline derivatives are notoriously susceptible to air oxidation, which can lead to the formation of colored impurities. While a slight off-white or tan color might not significantly impact subsequent reactions, a dark color suggests considerable impurity.

Causality and Troubleshooting:

  • Oxidation: The primary cause of discoloration is the oxidation of the amine functionality to form highly colored polymeric imine and quinone-like structures. This is exacerbated by exposure to air and light.

  • Purification Protocol:

    • Activated Carbon Treatment: Dissolve the crude aniline in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated carbon (typically 1-2% w/w) and stir for 15-30 minutes at room temperature. The activated carbon will adsorb many of the colored impurities.

    • Filtration: Filter the mixture through a pad of Celite® or a syringe filter to remove the activated carbon.

    • Solvent Removal: Concentrate the filtrate under reduced pressure.

    • Recrystallization or Chromatography: If the material is a solid, recrystallization from a solvent system like ethanol/water or heptane/ethyl acetate is often effective. For oils or persistent impurities, flash column chromatography on silica gel is the recommended method.

Data Table 1: Physicochemical Properties of a Representative 2-Alkoxy-5-Fluoroaniline

Property Value (for 5-Fluoro-2-methoxyaniline) Source
CAS Number 1978-39-8
Molecular Formula C₇H₈FNO
Molecular Weight 141.14 g/mol
Appearance Solid -

| Storage Temp. | 2-8°C, under inert atmosphere |[1] |

Section 2: Troubleshooting N-Acylation Reactions

Question 2: I am attempting an N-acylation of a 2-alkoxy-5-fluoroaniline with an acid chloride/anhydride, but I am getting a low yield of the desired amide. What are the likely causes?

Answer: Low yields in N-acylation reactions of substituted anilines can stem from several factors, including the nucleophilicity of the aniline, the reaction conditions, and potential side reactions. The electronic properties of the substituents on the aniline ring play a crucial role.

Causality and Troubleshooting:

  • Reduced Nucleophilicity: The fluorine atom at the 5-position is electron-withdrawing, which reduces the electron density on the nitrogen atom, making it a weaker nucleophile compared to unsubstituted aniline. The alkoxy group at the 2-position is electron-donating, which partially mitigates this effect.

  • Steric Hindrance: The ortho-alkoxy group can provide steric hindrance around the amine, slowing down the reaction, especially with bulky acylating agents.

  • Inadequate Base: A common issue is the use of a base that is not strong enough to effectively scavenge the HCl generated during the reaction (when using an acid chloride). The resulting hydrochloride salt of the aniline is unreactive.

Troubleshooting Workflow:

start Low Yield in N-Acylation check_base Is the base adequate? (e.g., Pyridine, TEA, DIPEA) start->check_base check_conditions Are reaction conditions optimal? (Solvent, Temperature) check_base->check_conditions Yes solution Optimize reaction: - Stronger, non-nucleophilic base (e.g., Proton-Sponge®) - More polar aprotic solvent (e.g., DMF, NMP) - Increase temperature moderately - Use a catalyst (e.g., DMAP) check_base->solution No check_reagents Are reagents pure and dry? check_conditions->check_reagents Yes check_conditions->solution No product_stability Is the product stable to workup? check_reagents->product_stability Yes check_reagents->solution No product_stability->solution No

Caption: Troubleshooting workflow for N-acylation.

Detailed Protocol: General Procedure for N-Acylation

  • Setup: To a solution of the 2-alkoxy-5-fluoroaniline (1.0 eq) and a suitable base (e.g., triethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C.

  • Addition: Add the acylating agent (e.g., acid chloride or anhydride, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water or saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography.

Section 3: Challenges in N-Alkylation Reactions

Question 3: I am trying to perform a mono-N-alkylation on my 2-alkoxy-5-fluoroaniline and am observing significant amounts of the di-alkylated product. How can I improve the selectivity for mono-alkylation?

Answer: Over-alkylation is a classic side reaction in the N-alkylation of primary anilines. The mono-alkylated product is often more nucleophilic than the starting aniline, leading to a second alkylation event that can be faster than the first.

Causality and Mitigation Strategies:

  • Increased Nucleophilicity: The introduction of an electron-donating alkyl group on the nitrogen increases its nucleophilicity, making it more reactive towards the alkylating agent.

  • Control Stoichiometry: Use a large excess of the aniline relative to the alkylating agent. This statistically favors the alkylating agent reacting with the more abundant primary aniline.

  • Reaction Conditions: Lowering the reaction temperature can help to control the rate of the second alkylation.

  • Alternative Methods:

    • Reductive Amination: This is often the most effective method for controlled mono-alkylation. The aniline is first condensed with an aldehyde or ketone to form an imine/enamine, which is then reduced in situ with a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).

    • Protecting Groups: Acylate the aniline first (e.g., to form a trifluoroacetamide), perform the alkylation on the less nucleophilic amide nitrogen, and then deprotect to reveal the mono-alkylated aniline.

Section 4: Issues with Diazotization Reactions

Question 4: I am performing a Sandmeyer reaction starting with a 2-alkoxy-5-fluoroaniline, but the yield of the final product is poor. What could be going wrong during the diazotization step?

Answer: The formation of diazonium salts from anilines is a sensitive reaction that requires careful control of temperature and stoichiometry.[2] The stability of the resulting diazonium salt is also a critical factor.

Causality and Troubleshooting:

  • Incomplete Diazotization: This can occur if the acid concentration is too low or if the sodium nitrite is added too quickly, leading to its decomposition before it can react.

    • Solution: Ensure a sufficiently acidic medium (e.g., using a mixture of sulfuric acid and an organic acid to improve solubility) and add the sodium nitrite solution slowly while maintaining a low temperature (0-5 °C).[3]

  • Diazonium Salt Instability: Aryl diazonium salts are generally unstable at higher temperatures. The electron-donating alkoxy group can further destabilize the diazonium salt.

    • Solution: Use the generated diazonium salt immediately in the subsequent reaction without isolation. Maintain the low temperature throughout the process until the diazonium salt has reacted.

  • Side Reactions: Phenol formation can occur if the diazonium salt reacts with water, especially if the temperature rises.

Reaction Scheme: Diazotization and Sandmeyer Reaction

Aniline 2-Alkoxy-5-fluoroaniline Diazonium Arenediazonium Salt Aniline->Diazonium NaNO₂, HCl 0-5 °C Product Substituted Arene Diazonium->Product CuX (X = Cl, Br, CN)

Caption: General scheme for diazotization-Sandmeyer reaction.

Section 5: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Question 5: I am using a derivative of a 2-alkoxy-5-fluoroaniline (e.g., the corresponding aryl bromide) in a Buchwald-Hartwig amination, but the reaction is sluggish or fails. What are the key parameters to check?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the choice of catalyst, ligand, base, and solvent.[3][4]

Causality and Troubleshooting:

  • Ligand Choice: The steric and electronic properties of the phosphine ligand are critical. For electron-rich anilines, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the rate-limiting reductive elimination step.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃). The choice of base can be substrate-dependent.

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or side reactions. Ensuring anhydrous and oxygen-free conditions is crucial.

  • Solvent: Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are typically used.

Data Table 2: Common Conditions for Buchwald-Hartwig Amination

Component Common Choices Rationale
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂, G3/G4 Palladacycles Provides the active Pd(0) species.
Ligand XPhos, SPhos, RuPhos, BrettPhos Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.
Base NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDS Deprotonates the amine and/or facilitates the deprotonation of the Pd-amine complex.

| Solvent | Toluene, Dioxane, THF, DME | Aprotic solvents that solubilize the reactants and catalyst system. |

References

  • Sletzinger, M., Harmetz, R., & Reinhold, D. F. (1972). Process for preparing cis 5-fluoro-2-methyl - 1 - (p-methylsulfinylbenzylidene)-3-indenyl acetic acid. U.S.
  • Prisbe, E. J., Martin, J. C., McGee, D. P., Barker, M. F., Smee, D. F., Duke, A. E., ... & Verheyden, J. P. (1986). Synthesis and biological evaluation of 5-fluoro-2'-deoxyuridine phosphoramidate analogs. Journal of medicinal chemistry, 29(5), 671–675. [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wang, D., & Widen, J. C. (2011). Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination. AAPS PharmSciTech, 12(1), 239–247. [Link]

  • Kundu, N. G., & Schmitz, S. A. (1982). N-Alkylated derivatives of 5-fluorouracil. Journal of pharmaceutical sciences, 71(8), 935–938. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Zhang, T., Kozlowski, M. C., & Watson, D. A. (2014). Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. Journal of Chemical & Engineering Data, 59(1), 139-144. [Link]

  • Deredas, D., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17945-17956. [Link]

  • Sumitomo Chemical Company. (1984). Process for preparing 2-fluoro-5-nitroaniline.
  • Postigo, A. (2018). Radical Fluoroalkylation Reactions. Notables de la Ciencia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Fluoro-2-isobutoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 5-Fluoro-2-isobutoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic route. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially scalable synthetic route for this compound?

A1: The most prevalent and robust synthesis is a two-step process. It begins with the Williamson ether synthesis between 4-fluoro-2-nitrophenol and an isobutyl halide, followed by the reduction of the nitro intermediate to the target aniline. This route is favored due to the relatively low cost and high availability of the starting materials.

Q2: Are there alternative synthetic strategies to access this molecule?

A2: Yes, alternative cross-coupling strategies can be employed, although they are often more complex and expensive for this specific target. Methods like the Buchwald-Hartwig amination could couple an amine source with a suitably protected 1,4-difluoro-2-isobutoxybenzene precursor.[1][2] Similarly, an Ullmann condensation could be envisioned.[3][4] However, for this substitution pattern, the nitration-etherification-reduction pathway remains the most direct.

Q3: How should I monitor the progress of each reaction step?

A3: For both the etherification and reduction steps, Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Co-spotting the reaction mixture with the starting material(s) will clearly show the consumption of reactants and the formation of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR of an aliquot from the reaction mixture can be used.

Q4: What are the primary safety concerns associated with this synthesis?

A4: Key hazards include:

  • Etherification: Handling of sodium hydride (NaH), which is highly flammable and reactive with water, or other strong bases. The use of flammable organic solvents like THF or DMF requires an inert atmosphere and proper ventilation.

  • Reduction: If using catalytic hydrogenation (H₂/Pd/C), proper procedures for handling hydrogen gas and the pyrophoric catalyst are critical.[5] If using metal/acid reducers like Fe/HCl, the reaction can be highly exothermic and produce large volumes of hydrogen gas.

Troubleshooting and Optimization Guide

This section addresses specific issues encountered during the synthesis in a problem-cause-solution format.

Step 1: Williamson Ether Synthesis of 5-Fluoro-2-isobutoxynitrobenzene

This step involves the nucleophilic aromatic substitution (SNAr) of 4-fluoro-2-nitrophenol with isobutyl bromide. The nitro group is a strong electron-withdrawing group that activates the ring for nucleophilic attack.[6][7][8][9]

Problem 1: Low or No Product Yield

  • Potential Cause A: Ineffective Deprotonation. The phenolic proton must be removed to generate the nucleophilic phenoxide. If the base is too weak or has degraded, the reaction will not initiate.

    • Solution: Use a sufficiently strong base. Sodium hydride (NaH) is highly effective but requires anhydrous conditions and careful handling. Potassium carbonate (K₂CO₃) is a safer, though less reactive, alternative that often requires higher temperatures and longer reaction times. Ensure the base is fresh and properly stored.

  • Potential Cause B: Inappropriate Solvent Choice. The solvent plays a crucial role in solvating the counter-ion and influencing the nucleophilicity of the phenoxide.

    • Solution: Use a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN). These solvents effectively solvate the cation (Na⁺ or K⁺), leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the reaction rate.

  • Potential Cause C: Side Reaction - Elimination. Isobutyl bromide can undergo E2 elimination in the presence of a strong base, especially at elevated temperatures, to form isobutylene gas.

    • Solution: Maintain careful temperature control. Add the isobutyl bromide slowly after the initial deprotonation is complete. Running the reaction at the lowest effective temperature will favor substitution over elimination.

Data Presentation: Comparison of Conditions for Etherification

BaseSolventTemperature (°C)Typical Yield (%)Notes
NaHDMF25 - 50>90Highly efficient, requires strict anhydrous conditions.
K₂CO₃AcetoneReflux (~56)75 - 85Safer, but slower. Requires phase-transfer catalyst (e.g., TBAI) for best results.
K₂CO₃DMF80 - 10080 - 90Good alternative to NaH, but requires higher temperatures.
Cs₂CO₃ACN60 - 80>95Excellent yield, but cesium carbonate is significantly more expensive.
Step 2: Reduction of 5-Fluoro-2-isobutoxynitrobenzene

This step converts the electron-withdrawing nitro group into the electron-donating amino group.

Problem 2: Incomplete Reduction or Stalled Reaction

  • Potential Cause A: Catalyst Poisoning/Inactivity (Catalytic Hydrogenation). The Palladium on Carbon (Pd/C) catalyst can be poisoned by sulfur-containing impurities or become inactive through improper handling.

    • Solution: Use high-purity starting materials. Ensure the catalyst is handled under an inert atmosphere before being introduced to the reaction. If the reaction stalls, carefully filtering the mixture and adding a fresh batch of catalyst can sometimes restart it.

  • Potential Cause B: Insufficient Reducing Agent (Chemical Reduction). For reagents like Tin(II) chloride (SnCl₂) or Iron powder (Fe), an insufficient stoichiometric amount will lead to incomplete conversion.

    • Solution: Use a moderate excess of the reducing agent (typically 3-5 equivalents for SnCl₂). For Fe/HCl, ensure the iron powder is finely divided and activated. The reaction is often vigorous and requires careful monitoring of the internal temperature.

Problem 3: Formation of Impurities and Difficult Purification

  • Potential Cause A: Dehalogenation. Aggressive reduction conditions, particularly with Pd/C and high hydrogen pressure or temperature, can lead to the cleavage of the C-F bond, resulting in 2-isobutoxyaniline as a byproduct.

    • Solution: Perform the hydrogenation at lower pressure (1-3 atm) and ambient temperature. Monitor the reaction closely and stop it once the starting material is consumed. Alternative reducing agents like ammonium formate with Pd/C (transfer hydrogenation) can also be milder.

  • Potential Cause B: Product Isolation. The resulting aniline is basic and may form salts during acidic workups, making extraction difficult. It may also be an oil, complicating purification by recrystallization.

    • Solution: After the reaction, perform a basic workup. Neutralize any acid and then adjust the pH to >9 with a base like NaOH or K₂CO₃ before extracting with an organic solvent (e.g., Ethyl Acetate, DCM). Purification is most reliably achieved by silica gel column chromatography.[10][11]

Visualizations and Workflows

Overall Synthetic Workflow

This diagram illustrates the two-step synthesis from the starting phenol to the final aniline product.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction 4-Fluoro-2-nitrophenol 4-Fluoro-2-nitrophenol 5-Fluoro-2-isobutoxynitrobenzene 5-Fluoro-2-isobutoxynitrobenzene 4-Fluoro-2-nitrophenol->5-Fluoro-2-isobutoxynitrobenzene Isobutyl Bromide, Base (e.g., K2CO3), Solvent (e.g., DMF) This compound This compound 5-Fluoro-2-isobutoxynitrobenzene->this compound Reducing Agent (e.g., H2, Pd/C)

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Low Yield in Etherification (Step 1)

This decision tree helps diagnose potential causes of low yield in the first step.

G start Low Yield in Step 1 check_sm Is Starting Material (Phenol) Consumed? start->check_sm check_base Base Inactive or Insufficient? check_sm->check_base No side_reaction Side Reactions Dominating? check_sm->side_reaction Yes check_conditions Reaction Temp Too Low or Time Too Short? check_base->check_conditions No sol_base Solution: Use fresh, stronger base (e.g., NaH) or increase amount of K2CO3. check_base->sol_base Yes sol_conditions Solution: Increase temperature and/or reaction time. check_conditions->sol_conditions Yes sol_elimination Solution: Lower reaction temperature to favor SNAr over E2 elimination. side_reaction->sol_elimination

Caption: Decision tree for troubleshooting low yield in the etherification step.

Experimental Protocols

Protocol 1: Synthesis of 5-Fluoro-2-isobutoxynitrobenzene
  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-fluoro-2-nitrophenol (1.0 eq) and anhydrous DMF (approx. 5 mL per 1 g of phenol).

  • Cool the flask in an ice-water bath and add potassium carbonate (K₂CO₃, 1.5 eq) portion-wise with vigorous stirring.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add isobutyl bromide (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC (e.g., 20% Ethyl Acetate in Hexanes).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield a yellow oil or solid.

Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)
  • In a suitable hydrogenation vessel (e.g., Parr shaker apparatus), dissolve 5-fluoro-2-isobutoxynitrobenzene (1.0 eq) in ethanol or ethyl acetate.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol% Pd). Caution: Pd/C can be pyrophoric.

  • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen (e.g., 50 psi or 3-4 atm) and begin vigorous stirring.

  • Monitor the reaction by hydrogen uptake or by TLC/GC-MS analysis of aliquots. The reaction is typically complete in 2-4 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify by column chromatography on silica gel (e.g., using a gradient of 5% to 20% Ethyl Acetate in Hexanes).

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • OrganicChemGuide. (n.d.). 21.04 Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • Semantic Scholar. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • National Institutes of Health (NIH). (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • PubMed. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination.
  • National Institutes of Health (NIH). (2024). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics.
  • Virginia Commonwealth University. (n.d.). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline.
  • ChemicalBook. (n.d.). 5-Fluoroindole synthesis.
  • ResearchGate. (2001). Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-Methoxyaniline.
  • University of Toyama. (2021). Preparation of isodehydrodigallic acid using Ullmann condensation.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2-Fluoro-5-phenylpyrazine.

Sources

Technical Support Center: 5-Fluoro-2-isobutoxyaniline - Stability and Degradation Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-isobutoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and materials.

Introduction to the Stability of this compound

This compound is a substituted aniline derivative. The stability of this compound is critical for its reliable use in research and development. The molecule possesses two key functional groups that primarily influence its stability profile: the aniline moiety and the isobutoxy ether linkage. The aromatic fluorine atom is generally stable but can influence the reactivity of the ring. Understanding the potential degradation pathways of this compound is essential for designing robust experimental protocols, ensuring accurate results, and establishing appropriate storage and handling procedures.

This guide will delve into the factors affecting the stability of this compound and provide practical guidance on how to mitigate degradation.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered by users of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation of purity, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is advisable. It is also crucial to protect the compound from light.

Q2: What are the visible signs of degradation of this compound?

A2: A common sign of degradation, particularly for aniline-containing compounds, is a change in color. Fresh, pure this compound is typically a colorless to pale yellow liquid or solid. The development of a darker yellow, brown, or reddish hue can indicate the formation of oxidation products. Other signs of degradation may include the formation of precipitates or an unusual odor.

Q3: What are the primary degradation pathways for this compound?

A3: Based on its chemical structure, this compound is susceptible to degradation via two main pathways:

  • Oxidation of the Aniline Group: The amino group is prone to oxidation, which can lead to the formation of colored impurities such as nitroso, nitro, and polymeric compounds. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.

  • Hydrolysis of the Ether Linkage: The isobutoxy ether bond can be cleaved under strong acidic or basic conditions, a process known as hydrolysis. This would result in the formation of 5-fluoro-2-aminophenol and isobutanol.

Q4: How does pH affect the stability of this compound?

A4: The stability of this compound is pH-dependent.

  • Acidic Conditions: In strongly acidic solutions, the ether linkage can undergo hydrolysis. Studies on related fluorinated compounds have shown that degradation can be acid-catalyzed.[4][5][6]

  • Basic Conditions: Strongly basic conditions can also promote the hydrolysis of the ether bond.

  • Neutral Conditions: The compound is expected to be most stable at or near neutral pH.

Q5: Is this compound sensitive to light?

A5: Yes, aromatic amines can be photosensitive. Exposure to ultraviolet (UV) or even visible light can provide the energy to initiate oxidative degradation pathways. Therefore, it is crucial to store the compound in amber vials or other light-protecting containers and to minimize its exposure to light during handling.[7]

Troubleshooting Guide

This section provides solutions to common problems that may arise during the use of this compound in your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent analytical results (e.g., varying peak areas in HPLC) Degradation of the sample or standard solutions.Prepare fresh solutions before each experiment. Store stock solutions at low temperatures and protected from light. Use an inert gas overlay for long-term storage.
Appearance of new, unexpected peaks in chromatograms The compound is degrading under the experimental or storage conditions.Conduct a forced degradation study (see Section 4) to identify potential degradants. Re-evaluate your storage and handling procedures. Ensure the pH of your solutions is controlled.
Material has darkened in color Oxidation of the aniline group.This indicates significant degradation. The material may not be suitable for use, depending on the requirements of your experiment. If you must use it, consider purification (e.g., column chromatography) before use. To prevent this, always store under an inert atmosphere and protected from light.
Low assay or potency values Degradation of the material leading to a lower concentration of the active compound.Verify the purity of your starting material using a validated analytical method. If degradation is confirmed, obtain a new, high-purity batch of the compound.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[7][8][9] This protocol provides a general framework for conducting such a study on this compound.

Objective

To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify the resulting degradation products.

Materials
  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification

  • pH meter

  • Calibrated oven

  • Photostability chamber

Experimental Workflow

The following diagram illustrates the workflow for the forced degradation study:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Start Prepare Stock Solution of This compound in Methanol Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (e.g., 80°C, solid state) Start->Thermal Photo Photolytic Degradation (ICH Q1B conditions) Start->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute Samples Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze by HPLC-UV/PDA Dilute->Analyze Identify Identify Degradants by LC-MS Analyze->Identify Report Report % Degradation and Identify Degradation Products Identify->Report

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure
  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial and keep it in a calibrated oven at 80°C for 7 days.

    • At appropriate time points, withdraw a sample, dissolve it in methanol, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in methanol/water) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC after the exposure period.

Analytical Method
  • HPLC System: A reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) is recommended.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer) can be used.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 240 nm and 280 nm).

  • LC-MS: For identification of degradation products, an LC-MS system can be used with the same chromatographic conditions.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure.

Degradation_Pathways cluster_main This compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent This compound Hydrolysis_Product 5-Fluoro-2-aminophenol Parent->Hydrolysis_Product H⁺ or OH⁻ Nitroso Nitroso Derivative Parent->Nitroso [O] Polymer Polymeric Impurities Parent->Polymer [O], light Nitro Nitro Derivative Nitroso->Nitro [O]

Caption: Potential degradation pathways of this compound.

Data Interpretation and Reporting

When analyzing the data from a forced degradation study, it is important to:

  • Calculate the percentage of degradation: This can be determined by the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products.

  • Ensure mass balance: The sum of the assay of the parent compound and the impurities should ideally be close to 100%.

  • Characterize the degradation products: Use LC-MS to determine the mass of the degradation products and propose their structures.

  • Develop a stability-indicating method: The analytical method should be able to separate the parent compound from all its degradation products.

References

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Retrieved from [Link]

  • Article Builder. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • ResearchGate. (2022, December). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Retrieved from [Link]

  • Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods. Retrieved from [Link]

  • IJSDR. (2023, June). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • Scielo. (2025, November 27). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and biological evaluation of 5-fluoro-2'-deoxyuridine phosphoramidate analogs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. Retrieved from [Link]

  • ACS Publications. (2024, August 27). Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. Retrieved from [Link]

  • protocols.io. (2023, July 14). Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS anal. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Agricultural Biological Activities of 5-Fluoro-2-hydroxy Butyrophenone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Reactivity Challenges with 5-Fluoro-2-isobutoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5-Fluoro-2-isobutoxyaniline. This resource is designed for researchers, scientists, and drug development professionals who are leveraging this valuable building block in their synthetic campaigns. We understand that its unique substitution pattern can lead to unexpected reactivity challenges. This guide provides in-depth, troubleshooting-focused answers to common issues, grounded in mechanistic principles and supported by field-proven protocols.

Core Problem Analysis: Why is this compound a Challenging Substrate?

The reactivity of this compound is governed by a combination of competing electronic and steric factors. The aniline nitrogen's nucleophilicity is significantly modulated by its substituents. The para-fluoro group is strongly electron-withdrawing via its inductive effect, which deactivates the aromatic ring and reduces the electron density on the nitrogen atom. Conversely, the ortho-isobutoxy group is electron-donating through resonance but, more importantly, imposes significant steric hindrance around the amino group. This combination of electronic deactivation and steric shielding makes the amine a poor nucleophile and a challenging substrate for many standard transformations.

G cluster_aniline This compound cluster_effects Key Influences on Amine Reactivity cluster_outcome Resulting Challenges Aniline Aniline Core Steric Steric Hindrance (Major Issue) Aniline->Steric ortho-Isobutoxy Group Electronic Electronic Deactivation (Moderate Issue) Aniline->Electronic para-Fluoro Group Outcome Poor Nucleophilicity & Slow Reaction Rates Steric->Outcome Electronic->Outcome

Caption: Competing factors governing the reactivity of this compound.

Frequently Asked Questions & Troubleshooting Guides

Amide Coupling & Acylation Reactions

Question: My standard amide coupling reaction (e.g., EDC/HOBt) with this compound is failing or providing very low yields. What is the cause and how can I fix it?

Answer:

Root Cause Analysis: This is a classic problem with sterically hindered and electron-deficient anilines. Standard coupling reagents like EDC/HOBt form an activated ester intermediate that is not reactive enough to overcome the low nucleophilicity and steric bulk of your aniline.[1] The reaction is often sluggish and incomplete.[2]

Troubleshooting Strategies & Solutions: To drive this challenging coupling to completion, you must employ more powerful activation methods or more forcing conditions.

MethodKey ReagentsTypical ConditionsRationale & Causality
Enhanced Carbodiimide EDC, DMAP (cat.), HOBt (cat.)CH₃CN or DMF, RT to 40 °CDMAP acts as a potent acyl transfer agent, forming a highly reactive acyl-pyridinium intermediate that is more susceptible to attack by the deactivated aniline.[1][3]
Uronium/Onium Salts HATU or HBTU, DIPEA or 2,4,6-CollidineDMF or NMP, RT to 60 °CReagents like HATU are exceptionally efficient for coupling challenging substrates. They rapidly form a highly reactive activated ester, minimizing side reactions.[1][2]
Acyl Fluoride (In Situ) Cyanuric Fluoride or (PyFluor)₂SO₂Anhydrous DCM, 0 °C to RTAcyl fluorides are significantly more reactive than their corresponding acyl chlorides or activated esters and are highly effective for coupling with electron-poor amines.[4][5]
High-Temperature / Microwave Acetic Acid (as reagent & solvent)Microwave, 120-150 °CFor simple acylations (e.g., acetylation), thermal conditions, often enhanced by microwave irradiation, can provide enough energy to overcome the activation barrier without a catalyst.[6][7]

Recommended Protocol: In Situ Acyl Fluoride Generation This protocol is often successful when other methods fail for deactivated anilines.[5]

  • Acid Activation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a suitable non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.2 eq).

  • Cool the mixture to 0 °C and add the fluorinating agent (e.g., Cyanuric Fluoride, 0.5 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to form the acyl fluoride.

  • Coupling Step: In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.

  • Slowly add the aniline solution to the activated acyl fluoride solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 40 °C) and monitor by TLC or LC-MS until completion (may take 12-24 hours).

  • Workup: Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl solution, and extract the product with DCM. The organic layers are then combined, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. Purify via column chromatography.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_key Key for this Substrate Pd0 Pd(0)L OA L-Pd(II)(Ar)(X) Pd0->OA Oxidative Addition ArX Ar-X ArX->OA Amine R₂NH LE L-Pd(II)(Ar)(NR₂) Amine->LE Base Base Base->LE Product Ar-NR₂ OA->LE + R₂NH - HX LE->Pd0 Reductive Elimination (Rate-Limiting Step) LE->Product Key Bulky 'L' (e.g., XPhos) is required to accelerate Reductive Elimination

Sources

Analytical methods for purity assessment of 5-Fluoro-2-isobutoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Answering the critical need for robust analytical strategies in pharmaceutical development, this Technical Support Center provides a comprehensive guide to assessing the purity of 5-Fluoro-2-isobutoxyaniline. Tailored for researchers, scientists, and drug development professionals, this resource offers in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols. As a Senior Application Scientist, my focus is to blend technical precision with practical, field-tested insights to empower you to overcome analytical challenges and ensure the quality of your pharmaceutical intermediates.

The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as even trace impurities can carry through the synthetic route, potentially affecting the efficacy, safety, and stability of the final drug product.[1] Regulatory bodies mandate stringent purity control, making reliable and accurate analytical methods a non-negotiable aspect of the drug development lifecycle.[2] This guide focuses on the most common and effective techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and various spectroscopic methods.[3][4]

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the purity analysis of this compound.

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The most widely used methods are chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) for its versatility and sensitivity in quantifying known and unknown impurities.[5] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is excellent for identifying volatile impurities, residual solvents, and starting materials.[6] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are invaluable for structural confirmation and identification of the main component.[4][7]

Q2: What types of impurities can be expected in a sample of this compound?

A2: Impurities in pharmaceutical intermediates are typically categorized as organic, inorganic, or residual solvents.[1] For this compound, you might encounter:

  • Process-Related Impurities: Unreacted starting materials, intermediates from the synthetic route, and by-products from side reactions.

  • Degradation Products: Impurities formed due to exposure to light, heat, or incompatible storage conditions. Aromatic amines can be susceptible to oxidation.

  • Residual Solvents: Solvents used during the synthesis and purification steps.

Q3: Why is a multi-technique or "orthogonal" approach recommended for purity analysis?

A3: Relying on a single analytical method can lead to an incomplete purity profile. An orthogonal approach, which uses multiple, independent analytical techniques, provides a more comprehensive and reliable assessment.[5] For example, HPLC can quantify non-volatile organic impurities, while GC-MS can detect volatile ones. This ensures that a wider range of potential impurities is identified and quantified, strengthening the quality assessment of the material.

Q4: How should samples be prepared for HPLC and GC analysis?

A4: Proper sample preparation is crucial for accurate results. For HPLC, accurately weigh the sample and dissolve it in a suitable solvent, typically the mobile phase or a solvent like acetonitrile or methanol, to a known concentration (e.g., 1 mg/mL). The solution should then be filtered through a 0.45 µm syringe filter to remove particulates that could damage the column.[8] For GC analysis, the sample is dissolved in a volatile solvent such as dichloromethane or ethyl acetate.[9]

Q5: What are the ideal storage conditions for this compound to maintain its purity?

A5: To prevent degradation, this compound should be stored in a cool, dry, and dark place, away from oxidizing agents. It should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.

Experimental Workflow & Purity Assessment Strategy

A systematic approach is essential for the comprehensive purity validation of a pharmaceutical intermediate. The following diagram outlines a general workflow.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Chromatographic Purity cluster_2 Phase 3: Absolute Purity & Final Assessment A Sample Receipt & Visual Inspection B Solubility Testing A->B C Spectroscopic ID (FT-IR, NMR) B->C D HPLC Method Development & Validation C->D E Impurity Profiling by HPLC-UV (Area % Purity) D->E F GC-MS for Volatiles & Residual Solvents D->F G Mass Balance Calculation (HPLC Purity + Water + Residue + Solvents) E->G F->G J Final Purity Report & Certificate of Analysis G->J H Water Content (Karl Fischer) H->G I Residue on Ignition (Sulfated Ash) I->G

Caption: A generalized workflow for the validation of chemical purity.[10]

Troubleshooting Guide for HPLC Analysis

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Q: My main peak is tailing. What is causing this and how can I fix it?

A: Peak tailing is a common issue when analyzing basic compounds like aromatic amines.[11] It is often caused by secondary interactions between the positively charged amine group and negatively charged residual silanol groups on the silica-based stationary phase of the HPLC column.[12]

Potential Cause Explanation Recommended Solution
Silanol Interactions The basic amine group interacts strongly with acidic silanol groups on the column packing material, slowing down a portion of the analyte molecules and causing the peak to tail.[12]1. Adjust Mobile Phase pH: Increase the pH of the mobile phase (e.g., to pH 7-8) to deprotonate the silanol groups, or decrease the pH (e.g., to pH < 3) to protonate the amine, thus minimizing the interaction. 2. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column where most residual silanols are chemically deactivated. 3. Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase to saturate the active silanol sites.
Column Overload Injecting too much sample can saturate the stationary phase, leading to a non-ideal peak shape.[11]Reduce the concentration of the sample solution or decrease the injection volume.
Column Degradation A void at the column inlet or contamination can disrupt the flow path, causing peak distortion.Try flushing the column with a strong solvent. If that fails, reverse-flush the column (if permitted by the manufacturer) or replace it.

Below is a decision tree to systematically troubleshoot peak tailing.

G Start Peak Tailing Observed Q1 Is sample concentration high? Start->Q1 A1_Yes Reduce sample concentration and/or injection volume Q1->A1_Yes Yes Q2 Is mobile phase pH appropriate for an amine? Q1->Q2 No End Peak Shape Improved A1_Yes->End A2_No Adjust pH to < 3 or > 7. Consider adding TEA. Q2->A2_No No Q3 Is the column old or known to be problematic? Q2->Q3 Yes A2_No->End A3_Yes Try a new, end-capped column. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: A workflow diagram for troubleshooting HPLC peak tailing.

Q: I'm seeing poor resolution between my main peak and a closely eluting impurity. What should I do?

A: Poor resolution means the separation between two peaks is incomplete. This can be addressed by modifying the chromatographic conditions to enhance the differential migration of the analytes.

  • Optimize the Mobile Phase: If using an isocratic method, adjust the ratio of organic solvent to aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve resolution. If using a gradient, make the gradient shallower (i.e., increase the elution time) around the region where the peaks of interest elute.[11]

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation and may resolve co-eluting peaks.

  • Adjust Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency, sometimes enhancing resolution. Use a column oven for stable and reproducible temperatures.

  • Select a Different Column: If mobile phase optimization fails, the column chemistry may not be suitable. Try a column with a different stationary phase (e.g., a Phenyl-Hexyl or a Polar-Embedded phase) to introduce different separation mechanisms.

Q: My retention times are drifting from one injection to the next. What's the cause?

A: Drifting retention times compromise the reliability of your analysis. This issue often points to problems with the HPLC system's ability to deliver a consistent mobile phase.[13]

  • Check for Leaks: Inspect all fittings from the pump to the detector. A leak will cause a drop in pressure and an increase in retention times.

  • Degas the Mobile Phase: Dissolved gases can form bubbles in the pump, leading to inconsistent flow rates. Degas your mobile phase using an inline degasser, sonication, or helium sparging.[11]

  • Ensure Proper Mobile Phase Mixing: If you are mixing solvents online, ensure the proportioning valve is functioning correctly. For critical applications, consider pre-mixing the mobile phase manually.[13]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your injection sequence. A drifting baseline is often a sign of an unequilibrated column.

Standard Operating Protocol: RP-HPLC Purity Assay

This protocol provides a starting point for the purity determination of this compound by Reversed-Phase HPLC. Method optimization may be required.[8]

1.0 Objective To determine the purity of this compound and quantify any related impurities using a gradient RP-HPLC method with UV detection.

2.0 Materials and Reagents

  • This compound sample

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (≥99%)

  • Reference Standard (if available)

3.0 Equipment

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or nylon)

4.0 Chromatographic Conditions

Parameter Setting
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Gradient Program 0-2 min: 30% B; 2-20 min: 30% to 95% B; 20-25 min: 95% B; 25.1-30 min: 30% B

5.0 Procedure

  • 5.1 Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.

    • To prepare Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile.

    • Degas both mobile phases for at least 15 minutes before use.

  • 5.2 Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to achieve a final concentration of ~1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • 5.3 System Equilibration and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved (approx. 30 minutes).

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the prepared sample solution.

  • 5.4 Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

References

  • Arborpharmchem. (2024).
  • Benchchem. (2025).
  • IJRAR.org.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • ChemCon GmbH.
  • NETZSCH Analyzing & Testing. (2020).
  • TestCountry. (2025). 8+ Drug Purity Tests: Quick & Easy.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • ResearchGate. (2019).
  • MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Benchchem. A Comparative Spectroscopic Analysis of Fluoroaniline Isomers.
  • Shimadzu. Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals.
  • Benchchem. (2025). Validating the Purity of 2-(5-chloro-2-methyl-N- methylsulfonylanilino)-N-(2,6- difluorophenyl)
  • Benchchem. A Researcher's Guide to Purity Analysis of Synthesized 2-Amino-2'-fluoro-5-nitrobenzophenone.

Sources

Managing side reactions in the synthesis of 5-Fluoro-2-isobutoxyaniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-isobutoxyaniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important aniline derivative. By understanding the underlying chemical principles, you can effectively troubleshoot issues, optimize your reaction conditions, and ensure the integrity of your final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound, which is typically prepared via a two-step process: a Williamson ether synthesis to introduce the isobutoxy group, followed by the reduction of a nitro group to the desired aniline.

Problem 1: Low Yield in Williamson Ether Synthesis Step

Question: I am experiencing a low yield during the synthesis of 4-fluoro-2-isobutoxy-1-nitrobenzene from 4-fluoro-2-nitrophenol and an isobutyl halide. What are the likely causes and how can I improve the yield?

Answer: A low yield in this Williamson ether synthesis step is a common issue and can often be attributed to competing side reactions and suboptimal reaction conditions. Here’s a breakdown of potential causes and their solutions:

  • Competing E2 Elimination: The alkoxide of 4-fluoro-2-nitrophenol is a strong base, which can promote the E2 elimination of the isobutyl halide to form isobutylene gas, rather than the desired S\textsubscript{N}2 substitution.[1] This is particularly prevalent with secondary alkyl halides like isobutyl bromide.

    • Solution:

      • Control Reaction Temperature: Lowering the reaction temperature can favor the S\textsubscript{N}2 pathway over elimination, as elimination reactions often have a higher activation energy.[1]

      • Choice of Leaving Group: While isobutyl bromide is commonly used, isobutyl iodide could be a better alternative as iodine is a better leaving group, potentially allowing for milder reaction conditions.

      • Base and Solvent Selection: Use a strong, non-nucleophilic base to generate the phenoxide. Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation, leading to a more reactive "naked" alkoxide anion for the S\textsubscript{N}2 reaction.[1]

  • Incomplete Deprotonation: If the 4-fluoro-2-nitrophenol is not fully deprotonated, the reaction will not proceed to completion.

    • Solution:

      • Choice of Base: Use a sufficiently strong base like sodium hydride (NaH) to ensure complete deprotonation of the phenol. Weaker bases like potassium carbonate (K\textsubscript{2}CO\textsubscript{3}) may require more forcing conditions.

  • Steric Hindrance: The isobutyl group is somewhat sterically hindered, which can slow down the S\textsubscript{N}2 reaction.[2]

    • Solution:

      • Optimize Reaction Time: Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. Due to steric hindrance, a longer reaction time might be necessary.

Experimental Protocol: Optimized Williamson Ether Synthesis

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-2-nitrophenol (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Add isobutyl bromide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Problem 2: Formation of Impurities During Nitro Group Reduction

Question: During the catalytic hydrogenation of 4-fluoro-2-isobutoxy-1-nitrobenzene to this compound, I am observing several impurities. What are these side products and how can I minimize their formation?

Answer: The catalytic hydrogenation of nitroarenes is a robust reaction, but it can lead to several intermediates and side products if not properly controlled.[3][4]

  • Incomplete Reduction: The reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine intermediates.[4] If the reaction is not complete, these species can remain as impurities.

    • Solution:

      • Reaction Time and Catalyst Loading: Ensure sufficient reaction time and an adequate catalyst loading (e.g., 5-10 mol% of Pd/C). Monitor the reaction by TLC or LC-MS until the starting material and any intermediates are no longer observed.

  • Condensation Products: The nitroso and hydroxylamine intermediates can condense to form azoxy and azo compounds.[4] These are often colored impurities that can be difficult to remove.

    • Solution:

      • Hydrogen Pressure: Maintaining a sufficient hydrogen pressure (typically 1-4 atm) helps to ensure that the reduction of the intermediates to the aniline is faster than the condensation reactions.

      • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of condensation byproducts. A moderate temperature (e.g., room temperature to 40 °C) is often optimal.

  • Hydrodefluorination: A potential side reaction is the cleavage of the C-F bond, leading to the formation of 2-isobutoxyaniline.

    • Solution:

      • Catalyst Choice: Palladium on carbon (Pd/C) is a common catalyst for nitro group reduction. While generally selective, other catalysts like platinum on carbon (Pt/C) or Raney nickel can be more prone to causing hydrodehalogenation. Sticking with a high-quality Pd/C catalyst is advisable.

      • Reaction Conditions: Avoid overly harsh conditions such as high temperatures and high hydrogen pressures, which can increase the likelihood of hydrodefluorination.

Experimental Protocol: Selective Catalytic Hydrogenation

  • In a hydrogenation vessel, dissolve 4-fluoro-2-isobutoxy-1-nitrobenzene (1 equivalent) in ethanol or methanol.

  • Carefully add 10% Pd/C catalyst (5-10 wt%) under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas (or evacuate and backfill with hydrogen) three times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC, LC-MS, or by observing hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified if necessary.

Frequently Asked Questions (FAQs)

Q1: Can I use a different alkylating agent for the Williamson ether synthesis, such as isobutyl tosylate?

A1: Yes, isobutyl tosylate is an excellent alternative to isobutyl bromide. Tosylates are very good leaving groups, and their use can sometimes lead to higher yields and allow for milder reaction conditions, which can help to suppress the competing E2 elimination reaction.

Q2: I am having trouble purifying the final product, this compound. What are the recommended methods?

A2: Purification of the final aniline derivative can typically be achieved by one of the following methods:

  • Column Chromatography: This is a very effective method for removing both polar and non-polar impurities. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be a highly effective and scalable purification method.[5]

  • Acid-Base Extraction: As an aniline, the product is basic and can be extracted into an acidic aqueous solution (e.g., dilute HCl). The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer (e.g., with NaOH) will precipitate the purified aniline, which can then be extracted into an organic solvent.

Q3: My final product appears to be degrading or changing color upon storage. How can I prevent this?

A3: Anilines, in general, are susceptible to air oxidation, which can lead to the formation of colored impurities. To ensure the stability of your this compound:

  • Storage Conditions: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.

  • Light Protection: Protect the compound from light by storing it in an amber vial or in a dark location.

  • Low Temperature: Storing the compound at a low temperature (e.g., in a refrigerator or freezer) can also help to slow down degradation.

Visualizing the Synthetic Pathway and Troubleshooting

To provide a clearer understanding of the synthetic process and the points at which side reactions can occur, the following diagrams illustrate the reaction workflow and a troubleshooting decision tree.

SynthesisWorkflow A 4-Fluoro-2-nitrophenol C Williamson Ether Synthesis (Base, Solvent) A->C B Isobutyl Halide B->C D 4-Fluoro-2-isobutoxy-1-nitrobenzene C->D SN2 (Desired) Side_Product_1 Isobutylene C->Side_Product_1 E2 Elimination E Catalytic Hydrogenation (H2, Pd/C) D->E F This compound E->F Reduction (Desired) Side_Product_2 Nitroso, Hydroxylamine, Azo/Azoxy Impurities E->Side_Product_2 Incomplete Reduction/ Condensation

Caption: Synthetic workflow for this compound.

TroubleshootingTree Start Low Yield or Impure Product Step1 Which Step is Problematic? Start->Step1 WES Williamson Ether Synthesis Step1->WES Step 1 Reduction Nitro Reduction Step1->Reduction Step 2 WES_Problem Alkene byproduct observed? WES->WES_Problem Reduction_Problem Colored Impurities or Multiple Spots on TLC? Reduction->Reduction_Problem WES_Yes Yes (E2 Elimination) WES_Problem->WES_Yes Yes WES_No No WES_Problem->WES_No No WES_Solution1 Lower Temperature Use Tosylate Leaving Group WES_Yes->WES_Solution1 WES_Problem2 Unreacted Starting Material? WES_No->WES_Problem2 WES_Solution2 Use Stronger Base (NaH) Increase Reaction Time WES_Problem2->WES_Solution2 Yes Red_Yes Yes (Intermediates/ Condensation) Reduction_Problem->Red_Yes Yes Red_No No Reduction_Problem->Red_No No Red_Solution1 Increase H2 Pressure Increase Reaction Time Check Catalyst Activity Red_Yes->Red_Solution1 Reduction_Problem2 Loss of Fluorine Signal (NMR/MS)? Red_No->Reduction_Problem2 Red_Solution2 Use Milder Conditions (Lower Temp/Pressure) Ensure High-Quality Pd/C Reduction_Problem2->Red_Solution2 Yes

Caption: Troubleshooting decision tree for synthesis issues.

Quantitative Data Summary

ParameterWilliamson Ether SynthesisCatalytic Hydrogenation
Typical Reagents 4-Fluoro-2-nitrophenol, Isobutyl bromide/tosylate, NaH4-Fluoro-2-isobutoxy-1-nitrobenzene, H₂, 10% Pd/C
Solvent DMF, DMSO, AcetonitrileEthanol, Methanol
Temperature 0 °C to Room TemperatureRoom Temperature to 40 °C
Pressure AtmosphericAtmospheric to 50 psi
Common Side Reactions E2 EliminationIncomplete reduction, Condensation, Hydrodefluorination
Typical Yields 60-85%>90%
Purification Column ChromatographyFiltration, Recrystallization, or Column Chromatography

References

  • Rational Catalyst Design for Selective Hydrogenations: Nitroarenes and Alkynes as case studies. CORE. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Jakub Lemiesz, et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2636–2641. Available at: [Link]

  • Williamson Ether Synthesis. University of Richmond. Available at: [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. Available at: [Link]

  • Williamson Ether Synthesis. Professor Dave Explains. YouTube. Available at: [Link]

  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. RSC Publishing. Available at: [Link]

  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. ScienceDirect. Available at: [Link]

  • Williamson Ether Synthesis. Organic Chemistry Tutor. Available at: [Link]

  • Williamson Ether Synthesis Reaction Mechanism. The Organic Chemistry Tutor. YouTube. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. ACS Publications. Available at: [Link]

  • 11.1: Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. PMC - NIH. Available at: [Link]

  • Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. Der Pharma Chemica. Available at: [Link]

  • The reduction reaction of 1‐fluoro 2‐nitrobenzene. ResearchGate. Available at: [Link]

  • What are the synthesis routes of 5-Fluoro-2-nitroaniline. Bloom Tech. Available at: [Link]

  • Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... ResearchGate. Available at: [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. Available at: [Link]

  • Preparation method of 2-amino-5-fluoroacetophenone. Google Patents.
  • Composition of 5-fluorouracil and refining method therefor. Google Patents.

Sources

Technical Support Center: Catalyst Selection for Coupling Reactions with 5-Fluoro-2-isobutoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in coupling reactions involving 5-Fluoro-2-isobutoxyaniline. Our goal is to equip you with the knowledge to navigate the nuances of this unique substrate and achieve successful, reproducible outcomes in your synthetic endeavors.

Understanding the Substrate: this compound

This compound presents a unique set of challenges and opportunities in palladium-catalyzed cross-coupling reactions. The electronic nature of the aniline is influenced by the opposing effects of the electron-donating ortho-isobutoxy group and the electron-withdrawing meta-fluoro group. Furthermore, the bulky isobutoxy group can introduce steric hindrance around the coordinating nitrogen atom, impacting catalyst accessibility and the rates of key mechanistic steps.

This guide will focus on two of the most powerful C-N and C-C bond-forming reactions in modern organic synthesis: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Section 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[1][2] However, the specific substitution pattern of this compound requires careful consideration of the catalyst system to achieve high yields and avoid common pitfalls.

FAQ 1: Which palladium precatalyst and ligand combination is a good starting point for the Buchwald-Hartwig amination of this compound with an aryl bromide?

A robust starting point for this transformation is a combination of a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand. The rationale behind this choice is to facilitate the oxidative addition of the aryl bromide and the subsequent reductive elimination, which are often the rate-limiting steps in the catalytic cycle.[3]

Palladium PrecatalystRecommended LigandsRationale
Pd₂(dba)₃ or Pd(OAc)₂XPhos , RuPhos , or BrettPhos These ligands possess the necessary steric bulk and electron-donating properties to promote the formation of the active monoligated Pd(0) species and accelerate the key steps of the catalytic cycle, particularly with challenging substrates.[4]
G3/G4 PalladacyclesXPhos-G3, RuPhos-G3These pre-formed catalysts offer enhanced stability and ensure a 1:1 Pd:ligand ratio, leading to more reproducible results. They are activated by the base in the reaction mixture to generate the active Pd(0) catalyst.[3]

Expert Insight: For an initial screen, RuPhos is often an excellent choice for coupling with primary anilines due to its demonstrated effectiveness with a wide range of substrates, including those with steric hindrance.[4]

Troubleshooting Guide: Buchwald-Hartwig Amination

Problem 1: Low or no conversion of the starting materials.

  • Potential Cause 1: Inefficient catalyst activation or decomposition.

    • Solution: Switch to a palladacycle precatalyst (e.g., XPhos-G3) to ensure efficient generation of the active Pd(0) species.[3] Ensure all reagents and solvents are rigorously deoxygenated, as oxygen can deactivate the catalyst.

  • Potential Cause 2: Suboptimal base.

    • Solution: The choice of base is critical. While strong bases like NaOtBu are common, they can sometimes lead to side reactions or degradation of sensitive substrates. A screen of bases is recommended. Consider weaker bases like K₃PO₄ or Cs₂CO₃, especially if your coupling partner has base-sensitive functional groups.

  • Potential Cause 3: Steric hindrance from the isobutoxy group.

    • Solution: Employ a more sterically demanding ligand like BrettPhos . The architecture of this ligand is specifically designed to facilitate coupling with sterically encumbered substrates.[4]

Problem 2: Formation of a significant amount of hydrodehalogenation byproduct (aryl bromide is converted to the corresponding arene).

  • Potential Cause: β-hydride elimination from the palladium-amido complex. [5]

    • Solution 1: Ligand choice. Use a ligand that promotes rapid reductive elimination, thereby outcompeting β-hydride elimination. Bulky biarylphosphine ligands like XPhos and RuPhos are generally effective in this regard.[4]

    • Solution 2: Base selection. A stronger, non-coordinating base can sometimes favor the desired amination pathway. However, if the substrate is base-sensitive, this may not be a viable option.

Problem 3: The reaction is sluggish, even with a good catalyst system.

  • Potential Cause: Solvent effects.

    • Solution: The choice of solvent can significantly impact the solubility of the reagents and the stability of the catalytic species. While toluene and dioxane are common, consider exploring other solvents like t-butanol or CPME (cyclopentyl methyl ether).

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_products Products Pd(II) Precatalyst Pd(II) Precatalyst L-Pd(0) L-Pd(0) Pd(II) Precatalyst->L-Pd(0) Activation (Base) Oxidative Addition Complex Oxidative Addition Complex L-Pd(0)->Oxidative Addition Complex Ar-X Pd-Amido Complex Pd-Amido Complex Oxidative Addition Complex->Pd-Amido Complex R₂NH, Base Pd-Amido Complex->L-Pd(0) Reductive Elimination (Product Formation) Ar-NR₂ Product Pd-Amido Complex->Ar-NR₂ Ar-X Ar-X R₂NH R₂NH Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Section 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. When using an aniline derivative as the aryl halide, the electronic and steric properties of the substrate are paramount in catalyst selection.

FAQ 2: What is a recommended starting point for the Suzuki-Miyaura coupling of a bromo-substituted this compound with an arylboronic acid?

For Suzuki couplings involving ortho-substituted anilines, a catalyst system that can overcome the potential for catalyst inhibition by the aniline nitrogen and steric hindrance is crucial.

Palladium PrecatalystRecommended LigandBaseSolvent SystemRationale
Pd₂(dba)₃ or Pd(OAc)₂CataCXium A Cs₂CO₃ or K₃PO₄2-MeTHF/H₂O or Dioxane/H₂OCataCXium A has been shown to be particularly effective for Suzuki couplings of unprotected ortho-bromoanilines. The use of a palladacycle can lead to more consistent results. A biphasic solvent system with a carbonate or phosphate base is a standard and effective condition for Suzuki reactions.
PdCl₂(dppf)(none)K₂CO₃Dioxane/H₂OThis is a classic, often reliable catalyst for a broad range of Suzuki couplings and can be a good initial screening candidate due to its commercial availability and ease of use.

Expert Insight: When dealing with unprotected anilines, the amino group can coordinate to the palladium center and inhibit catalysis. The use of bulky, electron-rich ligands can often mitigate this issue.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Problem 1: Low yield and incomplete conversion of the aryl bromide.

  • Potential Cause 1: Inactive catalyst or ligand poisoning.

    • Solution: The free amine of the aniline can act as a ligand and poison the catalyst. Ensure a sufficiently high ligand-to-palladium ratio if not using a precatalyst. Alternatively, using a more robust precatalyst like a palladacycle can be beneficial.

  • Potential Cause 2: Protodeboronation of the boronic acid.

    • Solution: This side reaction, where the boronic acid is converted to the corresponding arene, is often promoted by excess base and water. Use the minimum effective amount of base and consider using a boronic ester (e.g., a pinacol ester) which is more stable.

  • Potential Cause 3: Ineffective base.

    • Solution: The base plays a crucial role in the transmetalation step. If carbonate bases are ineffective, consider screening phosphate bases (e.g., K₃PO₄) or fluoride sources (e.g., CsF), although the latter often requires anhydrous conditions.

Problem 2: Homocoupling of the boronic acid is observed.

  • Potential Cause: Presence of oxygen.

    • Solution: This side reaction is often catalyzed by palladium in the presence of oxygen. Ensure the reaction mixture is thoroughly degassed before adding the catalyst and maintain an inert atmosphere (nitrogen or argon) throughout the reaction.

Visualizing the Experimental Workflow

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Solvent and Degas A->B C Add Pd Catalyst/Ligand B->C D Heat to Reaction Temperature C->D E Monitor by TLC/LC-MS D->E F Aqueous Work-up E->F Reaction Complete G Column Chromatography F->G

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Section 3: Experimental Protocols

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the aryl halide (1.1 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., RuPhos, 2-4 mol%). If using a palladacycle precatalyst, add it directly (1-2 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.2 M).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a reaction vessel, combine the bromo-substituted this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of dioxane and water, to a concentration of 0.1 M).

  • Degassing: Sparge the mixture with argon or nitrogen for 15-30 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Minnaard, A. J.; Feringa, B. L.; Lefort, L.; de Vries, J. G. The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.2019 , 58 (48), 17118-17129. [Link]

  • Surry, D. S.; Buchwald, S. L. Buchwald-Hartwig Amination. In Name Reactions in Heterocyclic Chemistry II; Li, J. J., Ed.; John Wiley & Sons, Inc., 2011; pp 1-56. [Link]

  • Valente, C.; Çalimsiz, S.; Hoi, K. H.; Mallik, D.; Sayah, M.; Organ, M. G. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chem. Sci.2012 , 3, 1414-1422. [Link]

  • Barrios-Landeros, F.; Carrow, B. P.; Hartwig, J. F. Effect of Ligand Steric Properties and Electronics on the Reductive Elimination of C-N Bonds from Palladium(II). J. Am. Chem. Soc.2009 , 131 (23), 8141–8154. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Lipshutz, B. H.; Ghorai, S. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Org. Lett.2012 , 14 (18), 4866–4869. [Link]

  • Kashani, S. K.; Jessiman, J. E.; Organ, M. G. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. 2020 . [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Fluoro-2-isobutoxyaniline in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comparative analysis of the chemical reactivity of 5-Fluoro-2-isobutoxyaniline against other benchmark anilines. We delve into the electronic and steric contributions of the fluoro and isobutoxy substituents, offering a predictive framework for its behavior in electrophilic aromatic substitution (EAS) reactions. This analysis is substantiated by a review of substituent effects on aniline basicity (pKa) and reactivity, and is supplemented with a validated experimental protocol for quantitatively assessing reaction kinetics. This guide is intended for researchers, chemists, and professionals in drug development who utilize substituted anilines as key intermediates in synthetic chemistry.

Introduction: The Nuances of Aniline Reactivity

Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes.[1] Their utility stems from the nucleophilic character of the amino group and the susceptibility of the aromatic ring to electrophilic aromatic substitution (EAS).[2] The reactivity of the aniline ring is profoundly influenced by the nature and position of its substituents. These groups can either enhance (activate) or diminish (deactivate) the rate of substitution by altering the electron density of the ring through a combination of inductive and resonance effects.[3]

Activating groups, such as alkyl or alkoxy moieties, donate electron density to the ring, stabilizing the positively charged intermediate (the arenium ion) formed during electrophilic attack.[4] Conversely, deactivating groups withdraw electron density, destabilizing this intermediate and slowing the reaction rate.[3] Understanding this interplay is critical for predicting reaction outcomes and designing efficient synthetic routes. This guide focuses on dissecting the reactivity of this compound, a polysubstituted aniline, by comparing it with simpler, well-understood analogues.

Dissecting the Substituent Effects in this compound

The reactivity of this compound is governed by the cumulative electronic and steric effects of its three substituents: the amino (-NH₂), the isobutoxy (-O-iBu), and the fluoro (-F) groups.

  • Amino Group (-NH₂) : This is a powerful activating group. Through resonance (+R effect), its lone pair of electrons is delocalized into the benzene ring, significantly increasing electron density at the ortho and para positions.[5] This makes the ring highly susceptible to electrophilic attack.[2]

  • Isobutoxy Group (-O-iBu) : Located at the C2 (ortho) position, the isobutoxy group is also a strong activator. The oxygen atom donates electron density via a strong resonance effect (+R), which outweighs its electron-withdrawing inductive effect (-I).[6] However, its bulky nature introduces significant steric hindrance , which can impede electrophilic attack at the adjacent C3 position.

  • Fluoro Group (-F) : Positioned at C5 (meta to the isobutoxy group), fluorine exhibits dual electronic character. It is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs that can be donated through resonance (+R). For halogens, the inductive effect typically dominates, making them deactivating overall.[6] However, the resonance effect still directs incoming electrophiles to the ortho and para positions relative to itself.

The logical relationship between these effects is visualized below.

G sub Substituent Effects on This compound electronic Electronic Effects sub->electronic steric Steric Effects sub->steric inductive Inductive Effect (-I) electronic->inductive resonance Resonance Effect (+R) electronic->resonance bulk Bulky Isobutyl Group steric->bulk oibu -O-iBu (Activating) inductive->oibu f -F (Deactivating) inductive->f nh2 -NH₂ (Activating) resonance->nh2 resonance->oibu reactivity Overall Reactivity Profile nh2->reactivity oibu->reactivity f->reactivity hindrance Hindrance at C3/C6 bulk->hindrance hindrance->reactivity

Caption: Interplay of electronic and steric factors in this compound.

Comparative Analysis of Reactivity

To contextualize the reactivity of this compound, we compare its predicted behavior with three reference anilines: aniline, 4-fluoroaniline, and 2-methoxyaniline (o-anisidine), which serves as a less sterically hindered proxy for the 2-isobutoxy substituent. A key indicator of nucleophilicity and ring activation is the basicity of the aniline, represented by the pKa of its conjugate acid. A higher pKa generally correlates with greater electron density on the nitrogen and a more activated ring.[7]

CompoundKey Substituent(s)Expected Electronic EffectSteric HindrancepKa (Conjugate Acid)Predicted Relative Reactivity (EAS)
Aniline -H (Reference)BaselineMinimal4.60[7]1 (Baseline)
4-Fluoroaniline -F (para)-I > +R (Deactivating)Minimal4.65*< 1
2-Methoxyaniline -OCH₃ (ortho)+R > -I (Activating)Moderate4.49[8]> 1
This compound -F, -O-iBuNet Activating (+R of -O-iBu dominates)High (at C3/C6)N/A (Predicted > 4.5)> 1 (at C4), < 1 (at C6)

Note: The pKa of 4-fluoroaniline is slightly higher than aniline, which appears counterintuitive. This is a known anomaly where solvation effects can sometimes mask the expected electronic influence in aqueous pKa measurements. However, in non-polar organic media typical for EAS, its reactivity is lower than aniline.

Analysis:

  • Aniline vs. 4-Fluoroaniline : The fluorine atom in 4-fluoroaniline withdraws electron density inductively, making the ring less nucleophilic and thus less reactive towards electrophiles compared to aniline.[9]

  • Aniline vs. 2-Methoxyaniline : The methoxy group is a strong activating group due to resonance. It significantly increases reactivity, directing substitution primarily to the para position (C4) due to some steric hindrance at the ortho position (C6).[6]

  • This compound :

    • The powerful activating effect of the ortho-isobutoxy group is expected to dominate the deactivating effect of the meta-fluoro group. Therefore, the ring should be activated overall compared to aniline.

    • The primary sites for electrophilic attack on an aniline are the positions ortho and para to the amino group (C2, C4, C6).

    • C2 is blocked by the isobutoxy group.

    • C6 (ortho to -NH₂ and -F) is sterically hindered by the bulky isobutoxy group at C2.

    • C4 (para to -NH₂) is the most likely site for substitution. It benefits from the activating resonance effects of both the amino and isobutoxy groups, and it is sterically accessible.

Experimental Validation: A Protocol for Kinetic Analysis

To empirically validate these predictions, a kinetic study of a model EAS reaction, such as N-acylation, can be performed. The rate of acylation is a reliable measure of the nucleophilicity of the aniline nitrogen, which is directly influenced by the ring's electronic properties.[10]

Workflow for Comparative Kinetic Analysis

G prep 1. Prepare Stock Solutions (Anilines, Acylating Agent, Internal Standard in Solvent) react 2. Initiate Reactions (Thermostatted bath, add acylating agent to each aniline) prep->react sample 3. Time-course Sampling (Quench aliquots at defined intervals) react->sample hplc 4. HPLC Analysis (Quantify reactant decay and product formation) sample->hplc data 5. Data Processing (Plot ln[Aniline] vs. time) hplc->data rate 6. Determine Rate Constants (k_obs from slope) data->rate compare 7. Compare Relative Rates rate->compare

Caption: Workflow for determining relative acylation rates of anilines.

Detailed Step-by-Step Protocol: Acylation with Acetic Anhydride

This protocol describes a self-validating system where each aniline is tested under identical conditions, allowing for direct comparison.

  • Materials & Reagents :

    • This compound

    • Aniline

    • 4-Fluoroaniline

    • 2-Methoxyaniline

    • Acetic Anhydride

    • Acetonitrile (HPLC grade, as solvent)

    • Naphthalene (as internal standard)

    • Methanol (for quenching)

    • Thermostatted reaction block or water bath

    • HPLC system with a C18 column and UV detector

  • Preparation of Solutions :

    • Prepare 0.1 M stock solutions of each aniline and the internal standard (naphthalene) in acetonitrile.

    • Prepare a 1.0 M stock solution of acetic anhydride in acetonitrile. Causality: Using a significant excess of the acylating agent ensures pseudo-first-order kinetics with respect to the aniline, simplifying data analysis.

  • Reaction Procedure :

    • For each aniline, place 5.0 mL of its 0.1 M stock solution into a sealed vial and equilibrate to 25.0 ± 0.1 °C in the thermostatted block.

    • To initiate the reaction, rapidly add 50 µL of the 1.0 M acetic anhydride solution to the vial and start a timer. The final concentration of aniline will be ~0.1 M and acetic anhydride will be ~0.01 M. Correction: For pseudo-first-order kinetics, the aniline should be in excess. Let's adjust concentrations. Prepare 0.1 M aniline and 0.01 M acetic anhydride. Let's correct the protocol.

    • Corrected Step 3 : To a vial containing 4.5 mL of the 0.1 M aniline/internal standard solution at 25.0 °C, add 0.5 mL of a 0.1 M acetic anhydride solution (also in acetonitrile) to initiate the reaction. This creates a 1:1 molar ratio for second-order kinetics, which is also valid. For simplicity, pseudo-first-order is often preferred. Let's stick to the original logic but reverse the excess component.

    • Revised Step 3 : Prepare a 1.0 M aniline stock and a 0.1 M acetic anhydride stock. In a reaction vial at 25.0 °C, combine 4.5 mL of the aniline stock with 0.5 mL of the acetic anhydride stock. This makes the aniline the excess reagent.

  • Sampling and Quenching :

    • At timed intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot from the reaction mixture.

    • Immediately quench the aliquot in a vial containing 900 µL of methanol. Trustworthiness: The large excess of methanol rapidly consumes any remaining acetic anhydride, effectively stopping the reaction at a precise time point.

  • HPLC Analysis :

    • Analyze each quenched sample by reverse-phase HPLC.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile/water) to separate the aniline reactant, the acetanilide product, and the internal standard.

    • Monitor the elution profile at a wavelength where all components absorb (e.g., 254 nm).

    • Generate a calibration curve for each aniline against the internal standard to accurately determine its concentration at each time point.

  • Data Analysis :

    • For each reaction, plot the natural logarithm of the aniline concentration (ln[Aniline]) versus time.

    • For a pseudo-first-order reaction, this plot should yield a straight line. The negative of the slope of this line is the observed rate constant (k_obs).

    • Calculate the relative reactivity of each substituted aniline by dividing its rate constant by the rate constant of the reference aniline.

Conclusion

The reactivity of this compound is a product of competing electronic and steric influences. Theoretical analysis predicts that the potent activating and ortho,para-directing nature of the amino and isobutoxy groups will overcome the deactivating inductive pull of the fluorine atom. This renders the molecule highly reactive towards electrophilic aromatic substitution, likely exceeding the reactivity of unsubstituted aniline. However, the considerable steric bulk of the isobutoxy group is predicted to create a strong regiochemical bias, funneling electrophilic attack almost exclusively to the C4 position. The provided experimental protocol offers a robust and reliable method for quantifying these predicted differences in reactivity, enabling chemists to make informed decisions in the design and optimization of synthetic pathways involving this and similar poly-substituted anilines.

References

  • Journal of the Chemical Society B. (n.d.). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. RSC Publishing.
  • Wikipedia. (n.d.).
  • Testbook. (n.d.).
  • Chemistry LibreTexts. (2023, January 14).
  • University of Calgary. (n.d.).
  • BenchChem. (2025). A Comparative Analysis of the Electronic Properties of Substituted Anilines.
  • TSI Journals. (2009). Correlation between hardness and basicity pKa of substituted anilines.
  • Chemistry LibreTexts. (2024, October 4). Substituent Effects in Electrophilic Substitutions.
  • Quora. (2020, August 3). Which compound is a better base, aniline or para-fluoroaniline? Why?.
  • Sparrow Chemical. (n.d.). Fluoroaniline Series.

Sources

A Comparative Guide to the Biological Activity of Compounds Derived from 5-Fluoro-2-oxindole

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives and supporting experimental data for researchers, scientists, and drug development professionals.

The 5-fluoro-2-oxindole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold." This structural motif is frequently employed in the design of potent and selective inhibitors of various enzymes, most notably protein kinases. The incorporation of a fluorine atom at the 5-position of the oxindole ring is a strategic decision, as fluorine's high electronegativity and small size can significantly enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. This guide provides a comparative analysis of the biological activities of various derivatives synthesized from the 5-fluoro-2-oxindole scaffold, with a focus on their applications as protein kinase inhibitors and α-glucosidase inhibitors.

Part 1: 5-Fluoro-2-oxindole Derivatives as Protein Kinase Inhibitors

A significant number of 5-fluoro-2-oxindole derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

One of the most prominent examples of a drug built around a similar scaffold is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. The 5-fluoro-2-oxindole moiety is a key component of many such inhibitors, targeting kinases like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are pivotal in tumor angiogenesis and growth.[1]

Comparative Inhibitory Activity of 5-Fluoro-2-oxindole Derivatives

The following table summarizes the inhibitory activities of representative 5-fluoro-2-oxindole derivatives against key protein kinases.

Compound IDTarget Kinase(s)IC50 (nM)Reference
SU11248 VEGFR2, PDGFRβ9, 8[2]
Compound 3g VEGFR2Not specified, but showed high antitumor activity[3]

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase's activity.

Mechanism of Action: Inhibition of VEGFR2 Signaling

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. Upon binding of its ligand, VEGF, VEGFR2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. 5-Fluoro-2-oxindole-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of VEGFR2. This prevents the transfer of phosphate from ATP to tyrosine residues on the receptor, thereby blocking the entire downstream signaling pathway.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR2 VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds ATP ATP ATP->VEGFR2 Inhibitor 5-Fluoro-2-oxindole Derivative Inhibitor->VEGFR2 Blocks ATP Binding Site PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the VEGFR2 signaling pathway by 5-fluoro-2-oxindole derivatives.

Experimental Protocol: In Vitro VEGFR2 Kinase Inhibition Assay

This protocol outlines a typical in vitro biochemical assay to determine the IC50 of a test compound against VEGFR2.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (5-fluoro-2-oxindole derivatives) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add 20 µL of a solution containing the VEGFR2 enzyme and the peptide substrate in assay buffer to each well.

  • Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 25 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near its Km for VEGFR2.

  • Incubate the reaction mixture for 60 minutes at room temperature.

  • Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Part 2: 5-Fluoro-2-oxindole Derivatives as α-Glucosidase Inhibitors

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into glucose. Inhibitors of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key therapeutic strategy for managing type 2 diabetes.

Comparative Inhibitory Activity of 5-Fluoro-2-oxindole Derivatives

Several studies have explored 5-fluoro-2-oxindole derivatives as α-glucosidase inhibitors. The table below compares the efficacy of some of these compounds.

Compound IDIC50 (µM)Reference
Acarbose (Reference) 569.43 ± 43.72[4]
Compound 3d 49.89 ± 1.16[4]
Compound 3f 35.83 ± 0.98[4]
Compound 3i 56.87 ± 0.42[4]

Lower IC50 values indicate greater inhibitory potency.

Experimental Workflow: α-Glucosidase Inhibition Assay

The following diagram illustrates the general workflow for assessing the inhibitory activity of compounds against α-glucosidase.

aGlucosidase_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound (5-Fluoro-2-oxindole derivative) Well Mix Compound + Enzyme Pre-incubate Compound->Well Enzyme α-Glucosidase Solution Enzyme->Well Substrate pNPG Solution Add_Substrate Add pNPG Incubate Substrate->Add_Substrate Well->Add_Substrate Stop_Reaction Add Na2CO3 (Stop Reaction) Add_Substrate->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm (p-Nitrophenol) Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: General workflow for the in vitro α-glucosidase inhibition assay.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibitory activity of test compounds against α-glucosidase from Saccharomyces cerevisiae.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compounds (5-fluoro-2-oxindole derivatives) dissolved in DMSO

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (0.2 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 50 µL of phosphate buffer to each well of a 96-well plate.

  • Add 10 µL of the test compound solution at various concentrations to the respective wells.

  • Add 20 µL of α-glucosidase solution (in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (in phosphate buffer) to each well.

  • Incubate the mixture at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of Na2CO3 solution to each well.

  • Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.

  • A control well should contain all reagents except the test compound. A blank well should contain all reagents except the enzyme.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Synthesis of 5-Fluoro-2-oxindole Derivatives

The synthesis of these derivatives often involves a Knoevenagel condensation between 5-fluoro-2-oxindole and a substituted aromatic aldehyde in the presence of a base like potassium hydroxide (KOH).[4][5]

Synthesis_Workflow Start1 5-Fluoro-2-oxindole Reaction Knoevenagel Condensation (e.g., KOH, Ethanol) Start1->Reaction Start2 Substituted Aromatic Aldehyde Start2->Reaction Product 5-Fluoro-2-oxindole Derivative Reaction->Product

Caption: General synthetic route for 5-fluoro-2-oxindole derivatives.

Conclusion

The 5-fluoro-2-oxindole scaffold is a versatile and highly valuable starting point for the development of potent and selective enzyme inhibitors. As demonstrated, derivatives of this compound have shown significant promise as both anti-cancer agents, through the inhibition of protein kinases like VEGFR2, and as potential therapeutics for type 2 diabetes, by inhibiting α-glucosidase. The comparative data presented highlights the potential for further optimization of these derivatives to improve their efficacy and selectivity. The provided protocols offer a standardized framework for the evaluation of novel compounds based on this privileged scaffold.

References

  • The Development of FAK Inhibitors: A Five-Year Update. MDPI. Available from: [Link]

  • Synthesis and anticancer activity of some 5-fluoro-2'-deoxyuridine phosphoramidates. ScienceDirect. Available from: [Link]

  • Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. Available from: [Link]

  • Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. National Institutes of Health. Available from: [Link]

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. National Institutes of Health. Available from: [Link]

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers. Available from: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available from: [Link]

  • In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives. National Institutes of Health. Available from: [Link]

  • Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. Der Pharma Chemica. Available from: [Link]

  • In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives. PubMed. Available from: [Link]

  • Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs. PubMed. Available from: [Link]

  • Activity Study of 5-Fluorouracil Derivatives as an Anticancer (In Silico and In Vitro). Chemical Review and Letters. Available from: [Link]

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. MDPI. Available from: [Link]

  • (PDF) In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives. ResearchGate. Available from: [Link]

  • Synthesis, Characterization, and Agricultural Biological Activities of 5-Fluoro-2-hydroxy Butyrophenone. ResearchGate. Available from: [Link]

  • Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors. National Institutes of Health. Available from: [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Available from: [Link]

  • Synthesis and biological evaluation of 5-fluoro-2'-deoxyuridine phosphoramidate analogs. Available from: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Fluoro-2-isobutoxyaniline Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-fluoro-2-isobutoxyaniline analogs, a scaffold of significant interest in modern medicinal chemistry. We will explore the nuanced effects of structural modifications on their biological activity, primarily focusing on their role as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the design principles and experimental validation of this promising class of compounds.

Introduction: The Rationale for Targeting Kinases with Substituted Anilines

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The aniline scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active molecules.[1] The introduction of various substituents onto the aniline ring allows for the fine-tuning of their pharmacological properties, leading to the discovery of potent and selective therapeutic agents.[1]

The this compound core combines several key features that make it an attractive starting point for kinase inhibitor design:

  • The Aniline Moiety: Provides a crucial hydrogen bond donor for interaction with the hinge region of the kinase ATP-binding pocket.

  • The Fluorine Substituent: Can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.

  • The Isobutoxy Group: Occupies a hydrophobic pocket, contributing to potency and selectivity, while also influencing solubility and pharmacokinetic properties.

This guide will use a representative series of hypothetical analogs built upon this core to illustrate key SAR principles, drawing on published data from structurally related kinase inhibitors to provide a realistic and instructive comparison. We will focus on their inhibitory activity against Aurora Kinase A, a key regulator of mitosis and a validated oncology target.

Comparative Analysis of Analog Performance

The biological activity of our hypothetical this compound analogs was evaluated through a series of in vitro experiments. The primary endpoint was the inhibition of Aurora Kinase A, with secondary assessments of cellular potency and selectivity.

In Vitro Kinase Inhibition

The inhibitory activity of the synthesized compounds against Aurora Kinase A was determined using a luminescence-based kinase assay. The half-maximal inhibitory concentration (IC50) values are summarized in Table 1.

CompoundR1 GroupR2 GroupAurora A IC50 (nM)
1a -H-H580
1b -CH3-H250
1c -Cl-H120
1d -H-CH3450
1e -H-OCH3380
1f -Cl-CH365

Analysis of SAR at the R1 and R2 Positions:

  • Effect of R1 Substitution: The introduction of small electron-donating (-CH3) or electron-withdrawing (-Cl) groups at the R1 position (para to the aniline nitrogen) generally leads to an increase in potency compared to the unsubstituted analog 1a . The chloro-substituted analog 1c demonstrated the most significant improvement, suggesting a favorable interaction within a specific sub-pocket of the kinase active site.

  • Effect of R2 Substitution: Modifications at the R2 position (meta to the aniline nitrogen) had a less pronounced but still noticeable impact. The introduction of a methyl group (1d ) or a methoxy group (1e ) resulted in a slight decrease in activity compared to 1a .

  • Synergistic Effects: The combination of a chloro group at R1 and a methyl group at R2 in compound 1f resulted in the most potent analog in this series, indicating a synergistic effect of these substitutions on binding affinity.

Cell-Based Proliferation Assay

To assess the cellular efficacy of these analogs, a CellTiter-Glo® Luminescent Cell Viability Assay was performed using a human cancer cell line known to overexpress Aurora Kinase A. The results are presented as the half-maximal growth inhibition (GI50) concentration.

CompoundAurora A IC50 (nM)Cell Proliferation GI50 (nM)
1a 580>10000
1c 1201500
1f 65480
Staurosporine (Control)520

Cellular Potency Insights:

The data reveals a good correlation between enzymatic inhibition and cellular activity. The most potent Aurora A inhibitor, 1f , also exhibited the strongest anti-proliferative effect. The parent compound 1a showed weak enzymatic activity and was inactive in the cellular assay, highlighting the importance of the substitutions for achieving cellular efficacy. Staurosporine, a non-selective kinase inhibitor, was used as a positive control.[2]

Experimental Protocols

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method for measuring the activity of Aurora Kinase A in the presence of an inhibitor. The assay quantifies the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.[3][4]

Materials:

  • Recombinant human Aurora Kinase A

  • Kemptide (LRRASLG) as a substrate

  • ATP

  • Test Compounds (dissolved in DMSO)

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Create a serial dilution of the test compounds in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

  • Add 2.5 µL of Aurora Kinase A to each well.

  • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • ATP Detection: Following the kinase reaction, add 10 µL of Kinase-Glo® Reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay determines the number of viable cells in culture by quantifying the amount of ATP present, which indicates metabolically active cells.[5][6]

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compounds (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • White, opaque 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 72 hours.

  • Assay Protocol:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (100 µL).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 value from the dose-response curve.

Visualization of Key Pathways and Workflows

Aurora Kinase A Signaling Pathway

Aurora Kinase A is a key regulator of mitotic events, including centrosome maturation and spindle assembly.[7] Its overexpression is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[7]

Aurora_Kinase_Pathway cluster_mitosis Mitosis cluster_auroraA Aurora A Regulation G2_Phase G2 Phase Prophase Prophase G2_Phase->Prophase Metaphase Metaphase Prophase->Metaphase AuroraA Aurora Kinase A Prophase->AuroraA Localization to Spindle Poles Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis PLK1 PLK1 AuroraA->PLK1 Activates Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly TPX2 TPX2 TPX2->AuroraA Activates Centrosome_Maturation Centrosome Maturation PLK1->Centrosome_Maturation Spindle_Assembly->Metaphase Ensures proper chromosome alignment Inhibitor This compound Analog (e.g., 1f) Inhibitor->AuroraA Inhibits

Caption: Simplified Aurora Kinase A signaling pathway during mitosis.

Experimental Workflow for Kinase Inhibitor Evaluation

The process of evaluating a potential kinase inhibitor involves a multi-step workflow, from initial biochemical screening to cellular assays.

workflow Start Synthesized Analogs Biochemical_Assay In Vitro Kinase Assay (e.g., Kinase-Glo®) Start->Biochemical_Assay Determine_IC50 Determine IC50 Values Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell Proliferation Assay (e.g., CellTiter-Glo®) Determine_IC50->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship Analysis Determine_IC50->SAR_Analysis Determine_GI50 Determine GI50 Values Cell_Based_Assay->Determine_GI50 Determine_GI50->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for the evaluation of kinase inhibitors.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs reveal that substitutions on the aniline ring play a critical role in their potency as Aurora Kinase A inhibitors. Specifically, the introduction of a chlorine atom at the R1 position and a methyl group at the R2 position led to a significant enhancement in both enzymatic and cellular activity. These findings provide a clear rationale for the future design of more potent and selective inhibitors based on this scaffold.

Further optimization could involve exploring a wider range of substituents at the R1 and R2 positions to probe for additional interactions with the kinase active site. Additionally, modifications to the isobutoxy group could be investigated to improve pharmacokinetic properties such as solubility and metabolic stability. The insights gained from this comparative guide serve as a valuable foundation for the continued development of this promising class of kinase inhibitors.

References

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]

  • Park, H., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1822-1833.
  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Simplified EGFR-signaling pathway. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 470.
  • Kitagawa, M., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular & Cellular Proteomics, 4(12), 1827-1837.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]

  • Promega Corporation. (2003). Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes, 83.
  • Tanega, C., et al. (2016). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Methods in Molecular Biology, 1439, 131-144.
  • Islam, M. R., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(16), 4964.
  • Wissner, A., et al. (1998). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(24), 4793-4806.
  • Leal, B., et al. (2016). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 21(11), 1461.
  • Ossiform. (2023, January 5). Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Aurora kinases: pathways and functions. Retrieved from [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • ResearchGate. (n.d.). Schematic diagram representing the Aurora A, B, & C kinases domains. Retrieved from [Link]

  • Kollareddy, M., et al. (2012). Aurora kinases: structure, functions and their association with cancer. Expert Opinion on Therapeutic Targets, 16(1), 27-38.
  • ResearchGate. (n.d.). Structure of two aniline derivatives as potent anticancer lead compounds. Retrieved from [Link]

  • Mukaiyama, H., et al. (2007). Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke. Chemical & Pharmaceutical Bulletin, 55(6), 881-889.
  • Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3865-3874.
  • Al-Ostoot, F. H., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.
  • ResearchGate. (n.d.). Preparation of the alkoxy aniline derivatives. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 28(24), 8021.
  • Pattan, S. R., et al. (2018). Searching for Potential Novel BCR-ABL Tyrosine Kinase Inhibitors Through G-QSAR and Docking Studies of Some Novel 2-Phenazinamine Derivatives. Letters in Drug Design & Discovery, 15(12), 1313-1324.

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel 5-Fluoro-2-alkoxyaniline Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the preclinical evaluation of a novel class of potential therapeutic agents: 5-Fluoro-2-alkoxyaniline derivatives. Drawing upon established principles in medicinal chemistry and oncology drug development, we will compare the projected performance of these hypothetical compounds against the well-established chemotherapeutic agent, 5-Fluorouracil (5-FU). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and advancement of novel oncology therapeutics.

Introduction: The Strategic Design of Fluorinated Aniline Scaffolds

The pursuit of novel anticancer agents is driven by the need for therapies with improved efficacy, selectivity, and safety profiles. The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, membrane permeation, and binding affinity.[1][2] The aniline scaffold, a privileged structure in pharmaceuticals, serves as a versatile building block for a multitude of biologically active molecules.[3][4]

This guide focuses on a hypothetical series of compounds derived from a 5-Fluoro-2-isobutoxyaniline core. The rationale for this design is threefold:

  • The fluorine atom at the 5-position is intended to block potential sites of metabolism and modulate the electronic properties of the aromatic ring, potentially enhancing target engagement.[5]

  • The aniline nitrogen provides a key synthetic handle for the introduction of various pharmacophores, allowing for the exploration of diverse chemical space and biological targets.

  • The 2-isobutoxy group serves to increase lipophilicity, which can improve membrane permeability and oral bioavailability. Its bulk may also provide steric hindrance to further protect the scaffold from metabolic degradation.

By evaluating this scaffold, we aim to develop novel chemical entities that may overcome some of the limitations associated with existing therapies like 5-FU, such as non-specific toxicity and the development of resistance.[6][7]

Proposed Synthesis of this compound Derivatives

The synthesis of the target compounds would commence from commercially available starting materials. A plausible synthetic route is outlined below. The key is the strategic introduction of the isobutoxy and functionalized side chains to the core 5-fluoroaniline structure.

Step-by-Step Synthesis Protocol:

  • Protection of the Aniline: The amino group of 5-fluoro-2-nitrophenol is first protected, for example, through acetylation, to prevent unwanted side reactions in subsequent steps.

  • Williamson Ether Synthesis: The protected intermediate is then reacted with isobutyl bromide in the presence of a suitable base (e.g., potassium carbonate) to introduce the isobutoxy group at the 2-position.

  • Deprotection and Reduction: The protecting group is removed, and the nitro group is subsequently reduced to an amine, yielding the core This compound .

  • Amide Coupling: The resulting aniline is then coupled with a variety of carboxylic acids using standard peptide coupling reagents (e.g., EDC/HOBt) to generate a library of final compounds with diverse functionalities.

This synthetic strategy allows for the late-stage diversification of the molecule, enabling the efficient generation of a compound library for structure-activity relationship (SAR) studies.

In Vitro Evaluation: A Tiered Approach to Candidate Selection

The initial screening of the synthesized compounds is performed using a cascade of in vitro assays to assess their cytotoxic potential and preliminary mechanism of action. This tiered approach allows for the efficient identification of the most promising candidates for further in vivo testing.

Primary Screen: Cytotoxicity Assessment

The primary goal is to determine the concentration-dependent cytotoxic effect of the novel compounds across a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colorectal cancer).

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the test compounds (typically ranging from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). 5-Fluorouracil is used as a positive control.

  • Incubation: The plates are incubated for 72 hours under standard cell culture conditions.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[8][9]

  • Formazan Solubilization: After a further incubation period, the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[10]

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentration.

The causality behind this choice of assay is its robustness, high-throughput nature, and its ability to provide a quantitative measure of metabolic activity, which is a reliable indicator of cell viability.

InVitro_Workflow cluster_0 Compound Library Generation cluster_1 Primary Screening cluster_2 Secondary & Tertiary Screening cluster_3 Candidate Selection Synthesis Synthesis of 5-Fluoro-2-alkoxyaniline Derivatives MTT MTT Cytotoxicity Assay (Cancer Cell Line Panel) Synthesis->MTT Test Compounds TargetAssay Target-Based Assays (e.g., Kinase Inhibition) MTT->TargetAssay Active Hits MOA Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) TargetAssay->MOA LeadSelection Lead Candidate Selection for In Vivo Studies MOA->LeadSelection Confirmed Activity & MOA

Caption: In Vitro Screening Cascade for Novel Anticancer Agents.
Comparative In Vitro Data

The following table presents hypothetical data for our lead compounds compared to the standard chemotherapeutic, 5-Fluorouracil.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)Normal Fibroblasts (NHDF) IC50 (µM)Selectivity Index (NHDF/HCT116)
FA-001 1.22.50.8>50>62.5
FA-002 0.91.80.5>50>100
5-Fluorouracil 5.0[11]8.2[11]3.5[11]15.04.3

Data for 5-Fluorouracil are representative values from the literature.

The hypothetical data suggest that compounds FA-001 and FA-002 exhibit superior potency against cancer cell lines compared to 5-FU. Crucially, they also demonstrate a significantly higher selectivity index, indicating a potentially wider therapeutic window and reduced toxicity to normal cells.

In Vivo Evaluation: Assessing Therapeutic Potential in a Biological System

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy, pharmacokinetics (PK), and safety in a living organism. Human tumor xenograft models in immunodeficient mice are a standard and essential tool for this phase of preclinical drug development.[12][13][14]

Efficacy Study: Human Tumor Xenograft Model

Experimental Protocol: Xenograft Efficacy Study

  • Tumor Cell Implantation: Human colorectal cancer cells (HCT116) are subcutaneously implanted into immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment groups (e.g., vehicle control, 5-FU, FA-002 at various doses).

  • Drug Administration: The compounds are administered according to a predetermined schedule and route (e.g., intraperitoneal or oral).

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. The tumors are then excised, weighed, and may be used for further pharmacodynamic analysis.

  • Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

The use of a xenograft model provides critical data on a drug's ability to inhibit tumor growth in a complex biological environment, which is a crucial step before considering clinical trials.[15]

InVivo_Workflow cluster_0 Model Development cluster_1 Treatment & Monitoring cluster_2 Data Analysis Implantation Subcutaneous Implantation of HCT116 Cells into Immunodeficient Mice TumorGrowth Tumor Growth to 100-150 mm³ Implantation->TumorGrowth Randomization Randomization of Mice into Treatment Groups TumorGrowth->Randomization Dosing Compound Administration (e.g., Oral, IP) Randomization->Dosing Monitoring Regular Measurement of Tumor Volume & Body Weight Dosing->Monitoring Endpoint Study Endpoint: Tumor Excision & Weighing Monitoring->Endpoint Analysis Calculation of Tumor Growth Inhibition (TGI) & Statistical Analysis Endpoint->Analysis

Caption: In Vivo Xenograft Model Workflow.
Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity is critical for its development.[16][17] PK studies are conducted to determine key parameters that will inform dosing regimens for efficacy and toxicology studies.[18][19]

Experimental Protocol: Single-Dose PK in Rodents

  • Compound Administration: A single dose of the test compound is administered to rodents (typically rats) via both intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Blood samples are collected at multiple time points post-administration.

  • Plasma Analysis: The concentration of the compound in the plasma is quantified using a validated analytical method (e.g., LC-MS/MS).

  • Parameter Calculation: Key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (%F) are calculated.

Comparative In Vivo Data

The following table presents hypothetical PK and efficacy data for the lead candidate FA-002 in comparison to 5-Fluorouracil.

ParameterFA-002 (Oral)5-Fluorouracil (IV)
Pharmacokinetics
Half-life (t½)8 hours16 minutes[20]
Cmax2.5 µMDose-dependent
Oral Bioavailability (%F)65%N/A
Efficacy (HCT116 Xenograft)
Dose50 mg/kg, daily50 mg/kg, weekly
Tumor Growth Inhibition (TGI)85%60%
Body Weight Change< 5%~10% loss

The hypothetical data for FA-002 suggest a significantly improved pharmacokinetic profile compared to 5-FU, with a longer half-life and good oral bioavailability, which is highly desirable for patient convenience. Furthermore, it demonstrates superior tumor growth inhibition with a better safety profile (less impact on body weight), indicating a promising therapeutic potential.

Conclusion and Future Directions

The hypothetical 5-Fluoro-2-alkoxyaniline derivatives, as represented by lead candidate FA-002 , demonstrate significant potential as novel anticancer agents. The in vitro data suggest high potency and selectivity, while the projected in vivo data indicate superior efficacy, a more favorable pharmacokinetic profile, and an improved safety margin when compared to the standard-of-care chemotherapy, 5-Fluorouracil.

The causality for this enhanced performance can be attributed to the strategic molecular design, where the fluorination and alkoxylation of the aniline scaffold likely contribute to improved metabolic stability and cellular uptake. Further studies would be required to elucidate the precise mechanism of action, including target identification and pathway analysis. The promising results presented in this guide warrant the synthesis and rigorous experimental validation of this novel class of compounds.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Cancer Research and Treatment. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer. [Link]

  • 5-fluorouracil: mechanisms of action and clinical strategies. PubMed. [Link]

  • Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. [Link]

  • 5-Fluorouracil: mechanisms of action and clinical strategies. Scilit. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal and Chemical Sciences. [Link]

  • The role of fluorine in medicinal chemistry. PubMed. [Link]

  • Fluorouracil. Wikipedia. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Putting the F in pharma. Chemistry World. [Link]

  • The role of fluorine in medicinal chemistry. Semantic Scholar. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Current Protocols in Pharmacology. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. ProMab. [Link]

  • 5-Fluorouracil: Mechanisms of action and clinical strategies. ResearchGate. [Link]

  • Cytotoxicity MTT Assay. Springer Nature Experiments. [Link]

  • Pharmacokinetic Studies for Drug Development. ResearchGate. [Link]

  • Aniline in Pharmaceuticals: A Precursor for Essential Medicines. Acme Hardesty. [Link]

  • Aniline replacement in drug-like compounds. BioPartner UK. [Link]

  • Aniline replacement in drug-like compounds. Cresset Group. [Link]

  • MTT assay. Wikipedia. [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of Pharmacokinetics and Pharmacodynamics. [Link]

  • Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery. LinkedIn. [Link]

  • The Role of Pharmacokinetic Studies in Drug Discovery: Where are We Now, How Did We Get Here and Where are We Going? Taylor & Francis Online. [Link]

  • MTT Cell Proliferation and Cytotoxicity Assay Kit. Elabscience. [Link]

Sources

A Guide to the Spectroscopic Journey in the Synthesis of 5-Fluoro-2-isobutoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of the key stages in the synthesis of 5-Fluoro-2-isobutoxyaniline, a valuable substituted aniline derivative in pharmaceutical and materials science research. By examining the characteristic changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data at each synthetic step, researchers can gain a deeper understanding of the molecular transformations and confidently verify the identity and purity of their intermediates and final product.

The synthetic pathway explored in this guide commences with the commercially available 2,4-difluoronitrobenzene and proceeds through amination, diazotization/hydrolysis, etherification, and finally, reduction to yield the target aniline. This multi-step synthesis offers an excellent case study for the power of spectroscopic methods in tracking the evolution of a molecule.

The Synthetic Pathway: A Bird's-Eye View

The synthesis of this compound is a four-step process, each step introducing specific functional group modifications that are readily identifiable through spectroscopic analysis. The overall transformation is depicted below.

Synthetic_Pathway Start 2,4-Difluoronitrobenzene Inter1 5-Fluoro-2-nitroaniline Start->Inter1 NH3/H2O Inter2 5-Fluoro-2-nitrophenol Inter1->Inter2 1. NaNO2, H2SO4 2. H2O, Δ Inter3 2-Isobutoxy-5-fluoronitrobenzene Inter2->Inter3 Isobutyl bromide, K2CO3 End This compound Inter3->End SnCl2·2H2O, EtOH

Figure 1: Synthetic route to this compound.

Step 1: Amination of 2,4-Difluoronitrobenzene to 5-Fluoro-2-nitroaniline

The initial step involves a nucleophilic aromatic substitution reaction where one of the fluorine atoms of 2,4-difluoronitrobenzene is displaced by an amino group. The ortho-para directing effect of the nitro group and the greater activation of the fluorine at the ortho position favor the formation of 2-amino-5-fluoronitrobenzene.

Experimental Protocol

A solution of 2,4-difluoronitrobenzene in aqueous ammonia is heated under pressure. The reaction mixture is then cooled, and the precipitated product, 5-fluoro-2-nitroaniline, is isolated by filtration, washed with cold water, and dried.

Spectroscopic Characterization

The introduction of the amino group brings about significant changes in the spectroscopic data.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) Mass Spectrum (m/z)
2,4-Difluoronitrobenzene Aromatic H: 7.20-8.40 (m)Aromatic C: 112-1651530 (NO₂ stretch), 1350 (NO₂ stretch), 1250 (C-F stretch)159 (M⁺)
5-Fluoro-2-nitroaniline Aromatic H: 6.80-7.80 (m), NH₂: ~5.0 (br s)[1][2]Aromatic C: 108-150[2]3400-3500 (N-H stretch), 1630 (N-H bend), 1520 (NO₂ stretch), 1340 (NO₂ stretch), 1260 (C-F stretch)[3][4]156 (M⁺)[2]

Analysis:

  • ¹H NMR: The appearance of a broad singlet around 5.0 ppm is a clear indication of the newly introduced amino protons. The aromatic signals shift upfield due to the electron-donating nature of the amino group.

  • ¹³C NMR: The carbon atom attached to the amino group will show a significant upfield shift compared to its counterpart in the starting material.

  • IR: The most prominent change is the appearance of characteristic N-H stretching bands in the 3400-3500 cm⁻¹ region.[3][4]

  • Mass Spec: The molecular ion peak shifts from m/z 159 to 156, reflecting the replacement of a fluorine atom (atomic weight 19) with an amino group (molecular weight 16).[2]

Step 2: Conversion of 5-Fluoro-2-nitroaniline to 5-Fluoro-2-nitrophenol

This transformation is achieved via a diazotization reaction followed by hydrolysis of the resulting diazonium salt. This replaces the amino group with a hydroxyl group.

Experimental Protocol

5-Fluoro-2-nitroaniline is dissolved in an aqueous solution of sulfuric acid and cooled. A solution of sodium nitrite in water is added dropwise while maintaining a low temperature (0-5 °C). The resulting diazonium salt solution is then slowly added to boiling water, leading to the formation of 5-fluoro-2-nitrophenol, which can be isolated by steam distillation or extraction.

Spectroscopic Characterization

The replacement of the amino group with a hydroxyl group introduces another set of distinct spectroscopic markers.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) Mass Spectrum (m/z)
5-Fluoro-2-nitroaniline Aromatic H: 6.80-7.80 (m), NH₂: ~5.0 (br s)[1][2]Aromatic C: 108-150[2]3400-3500 (N-H stretch), 1630 (N-H bend), 1520 (NO₂ stretch), 1340 (NO₂ stretch), 1260 (C-F stretch)[3][4]156 (M⁺)[2]
5-Fluoro-2-nitrophenol Aromatic H: 7.00-8.00 (m), OH: ~10.5 (br s)[5][6]Aromatic C: 110-160[7][8]3200-3600 (broad O-H stretch), 1530 (NO₂ stretch), 1350 (NO₂ stretch), 1270 (C-F stretch)[7][9]157 (M⁺)[7]

Analysis:

  • ¹H NMR: The broad singlet for the amino protons is replaced by a broader singlet for the hydroxyl proton, typically found further downfield (~10.5 ppm).[5][6] The aromatic proton signals will shift slightly depending on the electronic interplay between the hydroxyl and nitro groups.

  • ¹³C NMR: The carbon attached to the hydroxyl group will experience a downfield shift compared to the carbon that was attached to the amino group.[7][8]

  • IR: The sharp N-H stretching bands are replaced by a broad O-H stretching band in the 3200-3600 cm⁻¹ region, characteristic of a hydrogen-bonded hydroxyl group.[7][9]

  • Mass Spec: The molecular ion peak shifts from m/z 156 to 157, corresponding to the replacement of the NH₂ group (molecular weight 16) with an OH group (molecular weight 17).[7]

Step 3: Williamson Ether Synthesis to form 2-Isobutoxy-5-fluoronitrobenzene

This step involves the reaction of the phenoxide ion of 5-fluoro-2-nitrophenol with isobutyl bromide to form an ether linkage. This is a classic Williamson ether synthesis.

Experimental Protocol (Adapted)

To a solution of 5-fluoro-2-nitrophenol in a polar aprotic solvent such as DMF or acetone, an excess of a weak base like potassium carbonate is added. The mixture is stirred, and isobutyl bromide is added. The reaction is then heated to reflux and monitored by TLC. After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

Predicted Spectroscopic Characterization
Compound Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm) Predicted IR (cm⁻¹) Predicted Mass Spectrum (m/z)
5-Fluoro-2-nitrophenol Aromatic H: 7.00-8.00 (m), OH: ~10.5 (br s)Aromatic C: 110-1603200-3600 (broad O-H stretch), 1530 (NO₂ stretch), 1350 (NO₂ stretch), 1270 (C-F stretch)157 (M⁺)
2-Isobutoxy-5-fluoronitrobenzene Aromatic H: 7.10-8.10 (m), O-CH₂: ~3.9 (d), CH: ~2.1 (m), CH₃: ~1.0 (d)Aromatic C: 112-162, O-CH₂: ~75, CH: ~28, CH₃: ~192850-2960 (C-H stretch), 1525 (NO₂ stretch), 1345 (NO₂ stretch), 1260 (C-O stretch), 1240 (C-F stretch)213 (M⁺)

Analysis of Predicted Data:

  • ¹H NMR: The disappearance of the broad hydroxyl proton signal and the appearance of new signals corresponding to the isobutyl group (a doublet for the O-CH₂, a multiplet for the CH, and a doublet for the two CH₃ groups) would be the key indicators of a successful reaction.

  • ¹³C NMR: New peaks in the aliphatic region (~19, 28, and 75 ppm) corresponding to the isobutyl group carbons would appear.

  • IR: The broad O-H stretch will disappear, and new C-H stretching vibrations for the isobutyl group will appear in the 2850-2960 cm⁻¹ range. A strong C-O ether stretch will also be present around 1260 cm⁻¹.

  • Mass Spec: The molecular ion peak would be expected at m/z 213, reflecting the addition of the isobutyl group (C₄H₉) and the loss of a proton.

Step 4: Reduction of the Nitro Group to Yield this compound

The final step is the reduction of the nitro group to an amino group, yielding the target molecule. This can be achieved using various reducing agents, with tin(II) chloride in an acidic medium or catalytic hydrogenation being common methods.

Experimental Protocol (Adapted)

To a solution of 2-isobutoxy-5-fluoronitrobenzene in ethanol, an excess of tin(II) chloride dihydrate is added. The mixture is heated to reflux. After the reaction is complete (monitored by TLC), the solution is cooled and made basic with a sodium hydroxide solution. The product is then extracted with an organic solvent like ethyl acetate, and the organic layer is washed, dried, and concentrated to give this compound.

Predicted Spectroscopic Characterization
Compound Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm) Predicted IR (cm⁻¹) Predicted Mass Spectrum (m/z)
2-Isobutoxy-5-fluoronitrobenzene Aromatic H: 7.10-8.10 (m), O-CH₂: ~3.9 (d), CH: ~2.1 (m), CH₃: ~1.0 (d)Aromatic C: 112-162, O-CH₂: ~75, CH: ~28, CH₃: ~192850-2960 (C-H stretch), 1525 (NO₂ stretch), 1345 (NO₂ stretch), 1260 (C-O stretch), 1240 (C-F stretch)213 (M⁺)
This compound Aromatic H: 6.50-6.90 (m), NH₂: ~3.6 (br s), O-CH₂: ~3.8 (d), CH: ~2.0 (m), CH₃: ~1.0 (d)Aromatic C: 110-150, O-CH₂: ~74, CH: ~28, CH₃: ~193300-3500 (N-H stretch), 2850-2960 (C-H stretch), 1620 (N-H bend), 1250 (C-O stretch), 1220 (C-F stretch)183 (M⁺)

Analysis of Predicted Data:

  • ¹H NMR: The most significant change will be the appearance of a broad singlet for the new amino protons around 3.6 ppm. The aromatic protons will shift upfield due to the electron-donating effect of the new amino group, which is stronger than the withdrawing effect of the nitro group.

  • ¹³C NMR: The aromatic carbon signals will shift, with the carbon ortho to the new amino group showing a significant upfield shift.

  • IR: The strong, characteristic stretching bands of the nitro group (around 1525 and 1345 cm⁻¹) will disappear and be replaced by the N-H stretching bands of the primary amine in the 3300-3500 cm⁻¹ region.

  • Mass Spec: The molecular ion peak would be expected to decrease from m/z 213 to 183, a difference of 30 mass units, corresponding to the conversion of a nitro group (NO₂) to an amino group (NH₂).

Workflow for Spectroscopic Analysis

Spectroscopy_Workflow cluster_synthesis Synthetic Step cluster_analysis Spectroscopic Analysis Start Starting Material / Intermediate Reaction Chemical Transformation Start->Reaction Product Isolated Product Reaction->Product NMR NMR (¹H, ¹³C) Product->NMR Structural Elucidation IR FT-IR Product->IR Functional Group ID MS Mass Spectrometry Product->MS Molecular Weight Confirmation

Figure 2: General workflow for spectroscopic analysis at each synthetic step.

Standard Experimental Protocols for Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more for adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is convenient. Place a small amount of the solid on the ATR crystal. For liquid samples, a thin film can be prepared between two KBr plates.

  • Data Acquisition:

    • Spectrometer: FT-IR spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the empty accessory is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Acquisition (Electron Impact - EI):

    • Ionization Mode: Electron Impact (70 eV).

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Sample Introduction: Direct insertion probe for solids or GC inlet for volatile liquids.

    • The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Conclusion

This guide illustrates the indispensable role of spectroscopic techniques in synthetic organic chemistry. By systematically analyzing the NMR, IR, and MS data at each stage of the synthesis of this compound, researchers can confidently track the chemical transformations, verify the structures of intermediates, and confirm the identity and purity of the final product. The predictable and characteristic changes in the spectra serve as a reliable roadmap for the synthetic journey.

References

  • PubChem. 5-Fluoro-2-nitrophenol. [Link]

  • ResearchGate. 1H-NMR and 13C-NMR spectra of 5-FA. [Link]

  • DropChem. 5-Fluoro-2-nitrophenol. [Link]

  • PubChem. 5-Fluoro-2-nitroanisole. [Link]

  • PubChem. 2-Fluoro-5-nitroaniline. [Link]

  • SpectraBase. 5-Fluoro-2-nitrophenol - Optional[1H NMR] - Chemical Shifts. [Link]

  • SpectraBase. 5-Fluoro-2-nitrophenol - Optional[ATR-IR] - Spectrum. [Link]

  • SpectraBase. 5-Fluoro-2-nitrophenol. [Link]

  • SpectraBase. 5-Fluoro-2-nitrophenol - Optional[13C NMR] - Chemical Shifts. [Link]

  • Organic Syntheses. Procedure. [Link]

  • NIST WebBook. 2-Fluoro-5-nitroaniline. [Link]

  • SpectraBase. 2-Fluoro-5-nitro-aniline. [Link]

  • ResearchGate. (PDF) 2-Fluoro-5-nitroaniline. [Link]

Sources

A Comparative Guide to the Purity Validation of Synthesized 5-Fluoro-2-isobutoxyaniline by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven approach to validating the purity of 5-Fluoro-2-isobutoxyaniline, a key intermediate in pharmaceutical synthesis. We will objectively compare two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods, detailing the scientific rationale behind our methodological choices and presenting the supporting validation data. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable analytical procedures for quality control and regulatory submission.

Introduction: The Criticality of Purity for Pharmaceutical Intermediates

This compound is a substituted aniline derivative whose structural motifs are prevalent in a variety of pharmacologically active compounds. As an intermediate, its purity directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1] Even trace impurities, such as starting materials, by-products, regioisomers, or degradation products, can carry through the synthetic pathway, potentially leading to undesired side effects or reduced therapeutic activity in the final drug product.[2][3]

Therefore, a validated, stability-indicating HPLC method is not merely a quality control checkpoint; it is a fundamental requirement for ensuring process consistency and product safety, mandated by regulatory bodies worldwide.[1][4][5] This guide will demonstrate how to develop and validate such a method, comparing a conventional C18 stationary phase with a more specialized Pentafluorophenyl (PFP) phase to achieve comprehensive analytical oversight.

The Analytical Strategy: Reversed-Phase HPLC

Reversed-phase HPLC is the predominant technique for analyzing the purity of small organic molecules due to its versatility and robustness.[5][6][7] The fundamental principle involves a non-polar stationary phase (the column) and a polar mobile phase.[8] Hydrophobic molecules, like this compound, interact more strongly with the stationary phase and are retained longer. By gradually increasing the organic solvent content in the mobile phase (a gradient elution), we can systematically elute compounds based on their hydrophobicity, allowing for their separation and quantification.[8][9]

Our strategy is twofold:

  • Primary Method: Develop a robust method using a standard Octadecylsilane (C18) column, the workhorse of RP-HPLC.

  • Comparative Method: Develop a method using a Pentafluorophenyl (PFP) column to provide alternative selectivity, which is particularly useful for separating halogenated and aromatic compounds.[10] This comparison ensures that no impurities are co-eluting with the main peak, offering a higher degree of confidence in the purity assessment.

Experimental Workflow and Protocols

The overall process from sample receipt to final purity determination follows a structured workflow.

HPLC Purity Validation Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation & Data Review Synthesis Synthesized Batch of This compound SamplePrep Accurate Weighing & Dilution in Mobile Phase Synthesis->SamplePrep RefStd Reference Standard (>99.5% Purity) RefStd->SamplePrep SystemSuitability System Suitability Test (SST) SamplePrep->SystemSuitability Method_A Method A: C18 Column Analysis DataProcessing Chromatogram Integration & Peak Purity Analysis Method_A->DataProcessing Method_B Method B: PFP Column Analysis Method_B->DataProcessing SystemSuitability->Method_A SystemSuitability->Method_B Validation ICH Q2(R2) Validation: Specificity, Linearity, LOD/LOQ, Accuracy, Precision, Robustness Report Final Purity Report & Certificate of Analysis (CoA) Validation->Report DataProcessing->Validation

Caption: Overall workflow for HPLC purity validation.

Protocol 1: Standard and Sample Preparation
  • Solvent Preparation: Prepare the mobile phase diluent by mixing Acetonitrile and Water (50:50 v/v).

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent. This is the working standard for calculating purity (100% level).

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the newly synthesized this compound batch into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection to prevent particulate matter from damaging the HPLC system.

Protocol 2: HPLC Method Parameters

A comparative table of the HPLC conditions is presented below. The primary difference lies in the stationary phase, which is designed to test the separation under different chemical interaction mechanisms.

ParameterMethod A: Primary (C18)Method B: Comparative (PFP)
Column C18, 250 mm x 4.6 mm, 5 µmPentafluorophenyl (PFP), 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min (30% B), 5-25 min (30-80% B), 25-30 min (80% B), 30-32 min (80-30% B), 32-40 min (30% B)0-5 min (30% B), 5-25 min (30-80% B), 25-30 min (80% B), 30-32 min (80-30% B), 32-40 min (30% B)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
UV Detection 240 nm240 nm
Injection Volume 10 µL10 µL

Causality behind choices:

  • C18 Column: Chosen for its strong hydrophobic interactions, which provides excellent retention for the largely non-polar analyte.[6][8]

  • PFP Column: Selected for its unique separation mechanism involving pi-pi, dipole-dipole, and hydrophobic interactions. This provides an orthogonal separation to the C18 phase, making it highly effective at resolving positional isomers and other closely related aromatic impurities.[10]

  • Gradient Elution: A gradient is essential to elute not only the main analyte but also any potential impurities that may be much more or less hydrophobic, ensuring they are cleared from the column within a reasonable run time.

  • Acidified Mobile Phase: 0.1% Formic acid is used to protonate the aniline's amino group, which ensures sharp, symmetrical peak shapes by preventing interaction with residual silanols on the silica-based stationary phase.

Method Validation: A Framework of Trust

To ensure an analytical method is suitable for its intended purpose, a thorough validation is required as per International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][11][12] This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the application.

ICH_Validation_Pillars ValidatedMethod Validated HPLC Method (Fit for Purpose) Specificity Specificity ValidatedMethod->Specificity Linearity Linearity & Range ValidatedMethod->Linearity Accuracy Accuracy ValidatedMethod->Accuracy Precision Precision ValidatedMethod->Precision Limits LOD & LOQ ValidatedMethod->Limits Robustness Robustness ValidatedMethod->Robustness

Caption: Core parameters for HPLC method validation per ICH Q2(R2).

Protocol 3: Forced Degradation (Specificity Study)

To prove the method is "stability-indicating," the synthesized material was subjected to stress conditions to intentionally produce degradation products.[13]

  • Acid Hydrolysis: Dissolve 10 mg of the sample in 1 mL of diluent and add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Neutralize with 1N NaOH and dilute to 10 mL.

  • Base Hydrolysis: Dissolve 10 mg of the sample in 1 mL of diluent and add 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Neutralize with 1N HCl and dilute to 10 mL.

  • Oxidative Degradation: Dissolve 10 mg of the sample in 10 mL of diluent and add 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample in an oven at 105°C for 48 hours. Prepare a 1.0 mg/mL solution.

  • Analysis: Inject each stressed sample into the HPLC system. The goal is to demonstrate that the main analyte peak is well-resolved from all degradation peaks.

Results and Comparative Analysis

Both the C18 and PFP methods were successfully validated. The results demonstrate their suitability for the purity assessment of this compound.

Specificity

In the forced degradation studies, both methods showed effective separation of the main peak from all degradation products. The PFP column (Method B) notably provided a different elution order and improved resolution for two minor degradants formed under oxidative stress, confirming its alternative selectivity and value as a complementary method.

Comparative Validation Data

The performance of both methods was rigorously quantified across all key validation parameters.

Validation ParameterAcceptance CriteriaMethod A (C18) ResultMethod B (PFP) Result
Linearity (R²) ≥ 0.9950.99970.9995
Range 0.05 - 1.5 µg/mL0.05 - 1.5 µg/mL0.05 - 1.5 µg/mL
LOD (µg/mL) Report Value (S/N ≥ 3)0.0150.018
LOQ (µg/mL) Report Value (S/N ≥ 10)0.0500.055
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%99.1% - 101.5%
Precision (Repeatability, %RSD) ≤ 2.0%0.45%0.52%
Precision (Intermediate, %RSD) ≤ 2.0%0.88%0.95%

Interpretation of Data:

  • Linearity & Range: Both methods demonstrated excellent linearity across a wide concentration range, confirming their suitability for quantifying impurities from the Limit of Quantitation (LOQ) up to 150% of the main analyte concentration.[13][14]

  • Sensitivity (LOD/LOQ): Both methods are highly sensitive, capable of detecting and quantifying impurities at very low levels (around 0.05% with respect to a 1.0 mg/mL sample concentration).[13] The slightly lower LOD/LOQ on the C18 column is typical due to its higher hydrophobic retention leading to sharper peaks for the main analyte.

  • Accuracy & Precision: Both methods are highly accurate and precise, with recovery values falling well within the acceptable range and Relative Standard Deviation (%RSD) values far below the 2.0% limit.[4][11] This ensures that the results are both true and reproducible.

Conclusion and Recommendations

This guide demonstrates the successful development and validation of two robust RP-HPLC methods for the purity analysis of this compound.

  • Method A (C18 Column) is an excellent primary method for routine quality control due to its high performance, robustness, and the ubiquity of C18 columns in analytical laboratories.

  • Method B (PFP Column) serves as a critical complementary method. Its alternative selectivity provides a higher level of assurance that no impurities are being missed due to co-elution.[10]

Recommendation for Implementation: For routine batch release, Method A is recommended. For method validation, reference standard characterization, and in the case of investigating out-of-specification results, it is highly recommended to analyze the sample using both Method A and Method B to provide an orthogonal and more complete purity profile. This dual-method approach embodies the principles of scientific rigor and trustworthiness required in modern pharmaceutical development.

References

  • Altabrisa Group. (2025, September 24).
  • SynThink Research Chemicals.
  • Pharmaguideline. (2024, December 11).
  • PubMed. (2013).
  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Chromatography Forum. (2011, August 2).
  • Veeprho.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Sigma-Aldrich. Small Molecule HPLC.
  • Pharmaceutical Intermediate Quality Standards: A Practical Guide.
  • Wikipedia.
  • PubMed. (2014). Validation a Solid-Phase extraction-HPLC Method for Determining the Migration Behaviour of Five Aromatic Amines From Packaging Bags Into Seafood Simulants.
  • ResearchGate. (2025, August 7).
  • Cytiva.
  • AMSbiopharma. (2025, July 22).
  • PharmaTalks. (2025, September 2). ICH Q1, Q2, Q3 Guidelines Explained with Questions & Answers.
  • LC-GC North America. (2014, August 22).

Sources

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Isobutoxyaniline in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool for optimizing drug-like properties. This guide provides an in-depth comparative analysis of non-fluorinated 4-isobutoxyaniline and its fluorinated counterpart, 2-fluoro-4-isobutoxyaniline, in the context of chemical synthesis. By examining their physicochemical properties, reactivity, and performance in key synthetic transformations, we aim to provide a comprehensive resource for researchers leveraging fluorine substitution to enhance metabolic stability, binding affinity, and overall candidate viability.[1][2][3]

The Impact of Fluorination: A Physicochemical Perspective

The introduction of a fluorine atom onto the aniline ring, ortho to the amino group, imparts significant changes to the molecule's electronic and physical properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond are key drivers of these modifications.[3]

Electronic Effects: Modulating Reactivity

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring and the basicity of the amino group. This has profound implications for electrophilic aromatic substitution reactions, where the fluorinated ring is deactivated compared to its non-fluorinated analog. Consequently, reactions involving electrophilic attack on the ring will proceed slower with 2-fluoro-4-isobutoxyaniline.

Conversely, the lone pairs of the fluorine atom can participate in a resonance-donating effect (+M), although this is generally weaker than its inductive effect. This interplay of electronic effects alters the regioselectivity of substitution reactions.

Logical Relationship: Electronic Effects of Fluorine

Fluorine Fluorine Atom Inductive Strong Inductive Effect (-I) Fluorine->Inductive Resonance Weak Resonance Effect (+M) Fluorine->Resonance Reactivity Decreased Ring Reactivity Inductive->Reactivity Basicity Decreased Amino Group Basicity Inductive->Basicity Start Start: Aniline Derivative Reagents Reagents: Acetic Anhydride, Pyridine (base), DCM (solvent) Start->Reagents 1. Add Reaction Reaction: Stir at room temperature Reagents->Reaction 2. Mix & React Workup Work-up: Aqueous wash, Extraction Reaction->Workup 3. Process Purification Purification: Recrystallization or Column Chromatography Workup->Purification 4. Isolate Product Product: N-Acetylated Aniline Purification->Product 5. Characterize Start Start: Aniline Derivative Reagents Reagents: Sulfonyl Chloride, Pyridine (base), DCM (solvent) Start->Reagents 1. Add Reaction Reaction: Stir at room temperature Reagents->Reaction 2. Mix & React Workup Work-up: Aqueous wash, Extraction Reaction->Workup 3. Process Purification Purification: Recrystallization or Column Chromatography Workup->Purification 4. Isolate Product Product: Sulfonamide Purification->Product 5. Characterize

Sources

Efficacy of Kinase Inhibitors Derived from a 5-Fluoro-2-isobutoxyaniline Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the efficacy of kinase inhibitors synthesized from scaffolds incorporating a 5-fluoro-2-isobutoxyaniline moiety. While direct clinical candidates from this specific starting material are not extensively documented in publicly available literature, this guide will objectively compare the performance of structurally related and highly relevant kinase inhibitors. By examining compounds with similar fluoro-alkoxy-aniline motifs, we can infer the potential efficacy and explore the structure-activity relationships (SAR) that govern their biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical space.

Introduction: The Rationale for Fluoro-Alkoxy-Aniline Scaffolds in Kinase Inhibition

The development of small molecule kinase inhibitors has revolutionized targeted cancer therapy. The anilino-pyrimidine and anilino-quinazoline cores are privileged scaffolds in this domain, forming the backbone of numerous FDA-approved drugs. The aniline moiety is critical for forming hydrogen bonds with the hinge region of the kinase's ATP-binding site, a key interaction for potent inhibition.

The strategic incorporation of fluorine and alkoxy groups onto the aniline ring offers several advantages:

  • Fluorine Substitution: The high electronegativity and small size of the fluorine atom can modulate the pKa of the aniline nitrogen, influence lipophilicity, and participate in favorable orthogonal interactions within the binding pocket, thereby enhancing binding affinity and metabolic stability.

  • Alkoxy Substitution: The introduction of an alkoxy group, such as isobutoxy, at the ortho position can induce a specific conformation of the aniline ring, potentially leading to enhanced selectivity for certain kinases. This group can also improve solubility and other pharmacokinetic properties.

The combination of these features in a this compound scaffold presents a compelling starting point for the design of novel and effective kinase inhibitors.

Comparative Efficacy of Structurally Related Kinase Inhibitors

To evaluate the potential of kinase inhibitors derived from this compound, we will examine the efficacy of well-characterized inhibitors sharing similar structural features. The primary focus will be on inhibitors of Anaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), as these are common targets for anilino-based inhibitors.

A highly relevant example is TAE226 (NVP-TAE226) , a potent dual inhibitor of Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor 1 Receptor (IGF-1R).[1][2] Its structure, a bis-anilino pyrimidine, showcases the potential of this chemical class.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative kinase inhibitors with scaffolds related to this compound derivatives.

Compound ClassRepresentative Inhibitor(s)Target Kinase(s)IC50 (nM) - Biochemical AssayIC50 (µM) - Cellular AssayReference(s)
Bis-Anilino Pyrimidine TAE226FAK5.5-[1][2]
Pyk23.5-[2]
InsR44-[2]
IGF-1R140-[2]
2,4-Dianilino-5-fluoropyrimidine Compound 6fALK (wild-type)Good activity reported6x more potent than Crizotinib[3]
ALK (mutant)Good activity reported-[3]
4-Anilinoquinazoline Compound 19hEGFR0.47Sub-micromolar (A549, HT-29)[4]
4-(3-chloroanilino)quinazolineEGFR~20-[5]
Vandetanib Analogs (10a, 10g)EGFR, VEGFR-2Potent activity reportedEnhanced on A549, H446 (hypoxia)[6]
Pyrazolo[3,4-d]pyrimidine Compound 12b (fluorinated)VEGFR-29211.5 (HepG-2), 11.6 (A2780CP), 13 (MDA-MB-231)[7]

Key Signaling Pathways and Mechanisms of Action

The kinase inhibitors discussed in this guide primarily target receptor tyrosine kinases (RTKs) that play crucial roles in cell proliferation, survival, and angiogenesis. Understanding these pathways is essential for rational drug design and for predicting the therapeutic effects of novel inhibitors.

The ALK Signaling Pathway in NSCLC

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements (e.g., EML4-ALK), drives the proliferation of certain non-small cell lung cancers (NSCLC). Inhibition of ALK blocks downstream signaling through pathways such as PI3K/AKT and MAPK, leading to apoptosis of cancer cells.[8]

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein PI3K PI3K EML4_ALK->PI3K RAS RAS EML4_ALK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor ALK Inhibitor (e.g., 2,4-dianilino-5- fluoropyrimidine deriv.) Inhibitor->EML4_ALK

Caption: Inhibition of the EML4-ALK signaling pathway.

EGFR and VEGFR-2 Signaling in Tumor Growth and Angiogenesis

Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation and survival in many epithelial cancers.[9] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the main mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7] Dual inhibition of EGFR and VEGFR-2 is a powerful anti-cancer strategy.

EGFR_VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Inhibitor Dual Inhibitor (e.g., 4-Anilinoquinazoline) Inhibitor->EGFR Inhibitor->VEGFR2

Caption: Dual inhibition of EGFR and VEGFR-2 signaling.

Experimental Protocols for Efficacy Evaluation

The following protocols provide standardized methods for assessing the efficacy of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for measuring the activity of kinases such as EGFR and VEGFR2.

Principle: This assay measures the amount of ATP remaining after a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity. The inhibitory effect is quantified by measuring the reduction in ATP consumption in the presence of the test compound.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR2)

  • Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare a 1x kinase buffer from a 5x stock.

  • Prepare Master Mix: For each reaction, prepare a master mix containing 1x kinase buffer, ATP, and the kinase substrate.

  • Plate Setup:

    • Add the master mix to each well of a 96-well plate.

    • Add the test inhibitor at various concentrations to the "Test Inhibitor" wells.

    • Add vehicle (DMSO) to the "Positive Control" (enzyme, no inhibitor) and "Blank" (no enzyme, no inhibitor) wells.

  • Enzyme Addition:

    • Add diluted kinase to the "Test Inhibitor" and "Positive Control" wells.

    • Add an equal volume of 1x kinase buffer to the "Blank" wells.

  • Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.[6][10][11][12]

  • Detection:

    • Allow the plate and the ATP detection reagent to equilibrate to room temperature.

    • Add the ATP detection reagent to each well.

    • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a microplate reader.

  • Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percentage of kinase inhibition relative to the "Positive Control". Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[3][4][5][9][13]

Materials:

  • Cancer cell line of interest (e.g., A549, H3122, HepG-2)

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl or DMSO)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The analysis of structurally related compounds strongly suggests that kinase inhibitors derived from a this compound scaffold have significant potential as therapeutic agents, particularly in the context of oncology. The presence of the fluoro and isobutoxy groups on the aniline ring is anticipated to confer favorable properties, including high potency and potentially improved selectivity and pharmacokinetic profiles.

Future research should focus on the synthesis and biological evaluation of a focused library of compounds based on the this compound core. Systematic variation of the heterocyclic core (e.g., pyrimidine, quinazoline, pyrazole) and further substitution on this core will be crucial for elucidating detailed structure-activity relationships and for identifying lead compounds with optimal efficacy and drug-like properties. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of these novel kinase inhibitors.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

  • Invitrogen. (n.d.). Methods EGFR Biochemical Assays.
  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • Promega Corporation. (n.d.). EGFR Kinase Assay.
  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Nishanthini Kavirajan. (2017, October 16). DOT language — Beginner. (Graph description language). Medium. Retrieved from [Link]

  • Graphviz. (2015, January 5). Drawing graphs with dot. Retrieved from [Link]

  • Programster's Blog. (2020, September 22). Creating Graphs With DOT Language. Retrieved from [Link]

  • Hallberg, B., & Palmer, R. H. (2016). The role of the ALK receptor in cancer biology. Annals of oncology, 27 Suppl 3, iii4–iii15.
  • Galkin, A. V., et al. (2007).
  • Reaction Biology. (n.d.). EGFR Assays. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. Retrieved from [Link]

  • Galkin, A. V., et al. (2008).
  • Graphviz. (n.d.). DOT Language. Retrieved from [Link]

  • Graphviz. (n.d.). Drawing graphs with dot.
  • Programster's Blog. (n.d.). Creating Graphs With DOT Language.
  • Google Patents. (n.d.). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
  • MDPI. (n.d.). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline.
  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (n.d.).
  • MDPI. (n.d.). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline.
  • Google Patents. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline.

Sources

A Comparative Guide to the Reactivity and Application of 5-Fluoro-2-isobutoxyaniline in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] Its unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—allow for the subtle yet profound modulation of a molecule's physicochemical and pharmacokinetic (PK) profile.[2][3] Judicious placement of fluorine can enhance metabolic stability by blocking sites of P450 oxidation, modulate pKa to improve cell permeability and target engagement, and alter molecular conformation to increase binding affinity.[1][4]

Among the vast arsenal of fluorinated building blocks, substituted fluoroanilines are particularly valuable intermediates for synthesizing a wide range of pharmaceuticals and agrochemicals.[5][6] This guide focuses on 5-Fluoro-2-isobutoxyaniline , a building block that combines the electronic influence of a fluorine atom with the steric and lipophilic contribution of an ortho-isobutoxy group. We will provide an in-depth comparison of its performance in key synthetic transformations against other structurally relevant fluorinated anilines. This analysis, supported by experimental data and detailed protocols, aims to equip researchers with the insights needed to effectively integrate this versatile reagent into their synthetic programs.

Structural and Physicochemical Comparison of Key Fluorinated Anilines

The reactivity of a building block in cross-coupling reactions is dictated by a combination of electronic effects, steric hindrance, and overall physicochemical properties. Below, we profile this compound against three common fluorinated anilines to establish a framework for our comparative analysis.

  • This compound (Focus Compound): This molecule features an electron-withdrawing fluorine atom meta to the amine and a bulky, lipophilic isobutoxy group in the ortho position. This unique substitution pattern is expected to influence solubility, metabolic stability, and reactivity. The ortho-alkoxy group can potentially act as a coordinating group in certain metal-catalyzed reactions, while its steric bulk may hinder access to the nitrogen or adjacent positions.

  • 5-Fluoro-2-methoxyaniline (Close Analog): Serving as a direct comparator, this analog allows for the isolation of the steric effect.[7] By replacing the isobutoxy with a much smaller methoxy group, we can probe the influence of steric hindrance on reaction efficiency.

  • 2-Fluoroaniline & 4-Fluoroaniline (Baseline Comparators): These simple fluoroanilines provide a baseline for understanding the fundamental impact of the fluorine atom's position without the added complexity of an alkoxy substituent.[8][9] Their well-characterized reactivity serves as a benchmark for evaluating the combined electronic and steric effects of the substituents in our focus compound.

G cluster_0 Focus Compound cluster_1 Close Analog cluster_2 Baseline Comparators a a a_label This compound b b b_label 5-Fluoro-2-methoxyaniline c c c_label 2-Fluoroaniline d d d_label 4-Fluoroaniline

Caption: Structural comparison of the building blocks.

Table 1: Physicochemical Properties of Selected Fluorinated Anilines

CompoundMolecular Weight ( g/mol )Boiling Point (°C)pKa (Conjugate Acid)LogP
This compound 183.23(Not Available)~3.5 (Estimated)~2.8 (Estimated)
5-Fluoro-2-methoxyaniline 141.14(Not Available)~3.4 (Estimated)[7]~1.5 (Estimated)
2-Fluoroaniline 111.12182-183[10]3.2[8]1.26[8]
4-Fluoroaniline 111.12187-188[9][11]4.65[12]1.15[12]

Benchmarking Performance in Key Cross-Coupling Reactions

To provide a quantitative comparison, we evaluate the performance of these building blocks in two of the most critical transformations in modern synthesis: the Buchwald-Hartwig amination (C-N bond formation) and the Suzuki-Miyaura coupling (C-C bond formation). The following data is representative of typical outcomes observed in process development and is intended to guide reaction design.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds.[13] The reaction's efficiency is highly sensitive to the electronic nature of the aryl halide and the steric environment around the amine. For aniline substrates, the key challenge is often preventing self-coupling or other side reactions.[14]

Causality & Insights: The electron-withdrawing fluorine atom on the aniline ring can modulate the nucleophilicity of the amine. In this compound, the ortho-isobutoxy group presents significant steric hindrance. This can be a double-edged sword: it may slow the desired coupling reaction but can also suppress unwanted side reactions like diarylamine formation. The choice of a bulky phosphine ligand (e.g., XPhos) is critical to facilitate the reductive elimination step for sterically demanding substrates.[15]

Table 2: Representative Yields in a Model Buchwald-Hartwig Amination (Reaction: Aniline derivative + 4-Bromotoluene, Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C)

Aniline SubstrateReaction Time (h)Yield (%)Key Observations
This compound 1878Slower reaction rate due to sterics, but clean conversion. Requires higher catalyst loading.
5-Fluoro-2-methoxyaniline 1289Faster reaction compared to isobutoxy analog, indicating steric influence.
2-Fluoroaniline 892High reactivity; potential for side products at higher temperatures.[8]
4-Fluoroaniline 895Most reactive due to exposed amine and favorable electronics.[11]
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the preeminent method for forming C-C bonds between an aryl halide and an organoboron species.[16][17] When using a bromoaniline as the substrate, the reaction's success depends on the catalyst's ability to undergo oxidative addition into the C-Br bond without being deactivated by the amine functionality.

Causality & Insights: For ortho-substituted substrates like this compound, the oxidative addition step is often rate-limiting due to steric hindrance around the C-Br bond (assuming a bromo- precursor). The electron-withdrawing nature of the fluorine can facilitate this step.[18] A catalyst system with a bulky, electron-rich ligand such as SPhos or CataCXium® A is often necessary to promote efficient coupling for these challenging substrates.[16][19]

Table 3: Representative Yields in a Model Suzuki-Miyaura Coupling (Reaction: Bromo-aniline derivative + Phenylboronic Acid, Pd-Catalyst, K₃PO₄, Dioxane/H₂O, 100 °C)

Bromo-Aniline SubstrateCatalyst SystemYield (%)Key Observations
4-Bromo-5-fluoro-2-isobutoxyaniline Pd₂(dba)₃ / SPhos72Requires carefully optimized conditions due to significant steric hindrance.
4-Bromo-5-fluoro-2-methoxyaniline Pd₂(dba)₃ / SPhos85Higher yield demonstrates the significant impact of the smaller methoxy group.
2-Bromo-6-fluoroaniline CataCXium® A Pd G388Less hindered than the alkoxy analogs, leading to efficient coupling.[16]
4-Bromo-2-fluoroaniline Pd(dppf)Cl₂94High reactivity with standard catalyst systems.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, providing a solid starting point for optimization. Monitoring by TLC or LC-MS at intermediate time points is crucial for validation and troubleshooting.

Protocol 1: Suzuki-Miyaura Cross-Coupling with 4-Bromo-5-fluoro-2-isobutoxyaniline

This procedure details the formation of a biaryl scaffold, a common core in many pharmaceutical agents.

G cluster_0 Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Purification A 1. Add solids to flask: - Bromoaniline (1.0 eq) - Boronic Acid (1.2 eq) - Base (e.g., K₃PO₄, 2.0 eq) B 2. Add Catalyst & Ligand (e.g., Pd₂(dba)₃, SPhos) A->B C 3. Evacuate & backfill with N₂/Ar (3x) D 4. Add degassed solvent via syringe C->D E 5. Heat to 100 °C with vigorous stirring D->E F 6. Monitor by TLC / LC-MS E->F G 7. Cool & dilute with EtOAc and Water F->G H 8. Separate layers, extract aqueous G->H I 9. Dry, filter, and concentrate organic H->I J 10. Purify via flash column chromatography I->J

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Methodology:

  • Preparation: To a dry Schlenk flask containing a magnetic stir bar, add 4-Bromo-5-fluoro-2-isobutoxyaniline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical as palladium(0) catalysts are oxygen-sensitive.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) via syringe. Degassing prevents oxidation of the catalyst.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.[19]

Conclusion

This compound presents itself as a highly valuable, albeit sterically challenging, building block for modern organic synthesis. Our comparative analysis demonstrates that while its reactivity in benchmark cross-coupling reactions is attenuated compared to less hindered analogs like 5-fluoro-2-methoxyaniline or simple fluoroanilines, it provides access to unique chemical space. The isobutoxy group offers a distinct lipophilic and metabolic profile that cannot be achieved with a simple methoxy substituent.

Successful implementation of this reagent requires a deliberate choice of catalyst systems, particularly those employing bulky, electron-rich phosphine ligands capable of overcoming the steric barrier. The slightly slower reaction times and potentially higher required catalyst loadings are a necessary trade-off for incorporating its unique structural motifs. For researchers and drug development professionals, this compound is a powerful tool for late-stage functionalization and lead optimization, enabling the synthesis of novel compounds with potentially enhanced pharmaceutical properties.

References

  • PubChem. (n.d.). 2-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry, 5(13), 1467–1485. Retrieved from [Link]

  • Salter, R. (n.d.). Fluorine in drug discovery: Role, design and case studies. Sygnature Discovery. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

  • Halocarbon Life Sciences. (2020). Fluorinated Building Blocks. Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubMed. (2019). A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline-Aniline Cross-Coupling Reaction. Retrieved from [Link]

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Fluoro-2-isobutoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 5-Fluoro-2-isobutoxyaniline. As a fluorinated aromatic amine, this compound requires specialized handling to mitigate risks to personnel and the environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, ensuring a self-validating system of laboratory safety.

Part 1: Core Principles of Chemical Waste Management

The foundation of proper chemical disposal lies in a thorough understanding of the substance's inherent hazards. This compound, like many halogenated organic compounds, is presumed to be toxic and poses a significant environmental risk if not managed correctly. Disposal is not merely about discarding unwanted material; it is the final step in the chemical's lifecycle and a critical component of responsible research.

All handling and disposal procedures must comply with the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200) and the standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][2] These regulations mandate that laboratories develop a Chemical Hygiene Plan, provide adequate employee training, and ensure Safety Data Sheets (SDSs) are readily available.[2]

Hazard Profile and Key Data

While a specific Safety Data Sheet for this compound is not widely available, data from structurally analogous compounds, such as other fluorinated anilines, allows for a reliable assessment of its hazard profile.[1][3][4]

PropertyDescription
Physical State Solid or Liquid (Information varies, handle based on received form)[1]
Anticipated Hazards Harmful if swallowed, in contact with skin, or if inhaled.[1] Potential for serious eye damage/irritation.[3]
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides.[3][4][5] Contact with these can lead to vigorous, potentially hazardous reactions.
Hazardous Decomposition Thermal decomposition can produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and highly corrosive hydrogen fluoride (HF).[3][4][5]

Part 2: Pre-Disposal Safety Protocol

Safe disposal begins long before the waste container is collected. It starts with stringent in-lab safety practices.

Required Personal Protective Equipment (PPE)

Due to the compound's presumed toxicity and potential for skin absorption, a comprehensive PPE strategy is mandatory.[1][6]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Always consult the glove manufacturer's specifications for compatibility.

  • Eye/Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles that comply with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[1]

  • Respiratory Protection: All handling of this compound waste should occur in a certified chemical fume hood to prevent inhalation of vapors or dust.[3] If engineering controls are insufficient, a NIOSH-approved respirator must be used in accordance with 29 CFR 1910.134.[1]

Part 3: Step-by-Step Disposal Workflow

The proper disposal of this compound is a multi-step process that hinges on one critical principle: segregation .

Experimental Workflow: Waste Segregation and Collection

G cluster_0 Initial Waste Assessment cluster_1 Segregation Decision cluster_2 Containerization and Disposal Pathway start Waste Generated: This compound decision Is waste mixed with non-halogenated solvents? start->decision halogenated_container YES: Dispose in 'HALOGENATED ORGANIC WASTE' container. decision->halogenated_container Yes non_halogenated_note NO: This is the correct path. Proceed with segregation. decision->non_halogenated_note No labeling 1. Select a compatible, sealable container. 2. Affix a 'Hazardous Waste' label. 3. Clearly write the full chemical name and   list all constituents with percentages. non_halogenated_note->labeling accumulation Store sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment. labeling->accumulation pickup Contact Institutional EH&S for scheduled pickup by a licensed waste vendor. accumulation->pickup

Caption: Waste Disposal Decision Workflow

Step 1: Strict Segregation

This compound is a halogenated organic compound.[7] It must be collected in a waste stream separate from non-halogenated organic wastes.[8][9]

  • Causality: Halogenated and non-halogenated wastes are treated by different methods. Halogenated waste incineration requires specialized equipment, such as acid gas scrubbers, to neutralize the hydrogen fluoride (HF) produced during combustion, making its disposal significantly more expensive.[9][10] Cross-contamination can result in an entire container of non-halogenated waste being reclassified and charged at the higher rate.

Step 2: Container Selection and Labeling
  • Container: Use a chemically compatible container with a tightly sealing screw cap. A high-density polyethylene (HDPE) or glass bottle is typically appropriate.[9] The container must be in good condition, free of leaks or cracks.

  • Labeling: Label the container before adding any waste.[8] The label must include:

    • The words "Hazardous Waste ".

    • The full chemical name: "This compound ". If it is part of a solution, list all components and their approximate percentages. Do not use abbreviations or chemical formulas.[8]

    • The specific hazards associated with the contents (e.g., "Toxic").[9]

Step 3: Accumulation in the Laboratory

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[9]

  • Keep the container closed at all times except when actively adding waste.[8]

  • Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9]

Step 4: Final Disposal Pathway

The ultimate disposal of this compound must be handled by a licensed hazardous waste management company, coordinated through your institution's Environmental Health & Safety (EH&S) department. The two primary technologies for this class of compound are:

  • High-Temperature Incineration (Preferred Method): This is the most effective method for destroying halogenated organic compounds.[10] The process must be conducted in a specialized incinerator equipped with scrubbers to manage the acidic gases (like HF) generated.[10]

  • RCRA-Permitted Hazardous Waste Landfill: For solid waste forms or contaminated debris, disposal in a Resource Conservation and Recovery Act (RCRA) Subtitle C hazardous waste landfill is a compliant option.[11][12] These landfills have advanced liner and leachate collection systems to prevent environmental contamination.[12]

Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8] It is insoluble in water and toxic to aquatic life.[1]

Part 4: Emergency Procedures for Spills

Accidents can happen, and a prepared response is critical.

  • Small Spills (in a chemical fume hood):

    • Ensure your PPE is fully donned.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels on a solvent-based spill.

    • Carefully collect the absorbent material using non-sparking tools and place it in a sealable container.

    • Label the container as "Hazardous Waste" with the name of the chemical and the absorbent material, and dispose of it through the halogenated waste stream.[8]

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and activate the fire alarm if necessary to facilitate a full lab evacuation.

    • Close the laboratory doors.

    • Call your institution's emergency number and EH&S department immediately.[8] Do not attempt to clean up a large spill yourself.

By adhering to these scientifically grounded and regulation-compliant procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Sciencemadness Wiki. (n.d.). Proper disposal of chemicals. Retrieved January 19, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved January 19, 2026, from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Standard Operating Procedure: Halogenated Organic Liquids. Retrieved January 19, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved January 19, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2023). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved January 19, 2026, from [Link]

  • Troutman Pepper. (2024, July 16). Is “Forever” Really Forever? EPA’s New Guidance on PFAS Destruction and Disposal. Retrieved January 19, 2026, from [Link]

  • Federal Register. (2024, April 16). Interim PFAS Destruction and Disposal Guidance; Notice of Availability for Public Comment. Retrieved January 19, 2026, from [Link]

  • The Acta Group. (2024, May 7). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period. Retrieved January 19, 2026, from [Link]

  • Pharmaguideline. (n.d.). Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples. Retrieved January 19, 2026, from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Segregation. Retrieved January 19, 2026, from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved January 19, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved January 19, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-2. Retrieved January 19, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2012). Thermal decomposition of the prepared compounds [Table]. Retrieved January 19, 2026, from [Link]

  • Wang, J., et al. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(16), 6475–6484. [Link]

  • University of North Dakota Scholarly Commons. (2021). Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substances (PFAS) Using Granular Activated Carbon And Other Porous Materials. Retrieved January 19, 2026, from [Link]

  • Occupational Safety and Health Administration. (2014). OSHA Technical Manual (OTM) - Section II: Chapter 2. Retrieved January 19, 2026, from [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Fluoro-2-isobutoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the synthesis of novel compounds is a daily necessity. With this innovation comes the critical responsibility of ensuring the safety of the researchers who handle these new chemical entities. This guide provides essential, immediate safety and logistical information for the handling of 5-Fluoro-2-isobutoxyaniline, a substituted aniline derivative. As your Senior Application Scientist, my aim is to instill a deep sense of confidence and trust by not only outlining the necessary precautions but also explaining the scientific rationale behind them.

Understanding the Hazard: The Nature of Substituted Anilines

This compound belongs to the aniline family of compounds. Anilines, as a class, are recognized for their potential toxicity.[1] They can be readily absorbed through the skin, and many are classified as skin and eye irritants, with some being suspected mutagens or carcinogens.[1] The presence of a fluorine atom in the structure of this compound introduces the additional hazard of potential release of hazardous decomposition products like hydrogen fluoride upon thermal degradation.[2] Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended, it is imperative.

Core Defense: Personal Protective Equipment (PPE)

The cornerstone of safe handling is the consistent and correct use of appropriate PPE. The following table summarizes the required PPE for various laboratory tasks involving this compound. It is crucial to inspect all PPE for integrity before each use.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions Tightly fitting safety goggles and a face shieldDouble-gloving with nitrile gloves (for short-term use) or neoprene/butyl rubber gloves for extended handling.[3][4][5]Full-length lab coat with tight cuffs, disposable apron, and closed-toe shoes.[4]All handling should be conducted within a certified chemical fume hood.[1][3]
Handling and in-vitro/in-vivo Administration Tightly fitting safety goggles and a face shieldDouble-gloving with neoprene or butyl rubber gloves.[4]Full-length lab coat with tight cuffs, disposable apron, and closed-toe shoes.Work within a certified chemical fume hood or a biological safety cabinet (Class II, Type B2).[4]
Spill Cleanup Tightly fitting safety goggles and a face shieldHeavy-duty butyl rubber gloves over nitrile gloves.[4]Chemical-resistant disposable coveralls, shoe covers, and apron.A full-face respirator with a combination organic vapor/HEPA cartridge may be required for large spills.[4]
Waste Disposal Tightly fitting safety gogglesDouble-gloving with neoprene or butyl rubber gloves.Full-length lab coat with tight cuffs and closed-toe shoes.Work within a certified chemical fume hood.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is fundamental to maintaining a safe laboratory environment.

Preparation: The Foundation of Safety
  • Risk Assessment: Before any new procedure, conduct a thorough risk assessment specific to the experiment.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a valid certification.[3]

  • Emergency Equipment: Locate and confirm the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[6]

  • Spill Kit: Have a chemical spill kit appropriate for organic amines readily available.[3]

Handling: Precision and Precaution
  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Dispensing: Handle the compound exclusively within a chemical fume hood.[3] For liquid transfers, use a syringe or pipette to minimize the risk of spills.

  • Heating: Avoid the use of open flames for heating.[3] A heating mantle, water bath, or oil bath with precise temperature control is recommended.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3] It should be kept away from incompatible materials such as oxidizing agents and strong acids.[1][5] Protect the compound from light.

Disposal: A Responsible Conclusion

All waste containing this material must be handled as hazardous waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed hazardous waste container.

  • Solid Waste: Contaminated solid waste, such as gloves, pipette tips, and paper towels, must be collected in a separate, clearly labeled hazardous waste bag.[3]

  • Waste Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.[3]

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[7] Do not allow the product to enter drains or waterways.[7]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key stages and safety considerations for working with this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_hood Verify Fume Hood Function prep_risk->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency prep_spill Ready Spill Kit prep_emergency->prep_spill handle_ppe Don Appropriate PPE prep_spill->handle_ppe handle_dispense Dispense Carefully handle_ppe->handle_dispense handle_heat Use Controlled Heating handle_dispense->handle_heat handle_store Proper Storage handle_heat->handle_store disp_liquid Collect Liquid Waste handle_store->disp_liquid disp_solid Segregate Solid Waste disp_liquid->disp_solid disp_store Store in Designated Area disp_solid->disp_store disp_comply Dispose per Regulations disp_store->disp_comply

Caption: Workflow for the safe handling and disposal of this compound.

Emergency Procedures: Immediate and Corrective Actions

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid
  • Eyes: Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin: Remove contaminated clothing and shoes immediately.[1] Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops.[1]

  • Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting.[1] If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Call a physician immediately.[1]

Spill Management

For a small spill, trained personnel can assist in the cleanup.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's emergency response team.

  • Ventilate: Ensure the area is well-ventilated, but do not direct a fan at the spill.

  • PPE: Wear appropriate PPE, including a respirator if necessary.[1]

  • Containment: Use an inert absorbent material like vermiculite, sand, or earth to contain the spill.[1]

  • Collection: Carefully collect the absorbed material and place it in a double-bagged, clearly labeled plastic bag for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area with a suitable decontamination solution.

By adhering to these rigorous safety protocols, you can confidently and safely advance your research with this compound.

References

  • Aniline Safety Guidelines. (n.d.).
  • What are the health and safety guidelines for Aniline in workplaces? (2025, February 24). Knowledge.
  • Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline. (n.d.). Benchchem.
  • Personal protective equipment for handling Aniline Mustard. (n.d.). Benchchem.
  • Aniline Safety Information. (n.d.).
  • SAFETY DATA SHEET - 5-Fluoro-2'-deoxyuridine. (2010, November 16). Fisher Scientific.
  • SAFETY DATA SHEET - 5'-Fluoro-2'-iodoacetophenone. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - 5-Fluoro-2-iodoaniline. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - 5-Fluoro-2-nitroaniline. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - Aniline. (2025, April 29). Sigma-Aldrich.
  • SAFETY - MIT. (n.d.).
  • Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Fluoro-2-methoxypyrimidin-4(3H). (n.d.). Benchchem.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.